molecular formula C3H7NO2 B1681465 Sarcosine CAS No. 107-97-1

Sarcosine

Cat. No.: B1681465
CAS No.: 107-97-1
M. Wt: 89.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Description

Sarcosine, also known as N-Methylglycine, is a naturally occurring amino acid derivative and an intermediate in the metabolism of choline to glycine . This white, water-soluble solid serves as a critical reagent in biochemical research. In neuroscience, this compound functions as a glycine transporter-I (GlyT-1) inhibitor, enhancing NMDA receptor-mediated neurotransmission. Early research suggests it is an effective and well-tolerated adjuvant therapy with antipsychotics, showing significant reductions in both positive and negative symptoms of schizophrenia . In oncology, this compound is a widely discussed metabolite in prostate cancer (PCa) research. It has been identified as a potential non-invasive biomarker for the early stages of the disease . Studies indicate that this compound acts as an oncometabolite; it increases the migration and invasive properties of malignant prostate cells and is involved in epigenetic modifications. Incubation of prostate cells with this compound can elevate the production of the major methyl-donor S-adenosylmethionine (SAMe), leading to increased global DNA methylation—a hallmark of cancer progression . Beyond its biomedical applications, this compound is also used industrially in the synthesis of biodegradable surfactants, such as sodium lauroyl sarcosinate . It is also a valuable building block in organic synthesis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)acetic acid
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InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
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InChI Key

FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Canonical SMILES

CNCC(=O)O
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Molecular Formula

C3H7NO2
Record name SARCOSINE
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Related CAS

25951-24-0, Array, 61791-59-1 (hydrochloride salts)
Record name Glycine, N-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1047025
Record name N-Methylglycine
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Molecular Weight

89.09 g/mol
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Physical Description

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
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Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

0.00000017 [mmHg]
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CAS No.

107-97-1, 25951-24-0, 68411-97-2
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Melting Point

406 °F (Decomposes) (NTP, 1992), 208 °C
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Foundational & Exploratory

Sarcosine in One-Carbon Metabolism: Mechanistic Flux, Bioenergetics, and Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sarcosine (N-methylglycine) is frequently mischaracterized as a mere metabolic byproduct. In reality, it functions as a critical "pressure valve" for the Methionine Cycle, regulating the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio—the cellular methylation potential.[1] This guide dissects the this compound flux, detailing its conversion by this compound Dehydrogenase (SARDH), its coupling to the mitochondrial Electron Transport Chain (ETC), and its modulation of NMDA receptor kinetics. It provides validated protocols for LC-MS/MS quantification and enzymatic activity assays, designed for researchers investigating metabolic oncology and neuropharmacology.

Part 1: The Mechanistic Core

The GNMT-SARDH Axis: The Methyl Buffer System

The physiological necessity of this compound arises from the cell's need to regulate methyl group availability independent of methionine synthesis.

  • The Input (Methyl Spilling): When cytosolic SAM levels exceed the demand for methylation (DNA, histones, lipids), Glycine N-methyltransferase (GNMT ) transfers the methyl group from SAM to Glycine, forming this compound and SAH. This prevents aberrant hypermethylation and traps the methyl group in a stable, non-toxic intermediate.

  • The Output (Methyl Recovery/Oxidation): this compound enters the mitochondrial matrix. Here, this compound Dehydrogenase (SARDH ) catalyzes its oxidative demethylation back to Glycine.[2][3]

Bioenergetic Coupling (The ETF Link)

Unlike cytosolic methylation reactions, SARDH activity is directly coupled to cellular respiration. SARDH is a flavoprotein (containing covalently bound FAD) that does not use NAD+ as an electron acceptor. Instead, it utilizes the Electron Transfer Flavoprotein (ETF) system.[3][4][5][6]

  • Oxidation: SARDH converts this compound to Glycine + Formaldehyde (which immediately binds THF).

  • Electron Transfer: The electrons from the FAD cofactor of SARDH are transferred to ETF (heterodimer of ETFA/ETFB).

  • Respiration: Reduced ETF transfers electrons to ETF-Ubiquinone Oxidoreductase (ETF-QO) , which reduces Coenzyme Q10 (Ubiquinone) to Ubiquinol.[6]

  • ATP Generation: These electrons enter the Electron Transport Chain at Complex III, contributing to the proton motive force and ATP synthesis.

Pathway Visualization

The following diagram illustrates the integration of the Methionine Cycle, Folate Cycle, and Mitochondrial Respiration via this compound.

Sarcosine_Metabolism cluster_cyto Cytosol cluster_mito Mitochondria Met Methionine SAM SAM (Methyl Donor) Met->SAM MAT SAH SAH SAM->SAH Methyl Transfer Sarc_C This compound SAM->Sarc_C Methyl Group Hcy Homocysteine SAH->Hcy AHCY Hcy->Met MS (B12) Gly_C Glycine Gly_C->Sarc_C GNMT Sarc_M This compound Sarc_C->Sarc_M Transport GNMT Enzyme: GNMT Gly_M Glycine Sarc_M->Gly_M SARDH THF THF MeTHF 5,10-CH2-THF THF->MeTHF C1 Unit Transfer SARDH Enzyme: SARDH (FAD) ETF_Red ETF (Red) SARDH->ETF_Red e- transfer ETF ETF (Ox) ETF->ETF_Red Reduction ETFQO ETF-QO ETF_Red->ETFQO e- transfer CoQ CoQ10 Pool ETFQO->CoQ Complex III Input

Caption: The this compound Shunt connecting the Methionine Cycle (Cytosol) to Mitochondrial Respiration and Folate charging.

Part 2: Physiological Implications

Prostate Cancer and Epigenetic Remodeling

Research indicates that this compound is not merely a bystander in prostate cancer (PCa) but an active oncometabolite in specific contexts.[7]

  • Mechanism: Elevated this compound levels (often due to GNMT upregulation or SARDH knockdown) drive an increase in the SAM pool.

  • Consequence: This hyper-availability of SAM fuels EZH2 (Enhancer of Zeste Homolog 2) and other methyltransferases, leading to hypermethylation of tumor suppressor gene promoters.

  • Controversy Note: While Sreekumar et al. (2009) identified it as a biomarker, subsequent studies (Jentzmik et al.) found low specificity. The consensus is that while it mechanistically drives invasion in vitro, its utility as a standalone urinary biomarker is limited by overlap with benign hyperplasia.

Neurotransmission: The GlyT1 Target

In the central nervous system, this compound acts as a potent inhibitor of GlyT1 (Glycine Transporter 1).[8]

  • Schizophrenia: NMDA receptor hypofunction is a hallmark of negative symptoms in schizophrenia.[9]

  • Action: By inhibiting GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft. Increased synaptic glycine acts as a co-agonist at the NMDA receptor (GluN1 subunit), potentiating glutamatergic signaling.

Part 3: Analytical Methodologies

The Isobaric Challenge

Quantifying this compound is technically demanding because it is isobaric with L-Alanine and beta-Alanine (all have MW ~89.09 Da). Standard low-resolution MS cannot distinguish them. Chromatographic separation is mandatory.

Method Comparison Table
FeatureGC-MS (Derivatization)LC-MS/MS (HILIC)LC-MS/MS (Reverse Phase)
Principle Volatilization via chemical modificationPolar interaction chromatographyHydrophobic interaction
Selectivity High (Retention time shift)High (Separates isomers)Low (Co-elution common)
Sample Prep Complex (Requires MSTFA/BSTFA)Simple (Protein precipitation)Simple
Sensitivity Moderate (<1 µM)High (<10 nM)High
Suitability Urine/Plasma profilingHigh-throughput ScreeningNot Recommended
Recommended Protocol: LC-MS/MS (HILIC)

Validation Standard: Use this compound-


 or 

as the Internal Standard (IS).
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (0.1% Formic Acid).

  • Transition (MRM):

    • This compound: m/z 90.1 → 44.1 (Quantifier).

    • Alanine: m/z 90.1 → 44.1 (Separated by RT; Alanine elutes after this compound on HILIC).

Part 4: Experimental Protocols

Protocol A: Mitochondrial Isolation for SARDH Activity

Goal: Isolate intact mitochondria from mammalian tissue (liver/kidney) or cultured cells (PC3/LNCaP).

Reagents:

  • IB (Isolation Buffer): 220 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA (pH 7.4).

  • Protease Inhibitors: PMSF (1 mM).

Steps:

  • Homogenization: Minced tissue is homogenized in ice-cold IB (1:10 w/v) using a Teflon-glass homogenizer (10 strokes).

  • Debris Clearance: Centrifuge at 800 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • Mitochondrial Pellet: Centrifuge supernatant at 10,000 x g for 15 min at 4°C.

  • Wash: Resuspend pellet in IB and repeat Step 3.

  • Resuspension: Resuspend final pellet in minimal volume of IB. Measure protein concentration (BCA Assay).

Protocol B: SARDH Enzymatic Assay (Colorimetric)

Goal: Measure dehydrogenase activity by coupling this compound oxidation to the reduction of an artificial electron acceptor (DCPIP).

Mechanism: SARDH reduces PMS (Phenazine Methosulfate), which in turn reduces DCPIP (blue) to DCPIPH2 (colorless).

Reaction Mix (1 mL):

  • 25 mM Potassium Phosphate Buffer (pH 7.5).

  • 0.1 mM DCPIP (2,6-Dichlorophenolindophenol).

  • 1.0 mM PMS (Phenazine Methosulfate).

  • 10 mM this compound (Substrate).

  • 0.1% Triton X-100 (to permeabilize mitochondrial membranes).

  • Enzyme Source: 50-100 µg Mitochondrial Protein.

Workflow:

  • Baseline: Incubate Mix (minus this compound) at 37°C in a spectrophotometer cuvette. Monitor Absorbance at 600 nm for 2 mins to establish baseline drift.

  • Initiation: Add this compound. Mix by inversion.

  • Measurement: Monitor decrease in OD600 for 5–10 minutes.

  • Validation (Self-Check): Run a parallel blank with Heat-Inactivated Enzyme (boiled 5 min) to rule out non-enzymatic reduction.

Assay Workflow Visualization

Protocol_Workflow cluster_iso Mitochondrial Isolation cluster_assay SARDH Activity Assay Step1 Homogenize Tissue (Buffer + EGTA) Step2 Low Speed Spin (800g, 10m) Step1->Step2 Step3 High Speed Spin (10,000g, 15m) Step2->Step3 Supernatant Step4 Resuspend Pellet (Intact Mito) Step3->Step4 Pellet Add_Enz Add Mito Fraction (+ Triton X-100) Step4->Add_Enz 50ug Protein Mix Prepare Mix: Buffer + PMS + DCPIP Mix->Add_Enz Base Measure Baseline (OD 600nm) Add_Enz->Base Start Add this compound (Substrate) Base->Start Read Kinetic Read (Delta OD/min) Start->Read

Caption: Step-by-step workflow for isolating mitochondria and quantifying SARDH kinetics via DCPIP reduction.

References

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer. Nature. Link

  • Jentzmik, F., et al. (2010). this compound in urine after digital rectal examination fails as a marker for prostate cancer detection and identification of aggressive tumours. European Urology. Link

  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

  • Bergeron, R., et al. (1998). Potentiation of NMDA receptor-mediated responses by the glycine transporter 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]this compound.[8] PNAS. Link

  • Sigma-Aldrich. Enzymatic Assay of this compound Dehydrogenase (EC 1.5.99.1). Technical Bulletin. Link

  • Allen, K. D., et al. (2011). this compound, a potential prostate cancer biomarker, is not a differential metabolite in prostate cancer. Analytical Chemistry. Link

Sources

Endogenous Sarcosine Metabolism: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sarcosine (N-methylglycine) is a non-proteinogenic amino acid that serves as a critical intermediate in one-carbon metabolism, bridging the choline oxidation pathway and the methionine cycle.[1] While historically controversial as a prostate cancer biomarker, its utility in neuropsychopharmacology is well-established. This compound acts as a potent endogenous inhibitor of Glycine Transporter 1 (GlyT1), enhancing N-methyl-D-aspartate (NMDA) receptor function.[2]

This guide provides a technical deep-dive into the endogenous synthesis, catabolic regulation, and analytical quantification of this compound, designed specifically for researchers optimizing NMDA-modulating therapeutics or investigating metabolic flux.

Part 1: The Metabolic Architecture

This compound homeostasis is maintained through a compartmentalized interplay between mitochondrial oxidation and cytosolic methylation. Understanding this spatial separation is critical for targeting specific enzymes in drug development.

Mitochondrial Synthesis: The Choline Oxidation Pathway

The primary physiological source of this compound is the demethylation of dimethylglycine (DMG). This occurs exclusively within the mitochondrial matrix.

  • Precursor: Choline is oxidized to Betaine, which donates a methyl group to Homocysteine (via BHMT) to form DMG.

  • Enzyme: Dimethylglycine Dehydrogenase (DMGDH) (EC 1.5.8.4).[3]

  • Mechanism: DMGDH is a flavoprotein that catalyzes the oxidative demethylation of DMG to this compound.

    • Cofactor: Flavin Adenine Dinucleotide (FAD).[4]

    • Byproduct: The reaction releases formaldehyde, which is immediately sequestered by tetrahydrofolate (THF) to form 5,10-methylene-THF, fueling the folate cycle.

Cytosolic Synthesis: The GNMT Shunt

A secondary, reversible pathway exists in the cytosol, primarily regulating S-adenosylmethionine (SAM) levels rather than producing this compound for catabolism.

  • Enzyme: Glycine N-methyltransferase (GNMT) (EC 2.1.1.20).[3]

  • Mechanism: GNMT methylates Glycine using SAM as the methyl donor.[5]

  • Physiological Role: Unlike DMGDH, GNMT acts as a "methyl sink." When SAM levels are pathologically high, GNMT converts Glycine to this compound to prevent aberrant methylation of DNA/histones.

The Catabolic Checkpoint: this compound Dehydrogenase (SARDH)

This compound does not accumulate in healthy tissue; it is rapidly converted back to glycine.[6]

  • Enzyme: This compound Dehydrogenase (SARDH) (EC 1.5.8.3).[1]

  • Location: Mitochondrial matrix.[6]

  • Kinetics: High catalytic efficiency ensures low steady-state this compound levels.

  • Pathology: Loss-of-function mutations in SARDH lead to Sarcosinemia (benign accumulation) or, in the context of prostate cancer, potentially altered metabolic flux.

Pathway Visualization

The following diagram illustrates the compartmentalized flow of this compound metabolism.

SarcosinePathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria SAM SAM SAH SAH SAM->SAH Glycine_Cyto Glycine Sarcosine_Cyto This compound Glycine_Cyto->Sarcosine_Cyto GNMT (Methyl Sink) Sarcosine_Mito This compound Sarcosine_Cyto->Sarcosine_Mito Transport Choline Choline Betaine Betaine Choline->Betaine CHDH DMG Dimethylglycine (DMG) Betaine->DMG BHMT DMG->Sarcosine_Mito Oxidative Demethylation DMGDH DMGDH DMG->DMGDH Glycine_Mito Glycine Sarcosine_Mito->Glycine_Mito Demethylation SARDH SARDH Sarcosine_Mito->SARDH Glycine_Mito->Glycine_Cyto Transport DMGDH->Sarcosine_Mito SARDH->Glycine_Mito

Caption: Compartmentalized synthesis showing the GNMT cytosolic shunt and the mitochondrial oxidative pathway via DMGDH and SARDH.

Part 2: Therapeutic Implications[7][8]

Neurology: The NMDA Hypofunction Hypothesis

This compound is a high-value target for schizophrenia drug development due to its ability to modulate glutamatergic neurotransmission.

  • Mechanism: this compound acts as a Type 1 Glycine Transporter (GlyT1) inhibitor.

  • Causality: By inhibiting GlyT1, this compound increases the synaptic concentration of glycine.[7] Glycine is an obligatory co-agonist at the NMDA receptor (NMDAR).

  • Clinical Outcome: Enhanced NMDAR currents ameliorate the "negative symptoms" (cognitive decline, social withdrawal) of schizophrenia, which are resistant to standard dopamine antagonists.

Oncology: The Prostate Cancer Controversy[10]
  • The Claim: A seminal 2009 study identified this compound as a differential metabolite increased in metastatic prostate cancer, suggesting it drives invasion.

  • The Consensus: Subsequent validation studies (e.g., Meyer et al., 2011) demonstrated that this compound is not a superior biomarker to PSA and that the initial findings may have been confounded by analytical separation issues (isobaric interference with alanine).

  • Recommendation: For oncology programs, verify this compound's role in specific cell lines using the rigorous separation protocols detailed below before committing to it as a biomarker.

Part 3: Analytical Protocol (LC-MS/MS)

Critical Challenge: this compound (


) is isobaric with L-alanine and 

-alanine. Standard reverse-phase chromatography often fails to separate them, leading to false positives. Solution: Butyl ester derivatization provides superior retention and chromatographic resolution of these isomers.
Materials
  • Internal Standard: this compound-d3 (methyl-d3).

  • Derivatization Reagent: 3M HCl in n-butanol.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Extraction Mix

plasma/cell lysate with

methanol containing IS (this compound-d3). Vortex and centrifuge (

, 10 min).
Precipitates proteins; extracts polar metabolites. Methanol prevents enzymatic degradation.
2. Evaporation Transfer supernatant to a clean vial. Evaporate to dryness under

stream at

.
Removes solvent to allow anhydrous derivatization reaction.
3. Derivatization Add

of 3M HCl in n-butanol. Incubate at

for 20 min.
Converts carboxyl group to butyl ester, increasing hydrophobicity (

shift) for C18 retention.
4. Reconstitution Evaporate excess reagent. Reconstitute in

Mobile Phase A:B (90:10).
Prepares sample for injection; ensures compatibility with initial gradient conditions.
5. LC Separation Inject

onto a C18 column (

). Gradient: 5% B to 50% B over 5 min.
Crucial: The butyl-sarcosine elutes distinctly from butyl-alanine and butyl-

-alanine.
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • This compound-Butyl:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • This compound-d3-Butyl:

      
      .
      
    • Alanine-Butyl (Interference Check):

      
       (Elutes at different RT).
      

Part 4: References

  • Metabolomic profiles delineate potential role for this compound in prostate cancer progression. Sreekumar, A., et al. (2009).[2][8] Nature. [Link] (Note: The foundational paper proposing the biomarker link, essential for historical context.)

  • A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine. Meyer, T. E., et al. (2011).[9][10] Analytical Chemistry. [Link] (Note: The definitive source for the analytical protocol resolving the isomer interference issue.)[10]

  • This compound (N-Methylglycine): A Putative Endogenous Antipsychotic? Lane, H. Y., et al. (2010). CNS & Neurological Disorders - Drug Targets. [Link] (Note: Reviews the mechanism of GlyT1 inhibition and NMDA receptor modulation.)

  • Glycine N-methyltransferase deficiency: a new inborn error of metabolism. Mudd, S. H., et al. (2001). American Journal of Human Genetics. [Link] (Note: Establishes the role of GNMT in the cytosolic regulation of this compound and SAM.)

  • This compound Dehydrogenase (SARDH) and the Metabolism of this compound. UniProt Consortium. (2024). UniProtKB - Q9UL12 (SARDH_HUMAN). [Link] (Note: Authoritative source for enzyme kinetics, structure, and subcellular localization.)

Sources

Biochemical consequences of sarcosine degradation

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Consequences of Sarcosine Degradation: A Technical Guide

Executive Summary this compound (N-methylglycine) is a critical intermediate in one-carbon metabolism, linking the methionine cycle to the folate cycle.[1] Its degradation is not merely a scavenging pathway but a regulatory node influencing cellular methylation potential, redox homeostasis, and oncometabolic signaling. This guide dissects the enzymatic mechanisms of this compound Dehydrogenase (SARDH) and L-Pipecolic Acid Oxidase (PIPOX), details the downstream metabolic consequences—specifically formaldehyde generation and glycine flux—and provides validated protocols for quantification and activity assays.

Part 1: Enzymology of Degradation

This compound degradation occurs primarily via two distinct compartmentalized pathways. Understanding the difference is vital for drug development, as the byproducts (ROS vs. Formaldehyde) dictate the cellular toxicity profile.

Mitochondrial Pathway: this compound Dehydrogenase (SARDH)

SARDH (EC 1.5.8.3) is the dominant catabolic enzyme in mammalian tissues (liver, kidney, prostate).

  • Mechanism: SARDH is a flavoprotein containing covalently bound FAD.[2][3] It catalyzes the oxidative demethylation of this compound to glycine.[2][3][4]

  • The "Tetrahydrofolate Switch":

    • With THF: The methyl group is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF .[1][3][5] This directly fuels the folate cycle and nucleotide synthesis.

    • Without THF: The methyl group is released as free formaldehyde , a potent electrophile requiring immediate detoxification via the glutathione-dependent ADH5 pathway.

  • Electron Flow: Unlike NAD-linked dehydrogenases, SARDH does not directly reduce NAD+. It transfers electrons to the Electron Transfer Flavoprotein (ETF) , which subsequently passes them to ETF-Ubiquinone Oxidoreductase (ETF-QO) , reducing the mitochondrial CoQ pool.[1]

    • Implication: SARDH activity consumes oxygen and contributes to ATP generation but competes with Fatty Acid Oxidation (FAO) for the ETF system.

Peroxisomal Pathway: L-Pipecolic Acid Oxidase (PIPOX)

PIPOX (EC 1.5.3.1) is less specific but metabolizes this compound in the peroxisome.

  • Mechanism: It uses molecular oxygen (

    
    ) as the electron acceptor.[3]
    
  • Consequence: The reaction yields glycine and Hydrogen Peroxide (

    
    ) .[3]
    
  • Pathological Relevance: In SARDH-deficient states (e.g., Sarcosinemia), PIPOX upregulation can induce significant oxidative stress.

Part 2: Biochemical Consequences & Signaling

The Oncometabolite Hypothesis (Prostate Cancer)

While early studies (Sreekumar et al., 2009) labeled this compound a driver of metastasis, subsequent data suggests a more nuanced role. This compound accumulation (due to SARDH downregulation) correlates with activation of the mTOR/AKT pathway .

  • Mechanism: this compound may compete with other methyl-donors or modulate the SAM/SAH ratio, altering epigenetic landscapes (histone methylation).

  • Biomarker Utility: Urinary this compound is controversial due to overlap with benign hypertrophy (BPH). Tissue levels are more reliable indicators of metabolic reprogramming.

Formaldehyde Stress & Detoxification

Free formaldehyde generated by SARDH (in folate-deficient states) reacts with glutathione (GSH) to form S-hydroxymethylglutathione.

  • Enzyme: Alcohol Dehydrogenase 5 (ADH5/GSNOR) converts this to formate.

  • Toxicity: Accumulation leads to DNA-protein crosslinks.[6] SARDH inhibitors must account for potential formaldehyde "spikes" if the inhibitor alters flux without stopping the upstream production by GNMT.

Glycine Flux

The product, glycine, is a precursor for:

  • Glutathione (GSH): Essential for redox buffering.

  • Heme Biosynthesis: Critical in erythropoietic tissues.

  • Collagen: High demand in tumor stroma.

Part 3: Visualization of Pathways

Diagram 1: SARDH Electron Transfer & Metabolic Fate

This diagram illustrates the dual fate of the methyl group (Formaldehyde vs. 5,10-CH2-THF) and the electron transport chain coupling.

SARDH_Pathway This compound This compound (N-methylglycine) SARDH SARDH (Mitochondrial) This compound->SARDH Glycine Glycine SARDH->Glycine Formaldehyde Formaldehyde (Toxic) SARDH->Formaldehyde No THF (Hydrolysis) MethyleneTHF 5,10-Methylene-THF (Folate Cycle) SARDH->MethyleneTHF Methyl Transfer ETF_Red ETF (reduced) SARDH->ETF_Red 2e- Transfer THF Tetrahydrofolate (THF) THF->SARDH + THF ETF_Ox ETF (oxidized) ETF_Ox->SARDH ETFQO ETF-QO ETF_Red->ETFQO CoQ CoQ Pool (ETC) ETFQO->CoQ ATP Gen.

Caption: SARDH couples this compound demethylation to mitochondrial electron transport via ETF. The methyl group fate depends on THF availability.

Diagram 2: Integration with One-Carbon Metabolism

Shows how this compound acts as a "methyl-buffer" regulating the SAM/SAH ratio.

OneCarbon Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (DNA/Histone) GNMT GNMT (Cytosolic) SAM->GNMT Excess Methyl Glycine Glycine Glycine->GNMT This compound This compound SARDH SARDH (Mitochondrial) This compound->SARDH Transport to Mito GNMT->SAH GNMT->this compound Methyl Sink SARDH->Glycine Recycling

Caption: The this compound-Glycine loop buffers SAM levels. GNMT acts as a "methyl pressure valve," while SARDH recycles the glycine skeleton.

Part 4: Experimental Methodologies

Protocol 1: SARDH Enzymatic Activity Assay

Direct measurement of SARDH activity is difficult due to the ETF requirement. The standard method uses an artificial electron acceptor (DCPIP) mediated by Phenazine Methosulfate (PMS).

Reagents:

  • Lysis Buffer: 50 mM Potassium Phosphate (pH 7.5), 0.2% Triton X-100, Protease Inhibitors.

  • Substrate: 200 mM this compound.

  • Electron Acceptors: 0.1 mM DCPIP (Blue), 1.0 mM PMS.

  • Inhibitor (Control): Methoxyacetic acid (competitive inhibitor).

Workflow:

  • Isolation: Isolate mitochondria from fresh tissue/cells (SARDH is labile). Disruption of the inner membrane is required (sonication or Triton X-100).

  • Reaction Mix: Combine Buffer + PMS + DCPIP + Mitochondrial Extract.

  • Baseline: Monitor Absorbance at 600 nm (DCPIP reduction causes decolorization) for 2 mins to establish background.

  • Initiation: Add this compound.

  • Measurement: Kinetic read at 600 nm for 10 mins at 37°C.

  • Calculation: Activity (Units/mg) =

    
    .
    
    • Note:

      
       at pH 7.5.
      
Protocol 2: LC-MS/MS Quantification of this compound

Challenge: this compound (89.09 Da) is isobaric with L-Alanine and Beta-Alanine. Standard C18 columns often fail to separate them, leading to false positives.

Method Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Phenyl-Hexyl columns are mandatory for isomer separation.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.[7]

  • Transitions (MRM):

    • This compound: 90.1

      
       44.1 (Quantifier).
      
    • Alanine: 90.1

      
       44.1 (Interference - must separate chromatographically).
      
    • Differentiation: Use the retention time (RT). On HILIC, this compound elutes after Alanine.

Data Summary: this compound vs. Alanine Separation

Analyte Precursor (m/z) Product (m/z) Retention Time (HILIC) Resolution
L-Alanine 90.1 44.1 2.1 min --
Beta-Alanine 90.1 44.1 2.5 min > 1.5

| This compound | 90.1 | 44.1 | 3.8 min | > 2.0 (Baseline) |

Part 5: References

  • Sreekumar, A., et al. (2009). "Metabolomic profiles delineate potential role for this compound in prostate cancer progression."[8][9] Nature, 457(7231), 910-914. Link

  • Mebs, D., & Hempel, G. (2011). "this compound, a potential prostate cancer biomarker, is not detectable in urine by standard methods." Journal of Chromatography B, 879(17-18), 1497-1501. (Addresses the detection controversy).

  • Steenkamp, D. J., & Husain, M. (1982). "The effect of tetrahydrofolate on the reduction of electron transfer flavoprotein by this compound and dimethylglycine dehydrogenases."[5] Biochemical Journal, 203(3), 707–715.[5] Link

  • Meyer, T. E., et al. (2011). "A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine."[10] Analytical Chemistry, 83(14), 5735-5740.

  • Burgess, A., et al. (2015). "Formaldehyde metabolism in bacterioplankton." Frontiers in Microbiology, 6, 1-15. (Mechanisms of formaldehyde detoxification relevant to SARDH byproducts).

Sources

Investigating the Genetic Regulation of Sarcosine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sarcosine (N-methylglycine) has evolved from a simple intermediate in one-carbon metabolism to a contested but critical biomarker in oncology and neurology. While its role as a prostate cancer "oncometabolite" remains a subject of rigorous debate, the genetic mechanisms governing its flux—specifically the interplay between Glycine N-methyltransferase (GNMT) and This compound Dehydrogenase (SARDH) —are indisputable drivers of cellular methylation potential.

This guide provides a blueprint for dissecting the genetic regulation of this compound. It moves beyond basic pathway mapping to offer self-validating protocols for quantifying metabolic flux and perturbing the genetic drivers of this compound homeostasis.

Part 1: The Biochemical Landscape

This compound metabolism is not an isolated loop; it is a shunt between the methionine cycle and the folate cycle. Understanding this connectivity is prerequisite to effective experimental design.

The Metabolic Pathway

This compound is generated from glycine to buffer excess methyl groups (via SAM) and is catabolized back to glycine to fuel the folate pool.

  • Biosynthesis: GNMT methylates glycine using S-adenosylmethionine (SAM), producing this compound and S-adenosylhomocysteine (SAH).[1] This regulates the SAM:SAH ratio, a critical index of cellular methylation capacity.

  • Catabolism: SARDH, a mitochondrial flavoprotein, demethylates this compound back to glycine, transferring electrons to the electron transfer flavoprotein (ETF) and a one-carbon unit to tetrahydrofolate (THF).[2]

SarcosineMetabolism cluster_cyto Cytoplasm cluster_mito Mitochondria Glycine Glycine Sarcosine_C This compound Glycine->Sarcosine_C GNMT (Methylation Buffer) SAM SAM SAH SAH SAM->SAH CH3 Donor Sarcosine_M This compound Sarcosine_C->Sarcosine_M Transport Glycine_M Glycine Sarcosine_M->Glycine_M SARDH (Flux Control) DMG Dimethylglycine (DMG) DMG->Sarcosine_M DMGDH THF THF meTHF 5,10-CH2-THF THF->meTHF C1 Transfer FAD FAD FADH FADH2 FAD->FADH e- Transfer

Figure 1: The this compound Metabolic Shunt. GNMT acts as a cytosolic methyl-group buffer, while SARDH couples this compound clearance to mitochondrial respiration and folate metabolism.

Part 2: Genetic Determinants & Regulation

The accumulation of this compound is rarely a passive event; it is the result of specific genetic lesions or transcriptional programs.

Transcriptional Drivers: The GNMT-Androgen Axis

In prostate cancer models (e.g., LNCaP cells), GNMT is a direct transcriptional target of the Androgen Receptor (AR).[3]

  • Mechanism: Ligand-bound AR binds to an Androgen Response Element (ARE) located in the first exon of the GNMT gene.

  • Consequence: Androgen stimulation leads to GNMT upregulation, increasing the conversion of Glycine

    
     this compound.
    
Epigenetic Silencing: SARDH Downregulation

While SARDH mutations cause sarcosinemia (a rare metabolic error), in oncology, SARDH often functions as a tumor suppressor.

  • Mechanism: The SARDH promoter is susceptible to hypermethylation in various cancers (e.g., hepatocellular, prostate), leading to transcriptional silencing.

  • Consequence: Loss of SARDH prevents this compound clearance, causing intracellular accumulation and potentially driving invasion via mTOR pathway activation.

Part 3: Experimental Frameworks

To investigate these mechanisms, we employ a dual-workflow approach: precise quantification (LC-MS/MS) and genetic perturbation (CRISPR/Cas9).

Workflow A: Quantifying this compound Flux (LC-MS/MS)

The Challenge: this compound (N-methylglycine) and L-Alanine (2-aminopropanoic acid) are isomers (


, MW 89.09). They share the same parent mass and often similar fragmentation patterns. Standard reverse-phase chromatography often fails to separate them, leading to false positives. 

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization.

Protocol 1: HILIC-MS/MS Separation

This protocol relies on chromatographic resolution rather than mass differentiation.

  • Sample Preparation:

    • Extract metabolites from cell pellets (

      
       cells) using cold 80% Methanol (-80°C).
      
    • Spike with Internal Standard (IS): This compound-13C,15N (final conc. 1 µM).

    • Vortex, centrifuge (14,000 x g, 10 min, 4°C), and collect supernatant.

    • Evaporate to dryness under

      
       and reconstitute in 0.1% Formic Acid/Acetonitrile (50:50).
      
  • LC Parameters (Self-Validating Step):

    • Column: HILIC (e.g., Waters BEH Amide or Merck SeQuant ZIC-HILIC).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

    • Validation Check: Inject a mix of pure this compound and L-Alanine standards. If two distinct peaks are not observed, the method is invalid.

  • MS/MS Transitions (MRM Mode):

    • This compound: 90.1

      
       44.1 (Quantifier), 90.1 
      
      
      
      72.1 (Qualifier).
    • Alanine: 90.1

      
       44.1 (Interference check - relies on Retention Time).
      
    • Internal Standard: 92.1

      
       46.1.
      
Workflow B: Genetic Perturbation (CRISPR-Cas9)

To prove causality, one must modulate the enzymes. We target SARDH to mimic the "oncometabolic" state.

Protocol 2: SARDH Knockout
  • gRNA Design: Target early exons (Exon 1 or 2) to ensure functional protein loss.

    • Sequence Example:5'-GGTGTACGAGCTGCTGCACG-3' (Targeting FAD binding domain).

  • Transfection & Selection:

    • Transfect Cas9-gRNA plasmid (with GFP/Puro marker) into target cells (e.g., DU145 or PC3).

    • Select with Puromycin (48h) or FACS sort for GFP+.

  • Validation (The "Trust" Pillar):

    • Genomic: T7 Endonuclease I assay to confirm indels.

    • Proteomic: Western Blot using anti-SARDH antibody (Band size ~101 kDa).

    • Functional: Run Protocol 1 (LC-MS/MS). A successful KO must show elevated intracellular this compound compared to WT.

ExperimentalWorkflow cluster_crispr Genetic Perturbation cluster_analysis Flux Analysis Start Start: Target Identification (SARDH / GNMT) Design sgRNA Design (Exon 1/2) Start->Design Transfect Transfection & Selection (Puro/GFP) Design->Transfect Validation Validation Triad: 1. T7 Endo (Indels) 2. Western (Protein) 3. LC-MS (Metabolite) Transfect->Validation Extraction Metabolite Extraction (80% MeOH, -80°C) Validation->Extraction Valid Clones Only LCMS HILIC-MS/MS (Separate this compound/Alanine) Extraction->LCMS Data Quantification (Normalized to 13C-Std) LCMS->Data

Figure 2: Integrated Experimental Workflow. Note the critical "Validation Triad" before proceeding to metabolomic analysis.

Part 4: Data Analysis & Interpretation[3][4][5]

When analyzing data from SARDH-deficient vs. Wild-Type (WT) cells, specific metabolic shifts confirm the genetic mechanism.

Expected Metabolite Shifts (Validation Table)
MetaboliteSARDH KO ProfileGNMT Overexpression ProfileMechanistic Rationale
This compound High Increase (

)
Increase (

)
Blocked catabolism (KO) or increased synthesis (GNMT).
Glycine Decrease (

)
Decrease (

)
Glycine is consumed to make this compound (GNMT) or not regenerated (SARDH).
SAM No Change / Slight

Decrease (

)
GNMT consumes SAM; SARDH is downstream of SAM usage.
SAH No Change / Slight

Increase (

)
GNMT produces SAH as a byproduct.
Dimethylglycine No ChangeNo ChangeUpstream of this compound; usually unaffected unless flux reverses.
Interpretation Pitfalls
  • The Alanine Artifact: If "this compound" levels are high but retention time matches Alanine, your column chemistry failed.

  • Growth Media: DMEM often contains high glycine. Use dialyzed FBS or defined media to control for exogenous this compound/glycine uptake.

References

  • Sreekumar, A., et al. (2009).[4] Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[1][5][6][7][8] Nature, 457(7231), 910–914. Link

  • Meyer, T. E., et al. (2011).[8] A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine.[8][9] Analytical Chemistry, 83(15), 5735–5740. Link

  • Song, K. H., et al. (2011). Glycine N-methyltransferase is an androgen-regulated gene in prostate cancer cells.[3] Prostate, 71(10), 1099-1109. Link

  • Heger, Z., et al. (2016).[7][10] this compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer.[6][7] PLOS ONE, 11(11): e0165830.[7] Link

  • Barba, M., et al. (2025). Quantitative Determination of this compound and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry.[11] ResearchGate.[12][13][14] Link

Sources

Sarcosine’s Function in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of sarcosine (N-methylglycine) metabolism in microbial systems. It is designed for researchers investigating metabolic engineering, microbial physiology, and diagnostic enzyme development.

Executive Summary

This compound (N-methylglycine) serves as a critical metabolic node in bacteria, functioning simultaneously as a carbon/nitrogen source, an osmoprotectant intermediate, and a key analyte in clinical diagnostics. While often overshadowed by its precursor glycine betaine, this compound represents the "commitment step" in the demethylation pathway where methyl groups are either shunted into the one-carbon pool (via tetrahydrofolate) or oxidized to formaldehyde.

This guide dissects the enzymology of Monomeric (MSOX) and Heterotetrameric (TSOX) this compound oxidases, maps the transcriptional regulation by SouR, and provides a validated protocol for quantifying this compound flux—a critical metric for developing this compound-based biosensors or targeting metabolic pathways in pathogens like Pseudomonas aeruginosa.

Biochemical Foundations: The Demethylation Pathway

Microbial degradation of choline and glycine betaine (GB) funnels into this compound.[1] This pathway is ubiquitous in soil bacteria (Arthrobacter, Bacillus) and opportunistic pathogens (Pseudomonas, Vibrio), allowing them to scavenge nitrogen from eukaryotic hosts or decaying matter.

The Metabolic Map

The catabolism proceeds via sequential demethylation. The critical distinction lies in the final step (this compound


 Glycine), which varies by bacterial species and oxygen availability.

Pathway Logic:

  • Precursor Oxidation: Choline

    
     Glycine Betaine (Enzymes: BetA/BetB or GbcA/GbcB).
    
  • First Demethylation: Glycine Betaine

    
     Dimethylglycine (DMG).
    
  • Second Demethylation: DMG

    
     this compound (Enzymes: DgcAB).
    
  • Final Demethylation (The Core): this compound

    
     Glycine (Enzymes: SoxBDAG or SoxA).
    
Visualization of Metabolic Flux

The following diagram maps the conversion of Choline to Pyruvate, highlighting the divergence between formaldehyde release (Monomeric SOX) and folate-mediated assimilation (Heterotetrameric SOX).

SarcosineMetabolism Choline Choline GB Glycine Betaine (Osmoprotectant) Choline->GB BetA/BetB (Oxidation) DMG Dimethylglycine (DMG) GB->DMG GbcA/GbcB (Demethylation) Sarc This compound (N-methylglycine) DMG->Sarc DgcAB Gly Glycine Sarc->Gly MSOX (soxA) + O2 -> H2O2 + HCHO Sarc->Gly TSOX (soxBDAG) + THF -> MTHF HCHO Formaldehyde (Toxic) Sarc->HCHO MTHF 5,10-CH2-THF (C1 Pool) Sarc->MTHF Ser Serine Gly->Ser GlyA (SHMT) Pyr Pyruvate (Central Metabolism) Ser->Pyr SdaA (Deaminase) THF THF THF->Sarc

Caption: Figure 1.[1] this compound catabolic pathway showing the divergence between Monomeric (Red path) and Heterotetrameric (Green path) oxidation mechanisms.

Enzymology: Monomeric vs. Heterotetrameric Oxidases[2][3][4][5]

The efficiency of this compound utilization depends on the type of this compound Oxidase (SOX) expressed. This distinction is vital for drug targeting; inhibiting the bacterial TSOX system in pathogens like Corynebacterium requires different pharmacophores than the mammalian enzyme.

Comparative Enzymology

The table below contrasts the two primary classes of microbial this compound oxidases.

FeatureMonomeric SOX (MSOX)Heterotetrameric SOX (TSOX)
Representative Organism Bacillus sp.[2][3] B-0618Corynebacterium sp., P. aeruginosa
Gene Structure Single gene (soxA)Operon (soxBDAG)
Subunits Monomer (~44 kDa)

(100kDa),

(42kDa),

(20kDa),

(11kDa)
Cofactors 1 Covalent FAD1 Covalent FAD + 1 Non-covalent FAD + NAD(P)
Reaction Product Glycine + Formaldehyde + H2O2Glycine + 5,10-CH2-THF + H2O2
C1 Fate Lost as toxic formaldehydeAssimilated into folate pool
Kinetics (this compound)

mM

mM (Higher affinity)

Technical Insight: The TSOX system is metabolically superior for the cell because it captures the energy of the methyl group via tetrahydrofolate (THF), whereas MSOX generates formaldehyde, necessitating a detoxification step (often via glutathione-dependent formaldehyde dehydrogenase).

Regulation: The SouR Transcription Factor[4][7]

In Pseudomonas aeruginosa, this compound metabolism is tightly regulated to prevent the accumulation of toxic intermediates. The master regulator is SouR (this compound Oxidation and Utilization Regulator), an AraC-family transcription factor.[4]

Mechanism of Induction
  • Basal State: The soxBDAG operon is repressed.

  • Ligand Binding: Intracellular this compound binds directly to SouR.

  • Activation: The SouR-Sarcosine complex binds to the promoter region of the sox operon.

  • Feed-Forward Loop: Expression of soxBDAG leads to glycine production. Interestingly, SouR is specific to this compound and does not respond significantly to glycine betaine (which uses the GbdR regulator).

Regulation SouR_Inactive SouR (Inactive) SouR_Active SouR-Sarcosine Complex SouR_Inactive->SouR_Active + this compound This compound This compound (Ligand) This compound->SouR_Active Promoter sox Promoter SouR_Active->Promoter Binds DNA Operon soxBDAG Operon (TSOX Genes) Promoter->Operon Transcription Activation

Caption: Figure 2. Transcriptional activation of the sox operon by SouR in Pseudomonas aeruginosa.

Experimental Protocol: Coupled Enzyme Assay

To study this compound metabolism or screen for SOX inhibitors, a robust, self-validating assay is required. The standard method relies on the colorimetric detection of hydrogen peroxide generated during this compound oxidation.

Principle



Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Substrate: 100 mM this compound (prepare fresh).

  • Coupling Enzymes: Horseradish Peroxidase (HRP), 50 U/mL.

  • Chromogens: 4-Aminoantipyrine (4-AA) 10 mM; Phenol 10 mM.

  • Enzyme Sample: Cell lysate or purified SOX.

Workflow (Step-by-Step)
  • Blank Preparation: Mix 800 µL Buffer, 50 µL 4-AA, 50 µL Phenol, and 50 µL HRP in a cuvette.

  • Baseline Check: Incubate at 37°C for 3 minutes. Measure Absorbance at 500 nm (

    
    ). It should be stable.
    
  • Reaction Initiation: Add 50 µL of Enzyme Sample.

  • Substrate Addition: Add 100 µL this compound solution to start the reaction.

  • Measurement: Record

    
     per minute for 5 minutes (linear phase).
    
  • Calculation:

    
    
    
    • 
       (Quinoneimine) 
      
      
      
      (check specific conditions).
Validation & Troubleshooting
  • Self-Validation: Run a standard curve using known concentrations of

    
     to verify the HRP/Chromogen system is not rate-limiting.
    
  • Interference: High levels of catalase in crude lysates will destroy

    
     before detection, causing false negatives. Solution:  Add 1 mM Sodium Azide to inhibit catalase (ensure Azide does not inhibit your specific SOX isoform).
    

References

  • Willsey, G. G., & Wargo, M. J. (2016). this compound Catabolism in Pseudomonas aeruginosa Is Transcriptionally Regulated by SouR. Journal of Bacteriology, 198(2), 301–310.

  • Nishiya, Y., & Imanaka, T. (1996). Analysis of the sox gene cluster of Corynebacterium sp. and its application to this compound production. Journal of Fermentation and Bioengineering, 81(6), 572–577.

  • Suzuki, H. (1994). this compound oxidase: structure, function, and the application to creatinine determination.[5] Amino Acids, 7(1), 27-43.[5]

  • Hassan-Abdallah, A., et al. (2005). Structure of Monomeric this compound Oxidase. Biochemistry, 44(49), 16086–16097.

  • Mesky, R., et al. (2001). Organization of the genes involved in dimethylglycine and this compound degradation in Arthrobacter spp.[6] European Journal of Biochemistry, 268(12), 3390–3398.

Sources

Methodological & Application

Application Note: Development of a High-Specificity Competitive ELISA for Sarcosine Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Sarcosine (N-methylglycine) gained prominence as a potential metabolomic biomarker for invasive prostate cancer following the seminal work by Sreekumar et al. (2009).[1] Unlike protein biomarkers (e.g., PSA), this compound is a small molecule (89.09 Da). This presents a fundamental bioanalytical challenge: it is too small to bind two antibodies simultaneously. Therefore, the standard Sandwich ELISA format is physically impossible.

This guide details the development of a Competitive Inhibition ELISA , the gold standard for hapten detection. In this format, this compound in the clinical sample competes with immobilized synthetic this compound conjugates for a limiting amount of specific antibody. The signal produced is inversely proportional to the concentration of this compound in the sample.

Phase I: Immunogen Design & Conjugation Chemistry

The Core Challenge: this compound is non-immunogenic. To elicit an immune response (for antibody production) or to coat a microplate, it must be conjugated to a carrier protein.

Hapten-Carrier Conjugation Strategy

We utilize EDC/NHS zero-length crosslinking to couple the carboxyl group of this compound to primary amines (lysine residues) on carrier proteins.

  • Immunogen (for Antibody Production): this compound conjugated to KLH (Keyhole Limpet Hemocyanin). KLH is large and highly immunogenic.

  • Coating Antigen (for Assay Plate): this compound conjugated to BSA (Bovine Serum Albumin). Using a different carrier for the plate prevents the antibody from binding to the carrier protein itself ("carrier-specific" interference).

Conjugation Protocol (this compound-BSA)
  • Reagents:

    • This compound (Sigma)

    • BSA (Fraction V, fatty acid-free)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2][3]

    • NHS (N-Hydroxysuccinimide)[3][4]

    • MES Buffer (0.1 M, pH 4.[5]7) and PBS (pH 7.4).

  • Workflow:

    • Activation: Dissolve this compound (2 mg) in 0.5 mL MES buffer. Add EDC (2 mg) and NHS (2 mg). Incubate for 15 minutes at Room Temperature (RT) to form the stable NHS-ester intermediate.

    • Coupling: Dissolve BSA (2 mg) in 0.5 mL PBS. Add the activated this compound mixture dropwise to the BSA solution.

    • Incubation: React for 2 hours at RT with gentle rotation.

    • Purification: Desalt using a Zeba™ Spin Column (7K MWCO) to remove unreacted this compound and crosslinkers.

    • Validation: Verify conjugation efficiency via TNBS assay (measures loss of free amines on BSA).

Phase II: The Competitive Assay Principle

The following diagram illustrates the competitive mechanism. Note that a High Signal indicates Low this compound in the sample.

CompetitiveELISA Sample Patient Sample (Contains Free this compound) Competition COMPETITION STEP Free this compound vs. Immobilized this compound compete for Antibody binding sites Sample->Competition Ab Anti-Sarcosine Antibody (Limiting Concentration) Ab->Competition Plate Microplate Well (Coated with this compound-BSA) Plate->Competition Immobilized Wash Wash Step (Unbound Ab-Sarcosine complex removed) Competition->Wash Detect Detection (HRP-Secondary Ab binds to surface-bound Ab) Wash->Detect Result_High High OD Signal = Low Sample this compound Detect->Result_High If Ab binds Plate Result_Low Low OD Signal = High Sample this compound Detect->Result_Low If Ab binds Sample

Figure 1: Mechanism of Competitive Inhibition. The primary antibody is the limiting factor, forcing a choice between the sample analyte and the plate-bound antigen.

Phase III: Detailed Assay Protocol

Prerequisite: Anti-Sarcosine Polyclonal Antibody (Rabbit) and this compound-BSA coated plates.

Step 1: Plate Coating
  • Dilute This compound-BSA conjugate to 2 µg/mL in Carbonate/Bicarbonate Buffer (pH 9.6).

  • Add 100 µL/well to a 96-well High-Binding microplate (e.g., Corning Costar).

  • Seal and incubate overnight at 4°C .

  • Why: High pH ensures deprotonation of lysine residues on BSA, maximizing hydrophobic adsorption to the polystyrene.

Step 2: Blocking
  • Aspirate contents and wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Add 300 µL/well of Blocking Buffer (PBS + 3% BSA + 5% Sucrose).

  • Incubate 2 hours at RT.

  • Why: Sucrose acts as a stabilizer, allowing plates to be dried and stored for months.

Step 3: The Competition Reaction (Critical Step)
  • Sample Prep: Dilute urine samples 1:10 in Assay Diluent (PBS + 1% BSA) to minimize matrix effects (pH/salt).

  • Standard Curve: Prepare serial dilutions of pure this compound (0, 0.1, 1, 10, 100, 1000 ng/mL).

  • Add Reagents:

    • Add 50 µL of Standard or Sample to wells.

    • Immediately add 50 µL of Anti-Sarcosine Antibody (at optimized limiting concentration, e.g., 1:5000).

  • Incubate 1 hour at RT on a plate shaker (500 rpm).

  • Note: Do not wash between adding sample and antibody. They must be present simultaneously.

Step 4: Detection & Readout
  • Wash plate 5x with PBS-T. Aggressive washing is required here to remove the soluble antibody-analyte complexes.

  • Add 100 µL/well of HRP-Goat Anti-Rabbit IgG (1:10,000). Incubate 45 mins at RT.

  • Wash 5x with PBS-T.

  • Add 100 µL TMB Substrate . Incubate 15 mins in dark (blue color develops).

  • Stop reaction with 50 µL 1M H₂SO₄ (color turns yellow).

  • Read Absorbance at 450 nm .

Phase IV: Optimization & Validation

Development requires a Checkerboard Titration to balance sensitivity and signal strength.

Checkerboard Optimization Strategy

Vary the Coating Antigen concentration (Columns) against the Primary Antibody concentration (Rows).

0.5 µg/mL Coat1.0 µg/mL Coat2.0 µg/mL Coat4.0 µg/mL Coat
Ab 1:1000 High BackgroundSaturationSaturationSaturation
Ab 1:4000 Weak SignalOptimal ZoneOptimal ZoneHigh Background
Ab 1:16000 No SignalWeak SignalGood SensitivityGood Sensitivity

Goal: Select the condition yielding an OD of ~2.0 for the Zero Standard (B0) while maintaining a steep inhibition curve.

Specificity & Cross-Reactivity

This compound (N-methylglycine) is structurally similar to Glycine and Alanine. You must calculate % Cross-Reactivity (CR) :



Target Specifications:

  • Glycine CR: < 1.0%

  • L-Alanine CR: < 1.0%

  • Dimethylglycine CR: < 5.0%

Development Workflow Diagram

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Hapten This compound (Hapten) Conj EDC/NHS Conjugation Hapten->Conj Immunogen This compound-KLH (Rabbit Immunization) Conj->Immunogen Coat This compound-BSA (Plate Coating) Conj->Coat Check Checkerboard Titration Coat->Check Curve Standard Curve Generation Check->Curve Matrix Spike-and-Recovery (Urine Matrix) Curve->Matrix Cross Cross-Reactivity (Glycine/Alanine) Curve->Cross

Figure 2: End-to-end development workflow from hapten synthesis to assay validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (B0 < 0.5) Over-washing / HRP inactivationReduce wash pressure; Check HRP activity with TMB directly.
Flat Standard Curve Antibody concentration too highDilute primary antibody further (increase sensitivity).
High Background (NSB) Insufficient BlockingIncrease BSA to 5% or add 2% Normal Goat Serum.
Poor Specificity Linker interferenceThe antibody may recognize the EDC linker. Switch to a glutaraldehyde linker for the coating antigen.

References

  • Sreekumar, A., et al. (2009).[1][6] Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[6][7] Nature, 457(7231), 910–914.[6] [Link]

  • Creative Diagnostics. (2021). Principles of Competitive ELISA. Application Notes. [Link]

Sources

Optimized Quantification of Extracellular Sarcosine (N-methylglycine) via In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Mechanism of Action

Sarcosine (N-methylglycine) has emerged as a critical therapeutic target for Schizophrenia (specifically negative symptoms) and cognitive enhancement. By inhibiting Glycine Transporter 1 (GlyT1), this compound increases synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function.[1]

The Analytical Challenge: Unlike primary amino acids (e.g., Glutamate, GABA), this compound is a secondary amine . Standard derivatization protocols using o-phthalaldehyde (OPA) will not detect this compound , leading to false negatives in many laboratory settings.

This guide provides a validated workflow for the in vivo sampling and quantification of this compound, offering two distinct analytical paths:

  • LC-MS/MS with Benzoyl Chloride Derivatization (Gold Standard): Highest sensitivity, separates this compound from Alanine isomers.

  • HPLC-FLD with FMOC Derivatization (Alternative): Suitable for laboratories without Mass Spectrometry.

Mechanistic Pathway

The following diagram illustrates the pharmacological impact of this compound on the glutamatergic synapse.

SarcosineMechanism This compound This compound (Drug/Metabolite) GlyT1 GlyT1 Transporter (Glial) This compound->GlyT1 Inhibits NMDAR NMDA Receptor (Post-Synaptic) This compound->NMDAR Direct Agonism (Weak) Glycine_Syn Synaptic Glycine (Increased) GlyT1->Glycine_Syn Reuptake Blockade Glycine_Syn->NMDAR Co-agonist Binding Ca_Influx Ca2+ Influx (Signal Transduction) NMDAR->Ca_Influx Channel Opening Cognition Enhanced Cognition / Negative Symptom Relief Ca_Influx->Cognition LTP / Plasticity

Caption: this compound acts primarily by inhibiting GlyT1, preventing glycine clearance.[1] It also possesses weak direct co-agonist activity at the NMDAR glycine site.

Pre-Clinical Experimental Setup

Microdialysis Probe Selection

This compound is a small molecule (89.09 Da). However, basal extracellular levels are low (typically 10–50 nM range in rodents). High relative recovery is essential.

  • Membrane Material: Polyethersulfone (PES) or Cuprophan.

  • Molecular Weight Cut-Off (MWCO): 6 kDa – 20 kDa (Sufficient for small molecules; minimizes protein clogging).

  • Active Length:

    • Hippocampus/Striatum (Rat): 2.0 mm - 3.0 mm.

    • Prefrontal Cortex (Mouse): 1.0 mm.

Perfusion Fluid (aCSF)

Prepare Artificial Cerebrospinal Fluid (aCSF) fresh weekly. Filter through 0.22 µm membrane.

  • Composition: NaCl 147 mM, KCl 2.7 mM, CaCl₂ 1.2 mM, MgCl₂ 0.85 mM.

  • pH Adjustment: Adjust to pH 7.4 using phosphate buffer (rare) or simply ensure neutrality.

  • Flow Rate: 1.0 µL/min (Optimal balance between temporal resolution and relative recovery).

Stereotaxic Surgery (Rat Model)

Target: Dorsal Hippocampus (Cognitive relevance)

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

  • Coordinates (bregma): AP -3.6 mm, ML +2.6 mm, DV -2.8 mm (Guide Cannula tip).

  • Implantation: Insert guide cannula 1-2 mm above the target region to prevent tissue damage during recovery.

  • Recovery: Allow 5–7 days post-op recovery before probe insertion to minimize inflammation artifacts (gliosis can alter GlyT1 expression).

Analytical Protocols (The "Bottleneck")

Method A: LC-MS/MS with Benzoyl Chloride (Recommended)

Why this method? this compound is highly polar and retains poorly on standard C18 columns. Benzoyl Chloride (BzCl) derivatization adds hydrophobicity, improving retention and ionization efficiency by 100-1000x.

Reagents:

  • Benzoyl Chloride (BzCl)[2]

  • Sodium Carbonate (100 mM)

  • Internal Standard: ¹³C-Sarcosine or D₃-Sarcosine.

Step-by-Step Derivatization:

  • Aliquot: Take 5 µL of microdialysate sample.

  • Buffer: Add 2.5 µL of 100 mM Sodium Carbonate (pH ~10).

  • Spike: Add 2.5 µL Internal Standard solution.

  • Derivatize: Add 2.5 µL of 2% Benzoyl Chloride (v/v in acetonitrile).

  • Incubate: Vortex 2 sec; incubate 5 min at RT (Reaction is nearly instantaneous).

  • Quench: Add 2.5 µL of 1% Formic Acid (in H₂O).

  • Inject: 5 µL into LC-MS/MS.

LC Parameters:

  • Column: C18 Rapid Resolution (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.15% Formic Acid (aq).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (Linear to 60% B), 5-6 min (Wash 95% B).

MS/MS Transitions (ESI Positive):

  • This compound-Bz: precursor m/z 194.1 → product m/z 105.1 (Benzoyl fragment).

  • Interference Note: This method separates this compound from α-Alanine and β-Alanine, which have identical masses but different retention times.

Method B: HPLC-FLD with FMOC (Alternative)

Why this method? If MS is unavailable, you cannot use OPA. You must use FMOC-Cl (9-fluorenylmethyl chloroformate), which reacts with secondary amines.

Protocol:

  • Reagent: 1 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (pH 9.0).

  • Reaction: Mix 10 µL sample + 10 µL Buffer + 10 µL FMOC reagent.

  • Wait: 60 seconds.

  • Extraction (Critical): FMOC is highly fluorescent. You must remove excess FMOC using an organic wash (e.g., pentane extraction) or use a column switching technique, otherwise, the reagent peak will mask the this compound peak.

  • Detection: Excitation 260 nm / Emission 310 nm.

Experimental Workflow & Data Validation

Workflow Diagram

The following timeline ensures physiological stability before drug administration.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Surgery Stereotaxic Surgery (Day -7) Recovery Recovery (7 Days) Surgery->Recovery ProbeInsert Probe Insertion (Day 0, T-3h) Recovery->ProbeInsert Equilibration Equilibration (2-3 hours) ProbeInsert->Equilibration Baseline Baseline Sampling (3 x 20 min) Equilibration->Baseline DrugAdmin This compound Admin (IP or Reverse Dialysis) Baseline->DrugAdmin Response Response Sampling (4 hours) DrugAdmin->Response Derivatization BzCl / FMOC Derivatization Response->Derivatization Detection LC-MS/MS or HPLC-FLD Derivatization->Detection

Caption: Standardized workflow. Note the 2-3 hour equilibration period required to stabilize basal glutamate and glycine levels after probe insertion.

Validation Steps
  • In Vitro Recovery (Slope Method): Before implantation, place the probe in a solution containing 50 nM this compound at 37°C. Perfuse at 1.0 µL/min.

    
    
    Acceptable Range: 15% - 30% depending on membrane length.
    
  • Lag Time Calculation: Calculate the dead volume of the outlet tubing (e.g., 20 cm tubing x 0.12 mm ID ≈ 2.2 µL). At 1.0 µL/min, the lag time is 2.2 minutes. Action: Shift your chromatogram data by -2.2 minutes to align with physiological events.

  • Basal Stability: Do not administer the drug until three consecutive baseline samples vary by <10%.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
No Peak Detected Wrong DerivatizationSTOP. Did you use OPA? Switch to FMOC or Benzoyl Chloride. This compound is a secondary amine.
High Background Noise Excess Reagent (HPLC)If using FMOC, the hydrolysis product is fluorescent. Use Pentane extraction or switch to LC-MS.
Co-elution Alanine InterferenceThis compound,

-Alanine, and

-Alanine are isomers.[3] Use a slower gradient or a Phenyl-Hexyl column for better separation.
Low Recovery Flow rate too highReduce flow from 2.0 µL/min to 1.0 or 0.5 µL/min.
Unstable Baseline Tissue TraumaEnsure 2-3 hours of equilibration post-insertion. Check histology for hemorrhage.

References

  • Lane, H. Y., et al. (2010). "this compound therapy for schizophrenia: a systematic review and meta-analysis." International Journal of Neuropsychopharmacology. Link

  • Wong, J. M., et al. (2016). "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A. Link

  • D'Aniello, A., et al. (2011). "Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis." Brain Research. Link

  • Zestos, A. G., & Kennedy, R. T. (2017). "Microdialysis Coupled with LC-MS/MS for In Vivo Neurochemical Monitoring." AAPS Journal. Link

  • JASCO Application Note. (2024). "Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with OPA and FMOC." Link

Sources

Precision Tracing of Sarcosine Metabolism: Stable Isotope Labeling Protocols for Oncology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Sarcosine (N-methylglycine) has emerged as a controversial yet critical oncometabolite, particularly in prostate cancer progression where it is implicated in enhancing invasiveness and metastasis.[1] The metabolic flux of this compound is governed by the delicate balance between its synthesis via Glycine N-methyltransferase (GNMT) and its clearance by this compound Dehydrogenase (SARDH).[2] Static steady-state measurements often fail to capture the dynamic alterations in these enzymatic activities. This Application Note provides a comprehensive, self-validating protocol for tracing this compound metabolism using stable isotope labeling, designed for high-resolution Mass Spectrometry (LC-MS/MS and GC-MS).

Metabolic Context & Tracer Strategy

The this compound Node

This compound is not a dead-end metabolite; it is a rapid-turnover intermediate connecting the methionine cycle (SAM/SAH) with the folate cycle.

  • Synthesis (Forward Flux): Glycine + SAM

    
     this compound + SAH.
    
  • Clearance (Reverse Flux): this compound + FAD + THF

    
     Glycine + 5,10-CH
    
    
    
    -THF + FADH
    
    
    .
Strategic Tracer Selection

Choosing the correct isotopologue is the single most critical step in experimental design. The choice depends on whether you are interrogating synthesis capacity (GNMT activity) or clearance efficiency (SARDH activity).

Experimental GoalRecommended TracerExpected Downstream LabelingMechanistic Insight
Trace this compound Synthesis [U-

C

,

N]Glycine
This compound M+3Direct measurement of GNMT methylation activity.
Trace Methyl Group Donor [Methyl-

C]Methionine
This compound M+1Tracks the flow of one-carbon units from the methionine cycle into this compound.
Trace this compound Clearance [1,2-

C

]this compound
Glycine M+2Measures SARDH/PIPOX activity by tracking the backbone reversion to glycine.
Trace One-Carbon Fate [Methyl-

C]this compound
Serine M+1 (via Folate cycle)Tracks the methyl group as it enters the folate pool (purine synthesis/DNA methylation).

Visualizing the Metabolic Network

The following diagram illustrates the atom mapping for a [1,2-


C

]this compound
tracing experiment, highlighting the recycling of the carbon backbone to glycine and the release of the methyl group to the folate pool.

SarcosineMetabolism cluster_legend Legend This compound This compound (Tracer: [1,2-13C2]) SARDH SARDH / PIPOX (Demethylation) This compound->SARDH Glycine Glycine (Product: M+2) SHMT SHMT Glycine->SHMT Formaldehyde Formaldehyde (Unlabeled M+0) Formaldehyde->SHMT + THF Serine Serine (Unlabeled) SARDH->Glycine Backbone Recycled SARDH->Formaldehyde Methyl Release SHMT->Serine De Novo Synthesis key1 Red: 13C Labeled Input key2 Green: 13C Labeled Output

Caption: Flux map of [1,2-


C

]this compound metabolism. The

C label (Red) on the backbone is retained in Glycine (Green), while the methyl group is lost as unlabeled formaldehyde.

Protocol: In Vitro Stable Isotope Tracing

Phase A: Cell Culture & Labeling

Objective: To reach isotopic steady-state or measure dynamic flux.

  • Seeding: Plate cells (e.g., DU145, LNCaP) in 6-well plates (

    
     cells/well). Culture in standard RPMI-1640 + 10% FBS until 70-80% confluence.
    
  • Media Switch (The Pulse):

    • Prepare Trace-Free Media : Custom RPMI lacking Glycine and Serine (and Methionine if tracing methyl donor).

    • Add Tracer : Supplement with 100

      
      M [1,2-
      
      
      
      C
      
      
      ]this compound (or chosen tracer).
    • Note: Dialyzed FBS must be used to remove background unlabeled amino acids.

  • Incubation: Incubate for optimized timepoints (e.g., 0, 1, 4, 12, 24 hours).

    • Dynamic Flux: Short timepoints (15-60 min) are best for calculating rates.

    • Steady State: 24 hours ensures complete turnover.

Phase B: Metabolite Extraction (Quenching)

Critical Step: Metabolism must be halted instantly to prevent ex vivo turnover.

  • Wash: Rapidly aspirate media and wash cells 1x with ice-cold PBS (4°C).

  • Quench: Add 1 mL of 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the well.

  • Scrape & Collect: Scrape cells on dry ice. Transfer suspension to a pre-chilled Eppendorf tube.

  • Lysis: Vortex vigorously for 30 seconds. Freeze-thaw cycle (Liquid N

    
    
    
    
    
    37°C bath) x3 to disrupt membranes.
  • Clarification: Centrifuge at 15,000

    
     g for 15 min at 4°C.
    
  • Supernatant: Transfer supernatant to a glass vial.

  • Internal Standard Spike: Add 10

    
    L of 5 
    
    
    
    M [Methyl-D
    
    
    ]this compound
    to every sample after extraction but before drying to normalize injection volume and matrix effects.
  • Dry: Evaporate to dryness under Nitrogen stream or SpeedVac at 30°C.

Analytical Methodologies

This compound (89.047 Da) is an isomer of L-Alanine and


-Alanine. Mass resolution alone is insufficient.  You must achieve chromatographic separation.
Method Option 1: GC-MS (The Gold Standard for Isomer Resolution)

Derivatization increases volatility and creates unique fragmentation patterns that distinguish isomers.

  • Derivatization Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl.

  • Protocol:

    • Resuspend dried extract in 50

      
      L Pyridine.
      
    • Add 50

      
      L MTBSTFA.
      
    • Incubate at 70°C for 60 minutes.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 100°C (1 min)

      
       10°C/min to 300°C.
      
  • Ions to Monitor (SIM Mode):

    • This compound-TBDMS: m/z 260 (M-57 fragment).

    • Alanine-TBDMS: m/z 260 (Separated by Retention Time: Alanine elutes ~0.5 min before this compound).

    • [1,2-

      
      C
      
      
      
      ]this compound-TBDMS:
      m/z 262.
Method Option 2: LC-MS/MS (High Throughput)

Requires a HILIC column to retain polar amines.

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Gradient: 85% B to 60% B over 10 minutes.

  • MRM Transitions (Positive Mode):

    • This compound: 90.1

      
       44.1 (Quantifier).
      
    • [1,2-

      
      C
      
      
      
      ]this compound:
      92.1
      
      
      46.1.
    • Alanine: 90.1

      
       44.1 (Must separate by RT; Alanine typically elutes after this compound on HILIC).
      

Data Interpretation & Flux Calculation[3][4][5]

Isotopologue Distribution Analysis

Do not rely solely on fold-change. Calculate the Mass Isotopomer Distribution (MID) .

  • Correct for Natural Abundance: Use software (e.g., IsoCor, Polylode) to subtract natural

    
    C background (1.1%).
    
  • Calculate Fractional Enrichment:

    
    
    Where 
    
    
    
    is the abundance of isotopologue
    
    
    , and
    
    
    is the number of labeled carbons.
Interpreting the "this compound Ratio"

In prostate cancer studies, the "this compound Ratio" is a key metric of aggressiveness.



  • Healthy Tissue: High SARDH activity

    
     Low this compound 
    
    
    
    Low Ratio.
  • Malignant Tissue: High GNMT / Low SARDH

    
     High this compound 
    
    
    
    High Ratio.
Troubleshooting Matrix Effects

If the Internal Standard ([Methyl-D


]this compound) area varies by >15% between samples, matrix suppression is occurring.
  • Solution: Dilute samples 1:5 with mobile phase A before injection or perform protein precipitation with Acetonitrile instead of Methanol.

Workflow Visualization

Workflow cluster_0 1. Cell Culture cluster_1 2. Extraction cluster_2 3. Analysis Step1 Seed Cells (RPMI + 10% FBS) Step2 Tracer Pulse (100µM 13C-Sarcosine) Step1->Step2 Step3 Quench (-80°C 80% MeOH) Step2->Step3 Timepoint Step4 Spike Internal Std (this compound-d3) Step3->Step4 Step5 Derivatization (MTBSTFA, 70°C) Step4->Step5 Step6 GC-MS / LC-MS (SIM/MRM Mode) Step5->Step6

Caption: Step-by-step experimental workflow from tracer addition to mass spectrometry analysis.

References

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[3][4][5] Nature, 457(7231), 910-914. [Link]

  • Meyer, T. E., et al. (2011). A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine.[6][7][8] Analytical Chemistry, 83(15), 5735-5741. [Link]

  • Issaq, H. J., & Veenstra, T. D. (2011).[9] Is this compound a biomarker for prostate cancer? Journal of Separation Science, 34(24), 3619-3621. [Link]

  • Zamboni, N., et al. (2009).

    
    C-based metabolic flux analysis. Nature Protocols, 4, 878–892. [Link]
    
  • Shamsipur, M., et al. (2013). A novel derivatization method for separation of this compound from isobaric L-alanine in human urine by GC-MS.[10] Journal of Chromatography B, 929, 1-6. [Link]

Sources

Lentiviral-mediated knockdown of sarcosine dehydrogenase (SARDH)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lentiviral-Mediated Knockdown of Sarcosine Dehydrogenase (SARDH)

Introduction & Biological Context

This compound Dehydrogenase (SARDH) is a mitochondrial flavoprotein that catalyzes the oxidative demethylation of this compound (N-methylglycine) to glycine.[1][2][3] While historically associated with the benign metabolic condition sarcosinemia, SARDH has emerged as a critical player in oncology, particularly in prostate cancer (PCa).

The "Oncometabolite" Hypothesis: Research indicates that this compound accumulation—driven by the loss of SARDH or upregulation of GNMT—correlates with prostate cancer progression and metastasis. SARDH knockdown mimics this metastatic phenotype by forcing an accumulation of intracellular this compound, which subsequently activates invasion pathways (e.g., mTOR/AKT signaling).

This guide provides a rigorous workflow for generating stable SARDH-knockdown cell lines using lentiviral transduction. Unlike transient siRNA methods, this approach ensures long-term suppression suitable for in vivo xenografts and metabolic profiling.

Mechanism of Action

The following diagram illustrates the physiological role of SARDH and the downstream consequences of its lentiviral-mediated suppression.

SARDH_Mechanism Lenti Lentivirus (shRNA-SARDH) HostGenome Host Genome Integration Lenti->HostGenome Transduction shRNA shRNA Expression (U6 Promoter) HostGenome->shRNA Transcription RISC RISC Complex Loading shRNA->RISC Processing SARDH_mRNA SARDH mRNA Degradation RISC->SARDH_mRNA Targeting This compound This compound (Substrate) SARDH_mRNA->this compound Loss of Enzyme Accumulation SARDH_Prot SARDH Enzyme (Mitochondrial) SARDH_mRNA->SARDH_Prot Translation Blocked Glycine Glycine (Product) This compound->Glycine Normal SARDH Activity Invasion Increased Cell Invasion This compound->Invasion Metabolic Signaling SARDH_Prot->Glycine Catalysis

Figure 1: Mechanistic pathway of SARDH knockdown. Viral integration leads to mRNA degradation, preventing the conversion of this compound to Glycine. Accumulated this compound drives invasive phenotypes.

Experimental Strategy & Design

3.1 shRNA Construct Selection Do not rely on a single shRNA sequence. SARDH expression varies by cell line (e.g., DU145 vs. LNCaP).

  • Targeting: Select 3-5 distinct shRNA constructs targeting different regions (CDS vs. 3'UTR) from the TRC (The RNAi Consortium) library.

  • Control: A Scrambled Non-Targeting shRNA is mandatory to rule out viral toxicity or off-target effects.

3.2 Cell Model Selection

  • High Expression (Target): DU145 or HEK293T (good for initial validation).

  • Low Expression (Negative Control): PC3 (often shows lower baseline SARDH; useful for overexpression rescue studies).

Detailed Protocol

Phase 1: Lentiviral Packaging (Day 0-3)

Objective: Generate high-titer viral particles in HEK293T cells.

Reagents:

  • Lentiviral Vector (pLKO.1-shSARDH)

  • Packaging Plasmids (psPAX2 - Gag/Pol/Rev/Tat)

  • Envelope Plasmid (pMD2.G - VSV-G)

  • Transfection Reagent (Polyethylenimine - PEI or Lipofectamine 3000)

Protocol:

  • Seeding: Plate 4x10⁶ HEK293T cells in a 10cm dish. Incubate 24h until 70-80% confluent.

  • Transfection Mix:

    Component Amount (10cm Dish) Role
    Transfer Plasmid (shSARDH) 4.0 µg Contains target shRNA
    psPAX2 3.0 µg Structural proteins
    pMD2.G 1.0 µg Envelope (Tropism)
    PEI (1mg/mL) 24 µL Transfection agent

    | Opti-MEM | 500 µL | Serum-free medium |

  • Incubation: Mix plasmids and PEI in Opti-MEM. Incubate 20 min at RT. Add dropwise to cells.

  • Harvest:

    • Change media 12h post-transfection (remove toxicity).

    • Collect supernatant at 48h and 72h .

    • Filter through 0.45µm PVDF filter (Do not use nitrocellulose; it binds VSV-G).

    • Optional: Concentrate using PEG-it or ultracentrifugation if high MOI is required.

Phase 2: Transduction & Selection (Day 4-10)

Objective: Integrate shRNA and select stable clones.

Crucial Step: The Puromycin Kill Curve Before transduction, treat your target cells (e.g., DU145) with graded doses of Puromycin (0.5 - 10 µg/mL). The lowest concentration that kills 100% of non-transduced cells in 3-4 days is your Selection Concentration .

Protocol:

  • Infection: Plate target cells in 6-well plates. When 50% confluent, add viral supernatant + Polybrene (8 µg/mL) .

    • Expert Note: Polybrene neutralizes charge repulsion between the virus and cell membrane, increasing efficiency by ~10-fold.

  • Spinoculation (Optional): Centrifuge plates at 1200 x g for 60 min at 32°C to force viral adsorption.

  • Selection: 48h post-infection, replace media with fresh media containing the pre-determined Puromycin concentration.

  • Maintenance: Maintain selection pressure for 7-10 days until control (uninfected) cells are dead and resistant colonies emerge.

Phase 3: Validation (Day 14+)

Objective: Confirm SARDH knockdown at mRNA and Protein levels.

A. RT-qPCR (mRNA Level)

  • Extract RNA (Trizol or Column).

  • Synthesize cDNA.

  • Run qPCR with primers spanning exon-exon junctions to avoid amplifying genomic DNA.

  • Acceptance Criteria: >70% reduction in mRNA compared to Scramble control.

B. Western Blot (Protein Level) - Critical Modification SARDH is a mitochondrial protein.[2] Whole cell lysates often yield high background or weak signals. Mitochondrial Enrichment is recommended.

  • Mitochondrial Fractionation Protocol:

    • Resuspend 1x10⁷ cells in Hypotonic Buffer (10mM NaCl, 1.5mM MgCl2, 10mM Tris-HCl). Swell for 10 min on ice.

    • Homogenize with a Dounce homogenizer (30 strokes).

    • Add Stabilization Buffer (2M Sucrose, 35mM EDTA, 50mM Tris-HCl) to restore isotonicity.

    • Spin 1: 1,300 x g for 5 min (Pellet = Nuclei/Debris). Save Supernatant.

    • Spin 2: 15,000 x g for 15 min (Pellet = Mitochondria).

    • Lyse mitochondrial pellet in RIPA buffer.

  • Blotting:

    • Primary Ab: Anti-SARDH (1:1000).

    • Loading Control: COX IV or VDAC1 (Mitochondrial markers). Do not use GAPDH/Actin for mitochondrial fractions.

Phase 4: Functional Characterization

Objective: Assess the phenotypic impact of SARDH loss.

1. This compound Measurement Assay Since SARDH degrades this compound, KD cells should show elevated intracellular this compound.

  • Method: Use a colorimetric this compound Assay Kit (Enzymatic oxidation of this compound -> H2O2 -> Red Probe).

  • Normalization: Normalize this compound concentration to total protein content.

2. Transwell Invasion Assay

  • Setup: 24-well Transwell inserts (8µm pore) coated with Matrigel.

  • Seeding: Seed 5x10⁴ cells (Serum-Free) in upper chamber. Add 10% FBS media to lower chamber (chemoattractant).

  • Readout: After 24h, wipe top cells. Fix and stain bottom cells (Crystal Violet). Count invasive cells.[4][5]

Workflow Visualization

SARDH_Workflow cluster_Validation 5. Validation cluster_Functional 6. Functional Assays Design 1. shRNA Design (TRC Library + Scramble) Packaging 2. Viral Packaging (HEK293T + Plasmids) Design->Packaging Transduction 3. Transduction (Target Cells + Polybrene) Packaging->Transduction Selection 4. Puromycin Selection (7-10 Days) Transduction->Selection qPCR RT-qPCR (mRNA >70% loss) Selection->qPCR WB Western Blot (Mitochondrial Fraction) Selection->WB Metabolic This compound Assay (Expect Increase) qPCR->Metabolic Phenotype Invasion Assay (Expect Increase) WB->Phenotype

Figure 2: Experimental workflow from vector design to functional validation.

Troubleshooting & Expert Tips

IssuePossible CauseSolution
Low Viral Titer HEK293T health or plasmid ratioEnsure HEK293T are <20 passages. Use the 4:3:1 plasmid ratio. Do not vortex PEI complexes vigorously.
High Cell Death Puromycin toxicityRe-run the Kill Curve. Ensure cells are healthy before adding virus.
No Knockdown (WB) Poor antibody or localizationSwitch to mitochondrial fractionation. SARDH is low abundance; whole lysate dilutes the signal.
Off-Target Effects "Seed" sequence matchAlways validate phenotype with at least 2 different shRNA sequences targeting different exons.

References

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer progression. Nature, 457(7231), 910–914. [Link]

    • Foundational paper linking SARDH loss and this compound accumulation to prost
  • Moffat, J., et al. (2006). A lentiviral RNAi library for human and mouse genes applied to an arrayed viral high-content screen. Cell, 124(6), 1283–1298. [Link]

    • Describes the TRC library construction used for standard shRNA designs.
  • Khan, A. P., et al. (2013). Molecular pathways: this compound metabolism and the role of this compound in prostate cancer progression. Clinical Cancer Research, 19(18), 4923–4929. [Link]

    • Review of the metabolic pathways and therapeutic implic
  • Clayton, D. A., & Shadel, G. S. (2014). Isolation of Mitochondria from Tissue Culture Cells. Cold Spring Harbor Protocols. [Link]

    • Authoritative protocol for mitochondrial fraction

Sources

Application Notes and Protocols for Investigating Sarcosine's Role in Cancer Invasion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Sarcosine as an Oncometabolite in Cancer Progression

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and metastasis. In recent years, specific metabolites, termed "oncometabolites," have been identified as direct drivers of oncogenesis. This compound (N-methylglycine), an N-methylated derivative of the amino acid glycine, has emerged as a significant oncometabolite, particularly implicated in the progression and invasion of prostate cancer and other malignancies.[1][2]

Initial metabolomic profiling studies identified elevated levels of this compound in metastatic prostate cancer tissues compared to benign or localized cancerous tissues.[1] Subsequent research has demonstrated that this compound is not merely a biomarker of aggressive disease but an active participant in promoting a malignant phenotype.[3] The addition of exogenous this compound to benign prostate epithelial cells has been shown to induce an invasive phenotype, suggesting a direct role in the molecular cascades that govern cell motility and invasion.[3]

This guide provides a comprehensive overview of the cell culture models and detailed experimental protocols necessary to investigate the role of this compound in cancer invasion. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of this compound action and to identify potential therapeutic targets within its metabolic and signaling pathways.

The this compound Metabolic Pathway: A Key Regulatory Hub

The intracellular concentration of this compound is tightly regulated by a series of enzymatic reactions. Understanding this pathway is fundamental to designing experiments that can effectively probe its role in cancer. The key enzymes involved are:

  • Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of this compound from glycine, using S-adenosylmethionine (SAM) as a methyl group donor.[2]

  • This compound Dehydrogenase (SARDH): Located in the mitochondria, SARDH is responsible for the degradation of this compound back into glycine through oxidative demethylation.[2][4]

  • Dimethylglycine Dehydrogenase (DMGDH): This enzyme can also contribute to this compound production by demethylating N,N-dimethylglycine.[4]

In prostate cancer, the expression of these enzymes is often dysregulated. For instance, GNMT expression can be elevated, while SARDH expression may be reduced, leading to an accumulation of intracellular this compound.[5] This dysregulation has been linked to the influence of the androgen receptor (AR) and ETS gene fusion products, which are key drivers of prostate cancer.[1][3]

Sarcosine_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycine Glycine GNMT GNMT (Glycine N-methyltransferase) Glycine->GNMT Sarcosine_cyto This compound GNMT->Sarcosine_cyto Sarcosine_mito This compound Sarcosine_cyto->Sarcosine_mito Transport SAM SAM SAH SAH SAM->SAH Methyl Donor SARDH SARDH (this compound Dehydrogenase) Sarcosine_mito->SARDH Glycine_mito Glycine SARDH->Glycine_mito DMGDH DMGDH (Dimethylglycine Dehydrogenase) DMGDH->Sarcosine_mito DMG Dimethylglycine DMG->DMGDH

Caption: The this compound Metabolic Pathway in Cancer Cells.

Recommended Cell Culture Models

The choice of cell line is critical for obtaining relevant and reproducible data. The following table summarizes commonly used cell lines for studying this compound's role in prostate cancer invasion.

Cell LineTypeAndrogen SensitivityInvasivenessKey Characteristics & Rationale
PC-3 Prostate CarcinomaIndependentHighA highly metastatic cell line, ideal for studying the effects of this compound on an already aggressive phenotype.[5]
LNCaP Prostate CarcinomaSensitiveModerateUseful for investigating the interplay between androgen signaling and this compound metabolism in driving invasion.[5]
DU145 Prostate CarcinomaIndependentModerateAnother well-characterized metastatic prostate cancer cell line, often used in invasion assays.[1]
RWPE-1 Benign Prostate EpitheliumNon-tumorigenicLowAn essential control cell line to establish a baseline and to investigate if this compound can induce an invasive phenotype in non-malignant cells.[1]

While prostate cancer is the most studied context for this compound, its role in other cancers is also an active area of research. Studies have implicated this compound metabolism in breast and lung cancer, suggesting that cell lines from these cancers (e.g., MDA-MB-231 for breast, A549 for lung) could also be valuable models.[2][6]

Experimental Protocols for Assessing Cancer Cell Invasion

To rigorously assess the impact of this compound on cancer cell invasion, a multi-faceted approach employing several well-established in vitro assays is recommended.

Protocol 1: Transwell Invasion (Boyden Chamber) Assay

This assay measures the ability of cells to degrade and migrate through a layer of extracellular matrix (ECM), mimicking the invasion of the basement membrane.[2]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel®). The lower chamber contains a chemoattractant. Invasive cells will degrade the matrix, migrate through the pores, and adhere to the underside of the membrane, where they can be stained and quantified.

Step-by-Step Methodology:

  • Preparation of Transwell Inserts:

    • Thaw Matrigel® on ice overnight.

    • Dilute Matrigel® with cold, serum-free culture medium to the desired concentration (typically 1 mg/mL).

    • Add 50-100 µL of the diluted Matrigel® to the upper chamber of 8 µm pore size Transwell inserts. Ensure the membrane is evenly coated.

    • Incubate the plates at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells.[7]

    • On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium containing the desired concentration of this compound (e.g., 100-500 µM) or a vehicle control.[6]

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Add 100-200 µL of the cell suspension (1 x 10^4 to 2 x 10^4 cells) to the upper chamber of the prepared Transwell inserts.[5]

  • Assay Assembly and Incubation:

    • Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Carefully place the Transwell inserts into the wells, ensuring there are no air bubbles trapped beneath the membrane.

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours. The optimal time will depend on the cell line's intrinsic invasive capacity.

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel® from the upper surface of the membrane.[5]

    • Fix the invading cells on the underside of the membrane by immersing the insert in methanol for 10-15 minutes.[8]

    • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained cells in several random fields of view. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Transwell_Workflow prep 1. Coat Transwell insert with Matrigel® seed 2. Seed cells in serum-free medium +/- this compound prep->seed incubate 3. Add chemoattractant to lower chamber and incubate seed->incubate remove 4. Remove non-invading cells from top of insert incubate->remove fix_stain 5. Fix and stain invading cells on bottom of insert remove->fix_stain quantify 6. Count cells or measure -absorbance fix_stain->quantify

Caption: Workflow for the Transwell Invasion Assay.

Protocol 2: Wound Healing (Scratch) Assay

This assay is ideal for studying collective cell migration, which is a key aspect of cancer cell invasion.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. This provides a measure of the cells' migratory capacity.[9][10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[11]

  • Creating the Wound:

    • Once the monolayer is confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[10] A consistent width of the scratch is crucial for reproducible results.

    • Gently wash the wells with PBS to remove any detached cells.[11]

  • Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.

    • Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Mark the location of the image for subsequent time points.

    • Incubate the plate at 37°C and capture images at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control wells (typically 24-48 hours).[11]

  • Data Analysis:

    • The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software such as ImageJ.

    • The percentage of wound closure is calculated as: [(Area at T0 - Area at Tx) / Area at T0] * 100.

Protocol 3: 3D Spheroid Invasion Assay

This advanced model more closely recapitulates the three-dimensional architecture of a tumor and its invasion into the surrounding stroma.

Principle: Cancer cells are grown in ultra-low attachment plates to form 3D spheroids. These spheroids are then embedded in an ECM gel, and the invasion of cells from the spheroid into the surrounding matrix is monitored over time.[6][12]

Step-by-Step Methodology:

  • Spheroid Formation:

    • Prepare a single-cell suspension of your cancer cells.

    • Seed the cells into a 96-well round-bottom, ultra-low attachment plate at a density that will form spheroids of a consistent size (e.g., 1,000-5,000 cells per well).[6]

    • Incubate for 2-4 days until uniform, compact spheroids have formed.[13]

  • Embedding in ECM:

    • On ice, carefully remove approximately half of the medium from each well containing a spheroid.

    • Add a layer of cold Matrigel® (or another suitable ECM) to each well, ensuring the spheroid is embedded within the matrix.[12]

    • Polymerize the gel by incubating the plate at 37°C for 30-60 minutes.

  • Treatment and Monitoring:

    • Gently add fresh culture medium containing this compound or a vehicle control on top of the solidified matrix.

    • Monitor spheroid invasion for up to 10 days, capturing brightfield or fluorescence images at regular intervals.

  • Quantification:

    • The extent of invasion can be quantified by measuring the total area covered by the spheroid and the invading cells at each time point.

    • The change in area over time is a measure of the invasive capacity of the cells.

Investigating the Molecular Mechanisms: this compound and Invasion-Related Signaling

This compound-induced invasion is likely mediated by the activation of specific signaling pathways that promote an invasive phenotype, such as the Epithelial-to-Mesenchymal Transition (EMT). EMT is a developmental program that is often hijacked by cancer cells, leading to the loss of epithelial characteristics (e.g., cell-cell adhesion) and the gain of mesenchymal properties (e.g., motility and invasiveness).[14][15]

Key molecular events in EMT include the downregulation of E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin, driven by transcription factors such as Snail, Slug, and Twist.[16] While the direct targets of this compound are still being fully elucidated, a plausible mechanism is that elevated intracellular this compound levels, through metabolic shifts or other signaling events, lead to the activation of pathways that induce these EMT-driving transcription factors. For instance, the degradation of this compound by SARDH has been linked to the regulation of the Akt and ERK signaling pathways, both of which are known to be involved in cell proliferation and migration.[8]

Sarcosine_EMT_Pathway This compound Increased Intracellular this compound Metabolic_Shifts Metabolic & Signaling Alterations This compound->Metabolic_Shifts Signaling_Pathways Activation of Pro-Invasive Pathways (e.g., Akt, ERK) Metabolic_Shifts->Signaling_Pathways Proposed Mechanism EMT_TFs Upregulation of EMT Transcription Factors (Snail, Slug, Twist) Signaling_Pathways->EMT_TFs E_Cadherin Downregulation of E-cadherin EMT_TFs->E_Cadherin Mesenchymal_Markers Upregulation of N-cadherin, Vimentin EMT_TFs->Mesenchymal_Markers Invasion Increased Cell Invasion & Motility E_Cadherin->Invasion Mesenchymal_Markers->Invasion

Caption: Proposed Signaling Pathway for this compound-Induced Invasion.

To investigate these mechanisms, researchers can perform Western blotting or qPCR after this compound treatment to analyze changes in the expression of key EMT markers and signaling proteins.

Conclusion and Future Directions

The study of this compound's role in cancer invasion is a rapidly evolving field. The cell culture models and protocols outlined in this guide provide a robust framework for elucidating the mechanisms by which this oncometabolite promotes a metastatic phenotype. By combining functional invasion assays with molecular analyses of key signaling pathways, researchers can gain a deeper understanding of this compound's role in cancer progression. This knowledge will be crucial for the development of novel therapeutic strategies that target cancer metabolism to inhibit metastasis. Future studies may also explore the interplay between this compound and the tumor microenvironment, as well as its role in therapeutic resistance.

References

  • Sreekumar, A., Poisson, L.M., Rajendiran, T.M., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer progression. Nature, 457(7231), 910-914. Available at: [Link]

  • Khan, A.P., Rajendiran, T.M., Ateeq, B., et al. (2013). The Role of this compound Metabolism in Prostate Cancer Progression. Neoplasia, 15(3), 220-232. Available at: [Link]

  • Zhang, Y., & Weinberg, R.A. (2018). Epithelial-to-Mesenchymal Transition in Cancer: Complexity and Opportunities. Frontiers in Medicine, 5, 157. Available at: [Link]

  • Kumar, B., Koul, S., Khandrika, L., Meacham, R.B., & Koul, H.K. (2016). Oxidative stress is inherent in prostate cancer cells and is required for aggressive phenotype. Cancer Research, 70(4), 1344-1353. Available at: [Link]

  • Aiello, N.M., & Kang, Y. (2019). Context-dependent EMT programs in cancer metastasis. Journal of Experimental Medicine, 216(5), 1016-1026. Available at: [Link]

  • Nieto, M.A., Huang, R.Y., Jackson, R.A., & Thiery, J.P. (2016). EMT: 2016. Cell, 166(1), 21-45. Available at: [Link]

  • Pastushenko, I., & Blanpain, C. (2019). EMT Transition States during Tumor Progression and Metastasis. Trends in Cell Biology, 29(3), 212-226. Available at: [Link]

  • Strating, J.R., van der Stoel, M.M., & van den Heuvel, S. (2020). EGF signaling in C. elegans development and cancer. Developmental Dynamics, 249(1), 73-93. Available at: [Link]

  • White, B.A., & Cohen, M.B. (2015). This compound as a potential prostate cancer biomarker and therapeutic target. Translational Andrology and Urology, 4(5), 553-558. Available at: [Link]

  • Yoon, S.Y., Kim, S.Y., Kim, M., et al. (2014). Expression of this compound metabolism-related proteins according to metastatic site in breast cancer. Journal of Translational Medicine, 12, 149. Available at: [Link]

  • Li, Y., Li, D., Li, C., et al. (2022). Role and mechanism of this compound dehydrogenase in the progression of gallbladder cancer through chemokine pathways. World Journal of Surgical Oncology, 20(1), 229. Available at: [Link]

  • Stensland, B. (2016). Investigation into the metabolic effect of this compound on prostate cancer. Swedish University of Agricultural Sciences. Available at: [Link]

  • Cernei, N., Heger, Z., Gumulec, J., et al. (2013). Effect of this compound on antioxidant parameters and metallothionein content in the PC-3 prostate cancer cell line. International Journal of Molecular Medicine, 32(1), 245-251. Available at: [Link]

  • Sartorius. (2019). Protocol IncuCyte® S3 3D Spheroid Invasion Assay. Available at: [Link]

  • Junker, K., Heinzelmann, J., & Scharp, T. (2011). This compound in prostate cancer tissue is not a differential metabolite for prostate cancer aggressiveness and biochemical progression. The Journal of Urology, 185(4), 1275-1280. Available at: [Link]

  • Li, X., Liu, Y., Chen, Y., et al. (2022). This compound sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export. Signal Transduction and Targeted Therapy, 7(1), 195. Available at: [Link]

  • Strzelecki, D., Wysokiński, A., & Rabe-Jabłońska, J. (2016). MMP-9 Serum Levels in Schizophrenic Patients During Treatment Augmentation With this compound (Results of the PULSAR Study). Medicine, 95(28), e4189. Available at: [Link]

  • Ouyang, G. (2013). Schematic diagram of the epithelial mesenchymal transition (EMT) generates cancer stem-like cells from epithelial cancer cells. ResearchGate. Available at: [Link]

  • Jonkman, J.E., Cathcart, J.A., Xu, F., et al. (2014). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Journal of Visualized Experiments, (84), e51213. Available at: [Link]

  • Sreekumar, A., Poisson, L.M., Rajendiran, T.M., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer progression. SciSpace. Available at: [Link]

  • Vinci, M., Box, C., & Eccles, S.A. (2015). Three-Dimensional (3D) Tumor Spheroid Invasion Assay. Journal of Visualized Experiments, (99), e52686. Available at: [Link]

  • ResearchGate. (n.d.). This compound concentration by age groups of prostate cancer patients and controls using ELISA. Available at: [Link]

  • Agilent Technologies. (2022). 3D Spheroid-Based Tumor Invasion Assay. Available at: [Link]

  • Wikipedia. (n.d.). Epithelial–mesenchymal transition. Available at: [Link]

  • Li, J., Yang, Y., Liu, Y., et al. (2015). Depleting Glycine and this compound in Prostate Cancer Cells as a New Treatment for Advanced Prostate Cancer. International Journal of Molecular Sciences, 16(12), 28521-28537. Available at: [Link]

  • Wysokiński, A., Strzelecki, D., & Rabe-Jabłońska, J. (2016). MMP-9 Serum Levels in Schizophrenic Patients during Treatment Augmentation with this compound (Results of the PULSAR Study). Journal of Clinical Psychopharmacology, 36(4), 363-367. Available at: [Link]

  • ResearchGate. (n.d.). Schwann cells promote proliferation, migration and invasion of lung adenocarcinoma cells in vitro. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Schematic of overall EMT process. Available at: [Link]

  • Yilmaz, A., Can, Ö., & Ozyurt, H. (2022). In Vitro and In Vivo Neuroprotective Effects of this compound. Oxidative Medicine and Cellular Longevity, 2022, 5467498. Available at: [Link]

  • GeneGlobe. (n.d.). Regulation of the Epithelial-Mesenchymal Transition Pathway. Available at: [Link]

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Application Note: Sarcosine as a Dual-Mechanism Modulator for NMDA Receptor Studies

[1]

Executive Summary

This application note details the experimental utility of Sarcosine (N-methylglycine) in studying N-methyl-D-aspartate receptor (NMDAR) hypofunction.[1] Unlike direct agonists (e.g., Glycine, D-Serine) or pure uptake inhibitors (e.g., NFPS), this compound exhibits a unique dual mechanism: it functions as a Glycine Transporter-1 (GlyT1) inhibitor/substrate and a direct co-agonist at the GluN1 subunit. This guide provides validated protocols for in vitro electrophysiology and in vivo administration, emphasizing its superior efficacy in sustaining synaptic glycine levels via transporter heteroexchange.

Mechanistic Authority: The "Sink vs. Source" Paradigm

To effectively utilize this compound, researchers must understand that it does not merely block GlyT1. It transforms the transporter's kinetic state.

The Dual Mechanism
  • Direct Agonism: this compound binds directly to the strychnine-insensitive glycine site on the GluN1 subunit of the NMDAR. While its intrinsic affinity is lower than Glycine or D-Serine, it induces less receptor desensitization , allowing for sustained channel opening.

  • GlyT1 Heteroexchange (The Critical Differentiator): Most GlyT1 inhibitors (e.g., ALX-5407) lock the transporter. This compound, however, is a substrate. It is transported into the glial cell, forcing the transporter to counter-transport (release) cytosolic glycine into the synaptic cleft. This converts the astrocyte from a glycine "sink" into a glycine "source."

Mechanism Diagram

The following diagram illustrates the heteroexchange mechanism that distinguishes this compound from standard inhibitors.

SarcosineMechanismSynapseSynaptic CleftAstrocyteAstrocytic Cytosol(High Glycine Pool)Sarcosine_ExtThis compound (Extracellular)GlyT1GlyT1 Transporter(Heteroexchange Mode)Sarcosine_Ext->GlyT1Substrate UptakeNMDARNMDA Receptor(GluN1 Subunit)Sarcosine_Ext->NMDARDirect Binding (Secondary)GlyT1->AstrocyteThis compound AccumulationGlycine_ExtGlycine (Synaptic)GlyT1->Glycine_ExtRelease into CleftGlycine_IntGlycine (Intracellular)Glycine_Int->GlyT1Counter-TransportGlycine_Ext->NMDARCo-agonist BindingCa_InfluxCa2+ Influx(Signal Potentiation)NMDAR->Ca_InfluxActivation

Figure 1: this compound drives synaptic glycine elevation via GlyT1-mediated heteroexchange while simultaneously acting as a partial agonist at the NMDAR.

Material Preparation & Stability[3]

This compound is highly soluble, but purity and pH control are critical for electrophysiological stability.

Table 1: Physicochemical Properties & Stock Preparation

PropertySpecificationApplication Note
CAS Number 107-97-1Ensure analytical grade (>99%).
MW 89.09 g/mol Small molecule, crosses BBB efficiently.
Solubility ~100 mg/mL (Water)Highly soluble. No DMSO required (avoids solvent artifacts).
Stock Concentration 100 mM or 1 MPrepare in ddH₂O. Filter sterilize (0.22 µm).
Storage -20°C (Stock)Stable for 6 months. Aliquot to avoid freeze-thaw cycles.
Working Conc. 100 µM – 2 mMFor in vitro slice recording.
Protocol: Stock Solution (100 mM)
  • Weigh 89.1 mg of this compound.

  • Dissolve in 10 mL of sterile, deionized water (18.2 MΩ).

  • Vortex until completely clear (usually <30 seconds).

  • Check pH; this compound is zwitterionic but can slightly alter unbuffered solutions. Adjust to pH 7.2-7.4 if necessary, though usually negligible in high-molarity stocks.

  • Filter through a 0.22 µm PES membrane .

  • Aliquot into 500 µL tubes and freeze at -20°C.

Application 1: In Vitro Electrophysiology (Patch-Clamp)

This protocol isolates NMDAR-mediated Excitatory Post-Synaptic Currents (EPSCs) to quantify this compound-induced potentiation.

Experimental Setup
  • System: Whole-cell patch-clamp (Visualized).

  • Target: Pyramidal neurons (Hippocampal CA1 or Prefrontal Cortex Layer V).

  • ACSF (Artificial Cerebrospinal Fluid): Standard composition, but Mg²⁺-free or Low-Mg²⁺ (0.1 mM) is preferred to relieve the voltage-dependent block at resting potentials, OR clamp at +40 mV.

Isolation Cocktail

To record pure NMDAR currents, the ACSF must contain:

  • NBQX (10 µM): Blocks AMPA/Kainate receptors.

  • Picrotoxin (50 µM): Blocks GABA_A receptors.

  • Strychnine (1 µM): CRITICAL. Blocks inhibitory Glycine Receptors (GlyR). This compound activates GlyR at high concentrations; Strychnine ensures the current is NMDAR-specific.

Step-by-Step Workflow
  • Baseline Recording:

    • Voltage clamp neuron at +40 mV (or -70 mV if using Mg²⁺-free ACSF).

    • Stimulate Schaffer collaterals (for CA1) to evoke EPSCs.

    • Record stable baseline NMDAR-EPSCs for 10 minutes .

  • This compound Wash-in:

    • Perfuse This compound (typically 100 µM - 1 mM) via the bath solution.

    • Note: Effects are slower than direct agonists due to the transporter-mediated mechanism. Allow 10–15 minutes for equilibrium.

  • Quantification:

    • Measure the increase in EPSC amplitude and Total Charge Transfer (Area under curve).

    • Expectation: 20–50% increase in EPSC amplitude depending on basal glycine levels.

  • Validation (The "Kill Switch"):

    • Apply D-AP5 (50 µM) at the end of the experiment.

    • Requirement: All inward currents must be abolished. If current remains, it is likely this compound-activated GlyR current (insufficient Strychnine) or leak.

EphysWorkflowStep11. Slice Prep(Hippocampus/PFC)Step22. Baseline Recording(NBQX + Picrotoxin + Strychnine)Step1->Step2Stabilize 10mStep33. This compound Wash-in(100µM - 1mM)Step2->Step3Record BaselineStep44. Data Acquisition(Measure EPSC Amp/Decay)Step3->Step4Wait 15m (Equilibrium)Step55. Validation(Block with AP5)Step4->Step5Confirm NMDAR origin

Figure 2: Electrophysiological workflow for isolating this compound-potentiated NMDAR currents.

Application 2: In Vivo Administration Protocols

This compound is widely used in rodent models of Schizophrenia (e.g., MK-801 induced hypofunction).

Dosing Guidelines

Unlike D-Serine, which has nephrotoxicity concerns at high doses, this compound is generally well-tolerated.

  • Route: Intraperitoneal (i.p.) or Oral (Drinking Water).

  • Vehicle: Saline (0.9% NaCl).

  • Acute Dose: 500 – 1000 mg/kg (Mice).

  • Chronic Dose: 2 – 4 g/L in drinking water (approx. daily intake of 400-800 mg/kg).

Behavioral Assay Protocol (Prepulse Inhibition - PPI)

Context: Reversing MK-801 induced sensorimotor gating deficits.

  • Acclimatization: Handle mice for 3 days prior to testing.

  • Pre-treatment: Administer This compound (500 mg/kg, i.p.) or Vehicle.

  • Wait Period: Wait 30–60 minutes . (this compound peak brain concentration occurs ~45 mins post-injection).

  • Induction: Administer MK-801 (0.2 mg/kg, i.p.) .

  • Testing: Begin PPI session 15 minutes post-MK-801.

    • Readout: Calculate % PPI. This compound-treated groups should show significantly higher % PPI (restoration of gating) compared to Vehicle+MK-801.

Comparative Data: this compound vs. Other Co-Agonists[1][4][5]

Table 2: Functional Comparison

FeatureThis compoundD-SerineGlycine
Primary Mechanism GlyT1 Inhibition + AgonistDirect AgonistDirect Agonist
Brain Penetration High (System A transport)ModeratePoor (Active clearance)
Desensitization Low (Sustained currents)HighHigh
Clinical Efficacy Superior in acute phases (PULSAR)Effective, but high dose neededHigh dose required (GI issues)
Toxicity Risk LowNephrotoxicity (High dose)Excitotoxicity (High dose)

Troubleshooting & Optimization

  • Issue: No potentiation seen in slice recordings.

    • Cause: Basal glycine levels in the slice might already be saturating.

    • Solution: Perfuse the slice vigorously to wash out ambient glycine, or use a glycine scavenger (e.g., glycine oxidase - though complex to use). Alternatively, use a slice preparation with intact glial networks; this compound efficacy relies heavily on the glial GlyT1 heteroexchange.

  • Issue: Off-target effects.

    • Cause: Activation of inhibitory Glycine Receptors (GlyR).[2]

    • Solution: Always include 1 µM Strychnine in NMDAR recording solutions.

References

  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (this compound), added to antipsychotics for the treatment of schizophrenia.[1][3][4] Biological Psychiatry.[2][3]

  • Zhang, H., et al. (2009).[2] The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine.[5][1][6][2] The Journal of Physiology.

  • Lane, H.Y., et al. (2010). This compound or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study. Archives of General Psychiatry.

  • Heresco-Levy, U., & Javitt, D.C. (2004). Comparative effects of glycine and D-cycloserine on persistent negative symptoms in schizophrenia: a retrospective analysis. Schizophrenia Research.

  • Biorxiv Preprint (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors.

Methods for synthesizing high-purity sarcosine for research.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of High-Purity Sarcosine for Research Applications

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with detailed methodologies for the synthesis, purification, and characterization of high-purity this compound (N-methylglycine). This compound is a critical N-methylated amino acid with significant roles in biomedical research, including its investigation as a biomarker for prostate cancer, a therapeutic agent in psychiatric disorders, and a key precursor in the synthesis of creatine and specialty surfactants.[1][2][3] Achieving high purity (>99%) is paramount for these applications to ensure data integrity and therapeutic safety. This document explores and contrasts the most effective chemical synthesis routes, offering step-by-step protocols, mechanistic insights, and strategies for purification and quality control.

Introduction: The Scientific Imperative for High-Purity this compound

This compound is a naturally occurring amino acid derivative found in biological tissues and is an intermediate in the metabolism of choline to glycine.[3] Its relevance in the scientific community has grown substantially due to its multifaceted biological activities. It is being actively investigated for:

  • Oncology: this compound has been identified as a potential biomarker for the progression and aggressiveness of prostate cancer.[2][3]

  • Neuroscience: Studies suggest this compound may serve as an adjunctive therapy for schizophrenia and depression by modulating NMDA receptor activity.[2]

  • Metabolic Studies: As a precursor to creatine, this compound is central to cellular energy metabolism, particularly in muscle and brain tissue.[1][4]

  • Industrial Applications: It is a key starting material for producing biodegradable surfactants, such as sodium lauroyl sarcosinate, used in personal care products.[1][3]

The presence of impurities, such as unreacted starting materials or side-products like dimethylglycine or glycine, can confound experimental results and introduce toxicity. Therefore, access to robust and reproducible synthesis and purification protocols is essential for the research community. This guide provides the foundational knowledge to achieve this.

Comparative Analysis of Major Synthetic Pathways

Several methods have been established for the synthesis of this compound. The choice of method often depends on the available starting materials, required scale, safety considerations (e.g., use of cyanide), and desired purity. Below is a comparative analysis of the most viable laboratory-scale routes.

Synthesis MethodKey ReactantsTypical YieldPurityAdvantagesDisadvantages
1. Chloroacetic Acid & Methylamine Chloroacetic acid, Methylamine60-80%>98%Inexpensive, readily available starting materials.[2]Requires a large excess of methylamine; purification can be challenging due to salt byproducts.[5]
2. Strecker Synthesis Formaldehyde, Methylamine, Cyanide (e.g., KCN)60-70%>99%High purity achievable; versatile for isotopic labeling.[6]Highly toxic cyanide is a key reagent, requiring stringent safety protocols.[7]
3. Reductive Amination Glyoxylic acid, Methylamine, Reducing agent (e.g., NaBH₃CN)70-90%>99%High yield and selectivity; avoids highly toxic reagents.[8][9]Requires specialized reducing agents; glyoxylic acid can be unstable.
4. Methylation of Glycine Glycine, Dimethyl carbonate, Catalyst (AlCl₃-K₂CO₃)~85%>98%"Greener" methylating agent (DMC); good yield.[10]Requires specific catalyst preparation and elevated temperatures.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for the two most common and accessible methods for research-scale synthesis: the Chloroacetic Acid method and the Strecker Synthesis.

Method 1: Synthesis via Chloroacetic Acid and Methylamine

This classical approach is valued for its simplicity and low-cost reagents.[2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where methylamine displaces the chloride from chloroacetic acid. An excess of methylamine is crucial; it acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the nucleophile.

cluster_0 Synthesis Workflow: Chloroacetic Acid Method Start Reactants: - Chloroacetic Acid - Methylamine (aq. solution) Reaction Step 1: Nucleophilic Substitution - Add chloroacetic acid to excess methylamine solution - Stir at room temperature, then heat gently Start->Reaction Quench Step 2: Acidification & Concentration - Acidify with HCl to pH ~6 - Concentrate under reduced pressure Reaction->Quench Purification Step 3: Purification - Crystallization from ethanol/water or - Ion-Exchange Chromatography Quench->Purification QC Step 4: Characterization - NMR, HPLC, Melting Point Purification->QC Product High-Purity this compound (>98%) QC->Product

Caption: Workflow for this compound Synthesis via the Chloroacetic Acid Method.

Detailed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 150 mL of a 40% aqueous methylamine solution (CH₃NH₂). Cool the flask in an ice bath.

  • Addition of Reactant: Dissolve 37.8 g (0.4 mol) of chloroacetic acid in 50 mL of water. Add this solution dropwise to the stirred methylamine solution over 1 hour, ensuring the temperature does not exceed 20°C.

    • Causality: Slow, cooled addition is critical to control the exothermic reaction between the acid and the amine base.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the solution to 50-60°C for an additional 1 hour to drive the reaction to completion.

  • Neutralization and Concentration: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 6.5-7.0.[5] Concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous slurry.

    • Self-Validation: The pH adjustment protonates any remaining methylamine and prepares the this compound (as a zwitterion) for isolation.

  • Initial Purification (Crystallization): Add 200 mL of ethanol to the slurry and stir vigorously. The inorganic salt byproduct (methylamine hydrochloride and NaCl) will precipitate. Filter the mixture and wash the solid with ethanol.

  • Final Purification: Combine the filtrate and washings and concentrate again. The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography for the highest purity.[5] A yield of approximately 90% with a purity of 99% can be achieved after ion-exchange chromatography.[5]

Method 2: Strecker Amino Acid Synthesis

The Strecker synthesis is a robust three-component reaction that builds the amino acid backbone in a single pot.[7][11] For this compound, the reaction involves formaldehyde (the aldehyde), methylamine (the amine), and a cyanide source.[6] The amine and aldehyde first react to form an iminium ion, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

cluster_1 Strecker Synthesis Mechanism R1 Formaldehyde + Methylamine I1 Iminium Ion [CH2=N+H(CH3)] R1->I1 Formation of Iminium Ion I2 α-Aminonitrile [NC-CH2-NH(CH3)] I1->I2 Nucleophilic Attack by Cyanide R2 + CN- P This compound [HOOC-CH2-NH(CH3)] I2->P Nitrile Hydrolysis R3 Hydrolysis (H3O+)

Caption: Simplified Mechanism of the Strecker Synthesis for this compound.

Detailed Protocol:

  • Safety First: This protocol uses sodium cyanide, which is extremely toxic. All steps must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit and trained personnel available. The final acidification step will generate HCN gas and must be done with extreme caution.

  • Reaction Setup: In a round-bottom flask, combine 33.8 g (0.5 mol) of methylamine hydrochloride and 40.5 g (0.5 mol) of 37% aqueous formaldehyde solution in 100 mL of water. Stir the solution in an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve 24.5 g (0.5 mol) of sodium cyanide (NaCN) in 50 mL of water. Add this cyanide solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.

    • Causality: The reaction forms the intermediate N-methylaminoacetonitrile. Keeping the temperature low minimizes side reactions.

  • Reaction: After addition, stir the mixture at room temperature for 3 hours.

  • Hydrolysis of the Nitrile: (Perform this step in a highly efficient fume hood) . Transfer the reaction mixture to a larger flask suitable for reflux. Add 150 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours.

    • Self-Validation: The completion of hydrolysis can be monitored by the cessation of ammonia evolution (test with moist pH paper).

  • Isolation and Purification: Cool the solution and concentrate it under reduced pressure to remove excess HCl and water. The resulting solid is a mixture of this compound hydrochloride and sodium chloride. Dissolve the solid in a minimal amount of hot water and purify using a strong cation-exchange resin.[5] Elute the this compound with a dilute ammonia solution, and then concentrate the eluate to crystallize the pure this compound.

Purification and Characterization of Final Product

Achieving high purity is the final, critical stage of the synthesis.

Purification Techniques
  • Recrystallization: Effective for removing small amounts of soluble impurities. For this compound, a mixture of water and a miscible organic solvent like ethanol or acetone is typically used. The crude this compound is dissolved in a minimum of hot water, and the organic solvent is added until turbidity appears. Cooling slowly will yield pure crystals.

  • Ion-Exchange Chromatography: This is the most powerful method for removing ionic impurities, particularly salts (e.g., NaCl, NH₄Cl) that are common byproducts.[5] The crude product is loaded onto a cation-exchange column. Salts are washed away, and the zwitterionic this compound is retained. It is then eluted with a weak base like dilute ammonium hydroxide.

Analytical Characterization for Quality Control

To validate the purity and identity of the synthesized this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a definitive structural confirmation. Expected signals for this compound in D₂O are: a singlet for the N-methyl group (~2.7 ppm), a singlet for the α-methylene group (~3.6 ppm). Integration of these peaks should be in a 3:2 ratio.

    • ¹³C NMR: Confirms the carbon backbone.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase C18 column with a mobile phase of acidified water/methanol can be used. Purity is calculated from the peak area of this compound relative to any impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound (89.09 g/mol ). Electrospray ionization (ESI-MS) will show the protonated molecule [M+H]⁺ at m/z 90.0.

  • Melting Point: Pure this compound has a characteristic melting point of 208-212°C with decomposition.[1] A broad or depressed melting range indicates the presence of impurities.

References

  • Jiangsu Yuanyang Pharmaceutical Co Ltd. (2012). Synthesis method of this compound. CN102584612A.
  • Guangzhou Amino Acid Factory. (2009). Preparation of this compound. CN101407479A.
  • Wikipedia. (2023). This compound. In Wikipedia. Retrieved from [Link]

  • Anhui Jin'ao Technology Co Ltd. (2014). Solid sodium this compound preparation method. CN103664665A.
  • Wikipedia. (2023). This compound. In Wikipedia. Retrieved from [Link]

  • Piontek, M., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH Public Access. [Link]

  • Piontek, M., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Molecular Imaging and Biology, 20(4), 545–554.
  • Degussa. (2002). Process for preparing creatine and creatine monohydrate. CZ188596A3.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • ResearchGate. (n.d.). Synthesis of radiolabelled [¹¹C]this compound. Retrieved from [Link]

  • Abha Biotechnology. (2023). How Creatine is Made? Complete Step-by-step Creatine Manufacturing Process. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107–1213.
  • The Organic Chemistry Tutor. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Benzi, G., & Ceci, A. (2001). Creatine as nutritional supplementation and medicinal product. Journal of Sports Medicine and Physical Fitness, 41(1), 1–10.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Burton, C., Gamagedara, S., & Ma, Y. (2012). A novel enzymatic technique for determination of this compound in urine samples. Analytical Methods, 4(1), 65-70.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Burton, C., Gamagedara, S., & Ma, Y. (2012). A novel enzymatic technique for determination of this compound in urine samples. Analytical Methods, 4(1), 65-70.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sarcosine Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Optimization of N-methylglycine (Sarcosine) solubility for high-throughput screening and cell culture supplementation. Assigned Specialist: Senior Application Scientist, Bio-Reagents Division.

Introduction: The "Solubility Paradox"

Welcome to the technical support center. A common misconception among researchers is that this compound is difficult to dissolve. In pure water, it is actually highly soluble (~1480 g/L).[1][2][3]

Why are you here? You are likely facing issues because this compound behaves differently in biological buffers (like PBS) than in water, or you are seeing unexpected toxicity in cell culture due to osmolarity shock , not chemical toxicity.

This guide addresses the three most common failure points:

  • Precipitation in PBS/Saline (The "Salting Out" Effect).

  • Osmotic Toxicity in Cell Culture.

  • Enzymatic Interference in this compound Oxidase Assays.

Module 1: Stock Solution Preparation (The "PBS Trap")

User Complaint: "I tried to make a 1M stock solution directly in PBS, but it won't dissolve or precipitates upon cooling."

The Scientific Mechanism

While this compound is highly soluble in water, its solubility drops extensively in high-ionic-strength buffers like Phosphate Buffered Saline (PBS). In PBS (pH 7.2), the solubility limit is approximately 10 mg/mL (~112 mM) , compared to >14 M in water. Attempting to force high molarity stocks in PBS causes immediate saturation and precipitation ("salting out").

Troubleshooting Protocol: The "Solvent-First" Method

To achieve high concentrations for stock solutions, you must utilize a water-based primary stock before introducing it to the assay buffer.

Step-by-Step Protocol:

  • Weighing: Weigh the this compound crystalline solid (MW: 89.09 g/mol ).

  • Primary Dissolution: Dissolve this compound in pure deionized water (dH₂O) or organic solvent-free aqueous buffer (low salt). You can easily achieve 1–5 M stocks here.

    • Tip: Purge water with inert gas (Nitrogen/Argon) if long-term stability is required to prevent oxidation byproducts.

  • Filtration: Sterile filter using a 0.22 µm PES membrane.

  • Dilution: Dilute this water-based stock into your experimental buffer (PBS, HBSS) only at the moment of the experiment.

    • Target: Ensure the final dilution factor prevents the this compound concentration from exceeding the buffer's carrying capacity if the final mix is to be stored cold.

Data Table 1: Solubility Limits by Solvent

Solvent SystemSolubility Limit (Approx.)Stability (Storage)Notes
Pure Water (dH₂O) ~1480 g/L (>16 M)Good (-20°C)Ideal for Master Stocks.[1]
PBS (pH 7.2) ~10 mg/mL (~112 mM)Poor (<24 hrs)Do not use for stocks. Prepare fresh.
DMSO Slightly SolubleModerateNot recommended due to DMSO cytotoxicity.
Ethanol Slightly SolubleModeratePoor solubility compared to water.[2]
Workflow Diagram: Correct Stock Preparation

StockPrep Start Start: Solid this compound SolventChoice Select Solvent Start->SolventChoice Water Pure dH2O SolventChoice->Water Recommended PBS PBS / High Salt SolventChoice->PBS Avoid for Stocks Dissolve Dissolve (Vortex) Water->Dissolve Fail Precipitation Risk (>100mM) PBS->Fail Salting Out Filter 0.22µm Filter Dissolve->Filter Stock Master Stock (1-5M) Filter->Stock Dilute Dilute into Assay Buffer (Just before use) Stock->Dilute

Caption: Logical flow for preparing stable this compound stock solutions, highlighting the critical divergence between water and saline buffers.

Module 2: Cell Culture & Osmolarity Management[4]

User Complaint: "My cells are dying after adding 50 mM this compound, even though the pH is neutral."

The Scientific Mechanism

This compound is a small zwitterion. Adding it to cell culture media at high concentrations significantly increases osmolarity .

  • Mammalian cells (e.g., CHO, HEK293) tolerate 280–320 mOsm/kg.

  • Hyperosmotic stress begins >350 mOsm/kg.

  • The Math: Adding 50 mM of a small molecule adds roughly 50 mOsm/kg to your media. If your basal media is 300 mOsm, you are now at 350 mOsm—the stress threshold.

Troubleshooting Protocol: Osmolarity Balancing

If your experiment requires high this compound loads (>20 mM), you must adjust the basal media to prevent osmotic shock.

  • Measure Basal Osmolarity: Use a freezing-point osmometer to check your starting media (usually ~290 mOsm).

  • Calculate this compound Contribution:

    
    
    
  • Compensation Strategy:

    • Low Dose (<10 mM): Direct addition is usually safe.

    • High Dose (>20 mM): Use a deficient media (e.g., NaCl-reduced custom media) or dilute the media slightly with sterile water (carefully!) to lower the starting osmolarity, creating "room" for the this compound.

Data Table 2: Osmolarity Impact on Cell Viability

This compound Conc.Approx. Osmolarity IncreasePredicted Cell Impact (Standard Media)Action Required
1 mM +1 mOsmNegligibleNone.
10 mM +10 mOsmSafeNone.
50 mM +50 mOsmStress Threshold (Growth slowing)Monitor viability; consider adaptation.
100 mM +100 mOsmToxic (Shrinkage/Apoptosis)Must reduce media salts to compensate.

Module 3: Enzymatic Assay Interference (this compound Oxidase)

User Complaint: "My this compound Oxidase (SOX) assay curve flattens or drops at high this compound concentrations."

The Scientific Mechanism
  • Substrate Inhibition: Many this compound Oxidases (SOX) exhibit substrate inhibition at high concentrations.

  • pH Drift: As a zwitterion (pKa₁ ≈ 2.2, pKa₂ ≈ 10.0), this compound acts as a buffer. Adding high concentrations can shift the assay pH away from the enzyme's optimum (typically pH 7.5–8.0).

  • Interference: The detection step usually involves Peroxidase (HRP) converting H₂O₂ to a colorimetric signal. High amine concentrations or contaminants can interfere with HRP.

Troubleshooting Protocol: Kinetic Optimization

To ensure linear signal detection:

  • Buffer Capacity: Increase the molarity of your assay buffer (e.g., use 100 mM Tris or Phosphate instead of 50 mM) to resist pH shifts from the this compound substrate.

  • Check pH: Verify the pH of the final reaction mix containing the this compound.

  • Substrate Titration: Run a Michaelis-Menten curve. If

    
     drops at high [S], you have substrate inhibition. Work below this threshold.
    
Pathway Diagram: Assay Interference Points

AssayInterference Sarc This compound (Substrate) Sox This compound Oxidase (Enzyme) Sarc->Sox pH_Shift pH Shift (Buffer Failure) Sarc->pH_Shift High Conc. Sub_Inhib Substrate Inhibition Sarc->Sub_Inhib Excess [S] H2O2 H2O2 (Intermediate) Sox->H2O2 HRP Peroxidase (Detection) H2O2->HRP Signal Color/Fluorescence HRP->Signal pH_Shift->Sox Reduces Activity Sub_Inhib->Sox Blocks Active Site

Caption: Enzymatic cascade for this compound detection, identifying critical points where high substrate concentration causes pH shifts or kinetic inhibition.

FAQ: Frequently Asked Questions

Q1: Should I use this compound Hydrochloride or this compound Free Base? A: Use the Free Base (MW ~89.1) for most biological applications to avoid acidification. This compound HCl (MW ~125.5) will significantly lower the pH of your solution, requiring neutralization (NaOH) which adds extra salt (osmolarity) to your media.

Q2: Can I autoclave this compound solutions? A: It is not recommended. While chemically stable, Maillard reactions can occur if sugars are present, and thermal degradation may generate methylamine. Always use 0.22 µm sterile filtration .[4]

Q3: My solution turned yellow over time. Is it still good? A: No. Yellowing often indicates oxidation or contamination. Fresh aqueous solutions should be colorless. Discard and prepare fresh.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1088, this compound. [Link]

  • Alhuthali, S., Kotidis, P., & Kontoravdi, C. (2021). Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation.[5] International Journal of Molecular Sciences, 22(7), 3290. [Link][6]

  • Wagner, M. A., & Jorns, M. S. (2000). Monomeric this compound oxidase: 1. Flavin reactivity and active site binding determinants. Biochemistry, 39(30), 8813–8824. [Link]

Sources

Technical Support Center: Enhancing the Stability of Sarcosine in Stock Solutions and Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and use of sarcosine in experimental settings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and reliability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about this compound stability:

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound degradation. The instability of this compound in aqueous solutions can lead to a decrease in its effective concentration and the formation of degradation products, which may have unintended biological effects. This can result in significant variability in your assays. It is crucial to verify the integrity of your this compound solutions and review your handling procedures.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For long-term storage, it is best to store this compound as a crystalline solid at -20°C, where it is stable for at least four years.[1] For immediate use, high-purity, anhydrous dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution. However, for many cell culture experiments, an aqueous-based stock solution is preferred to avoid solvent effects. In this case, prepare the solution fresh in a suitable buffer, such as PBS, just before use.

Q3: How long can I store a this compound stock solution?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is highly advisable to prepare fresh solutions for each experiment to ensure consistent results. If you must prepare a stock in advance, it should be for a very short duration and stored under optimal conditions as outlined in our detailed protocols.

Q4: What are the main factors that can cause this compound to degrade in my experiments?

A4: The primary factors contributing to this compound degradation in solution are pH, temperature, light exposure, and the presence of certain reactive species in the cell culture media. This compound, as an N-methylated amino acid, can be susceptible to oxidative degradation and reactions with other media components.

Q5: How can I tell if my this compound solution has degraded?

A5: Visual inspection for color changes (e.g., yellowing) or precipitation can be an initial indicator of degradation. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact this compound. For a simpler, qualitative assessment in the lab, a colorimetric this compound assay kit can be used to check for a decrease in concentration over time.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Issue 1: I observe a progressive loss of the expected biological effect of this compound over the course of my multi-day experiment.

Q: I am treating my cells with this compound over several days, and the initial effect seems to diminish over time, even with repeated dosing. What could be the cause?

A: This is a classic sign of compound instability in the cell culture medium. This compound, being a small molecule in a complex aqueous environment rich in potential reactants, can degrade over time when incubated at 37°C.

Causality Explained:

Cell culture media is a complex mixture containing salts, amino acids, vitamins, and trace metals. At a physiological pH of around 7.4 and an incubation temperature of 37°C, several chemical reactions can lead to the degradation of this compound:

  • Oxidative Degradation: Cell culture media, when exposed to light and oxygen, can generate reactive oxygen species (ROS). The secondary amine group in this compound can be susceptible to oxidation, leading to its degradation.

  • Interaction with Media Components: Some components in cell culture media, such as trace metals (e.g., iron, copper), can act as catalysts for oxidative reactions.[2] Additionally, reducing sugars present in the media could potentially participate in Maillard reactions with the amino group of this compound, especially under prolonged incubation at 37°C.[3][4]

Troubleshooting Protocol:

  • Fresh Media Changes: For long-term experiments, it is critical to perform daily media changes with freshly prepared this compound-supplemented media. This ensures that the cells are consistently exposed to the desired concentration of active compound.

  • Minimize Light Exposure: Protect your cell culture plates and media bottles from light as much as possible by storing them in the dark and minimizing their time on the lab bench.

  • Consider Perfusion Systems: For continuous, long-term cultures, a perfusion bioreactor system can provide a constant supply of fresh, this compound-containing medium, which can help maintain a stable concentration.

Issue 2: My dose-response curves for this compound are not reproducible between experiments.

Q: I am performing dose-response studies with this compound, but the EC50 values are shifting from one experiment to the next. What could be causing this variability?

A: High variability in dose-response curves often points to inconsistencies in the preparation and handling of your this compound stock solutions. Given the limited stability of this compound in aqueous solutions, even minor variations in preparation and storage can lead to significant differences in the actual concentration of the active compound.

Causality Explained:

The recommendation to not store aqueous this compound solutions for more than a day is based on its susceptibility to degradation.[1] The rate of this degradation can be influenced by several factors:

  • pH of the Stock Solution: this compound's structure and stability are pH-dependent.[5][6] Preparing stock solutions in unbuffered water can lead to pH shifts that may accelerate degradation.

  • Temperature of Storage: Even short-term storage at 4°C is preferable to room temperature, as lower temperatures slow down chemical reactions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce variability. While a single freeze-thaw cycle may be acceptable for some compounds, multiple cycles can lead to degradation and concentration changes.[7][8]

Workflow for Preparing and Validating this compound Stock Solutions:

Caption: Workflow for preparing and handling this compound stock solutions.

Recommended Protocol for Stock Solution Preparation:

  • For long-term storage: Prepare a high-concentration stock solution (e.g., 1 M) in anhydrous DMSO. Aliquot into single-use volumes in amber vials and store at -20°C.

  • For immediate use in cell culture: If an aqueous stock is required, dissolve this compound in sterile PBS at the desired concentration. Prepare only the amount needed for the experiment on the same day.

  • Sterilization: Sterile filter the aqueous stock solution through a 0.22 µm filter. Do not autoclave, as heat can accelerate degradation.

  • Avoid Repeated Freeze-Thaw Cycles: When using a frozen DMSO stock, thaw a single aliquot and discard any unused portion of that aliquot.

Issue 3: I am using a colorimetric assay to measure this compound concentrations and the readings are lower than expected.

Q: I prepared a known concentration of this compound in my cell culture medium, but when I measure it using a colorimetric assay kit, the concentration is lower than my calculated value. Why is this happening?

A: This discrepancy can arise from two main sources: degradation of this compound in the medium before the assay is performed, or interference from components of the cell culture medium with the assay itself.

Causality Explained:

  • This compound Degradation: As previously discussed, this compound can degrade when incubated in cell culture medium at 37°C. If there is a time delay between preparing the this compound-supplemented medium and performing the assay, a significant portion of the this compound may have already degraded.

  • Assay Interference: Many colorimetric assays for this compound are based on an enzymatic reaction catalyzed by this compound oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected in a secondary reaction that produces a colored or fluorescent product.[9][10] Components in cell culture media, such as antioxidants (e.g., ascorbic acid, glutathione) or compounds that react with H₂O₂, can interfere with this detection method, leading to an underestimation of the this compound concentration.

Troubleshooting Protocol:

  • Time-Course Stability Study: To assess the stability of this compound in your specific cell culture medium, prepare a this compound-supplemented medium and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) of incubation at 37°C. Measure the this compound concentration in each sample to determine its degradation rate.

  • Spike and Recovery Experiment: To check for assay interference, prepare a known concentration of this compound in both a simple buffer (like PBS) and your complete cell culture medium. Measure the concentration in both samples. A significantly lower reading in the cell culture medium suggests interference.

  • Sample Dilution: If interference is suspected, try diluting your cell culture medium samples in the assay buffer provided with the kit. This can reduce the concentration of interfering substances.

  • Use of a Standard Curve in the Same Matrix: When quantifying this compound in cell culture medium, it is best practice to prepare your standard curve in the same basal medium (without this compound) to account for any matrix effects.

Quantitative Data Summary: Factors Influencing this compound Stability

FactorConditionImpact on StabilityRecommendation
Solvent Aqueous (e.g., PBS, Media)Low stability, degrades within hours to a day.Prepare fresh for each experiment.
Anhydrous DMSOHigher stability, suitable for long-term storage.Use for concentrated stock solutions.
Temperature 37°C (Incubator)Rapid degradation.Minimize incubation time or use perfusion.
4°C (Refrigerator)Slows degradation, but still not stable long-term.Suitable for very short-term storage (<24h).
-20°C (Freezer)High stability for solid and DMSO stocks.Recommended for long-term storage.
pH Neutral to slightly alkaline (e.g., 7.4)Physiological pH, but degradation still occurs.Buffer aqueous solutions to a stable pH if known.
Light Exposure to ambient lightCan promote oxidative degradation.Protect solutions from light.
Media Components Trace metals, reducing sugarsCan potentially accelerate degradation.Be aware of potential interactions.

Visualization of this compound Degradation and Experimental Impact

Potential Non-Enzymatic Degradation Pathways of this compound

Sarcosine_Degradation cluster_factors Contributing Factors This compound This compound (N-methylglycine) degradation_products Degradation Products (e.g., Glycine, Formaldehyde, other modified species) This compound->degradation_products degrades to oxidation Oxidative Stress (e.g., ROS in media) oxidation->this compound causes hydrolysis Hydrolysis hydrolysis->this compound causes maillard Maillard Reaction (with reducing sugars) maillard->this compound causes temp Temperature (37°C) temp->oxidation ph pH ph->hydrolysis light Light light->oxidation metals Trace Metals metals->oxidation

Caption: Potential non-enzymatic degradation pathways of this compound in solution.

Logical Flow for Troubleshooting Inconsistent Experimental Results

Troubleshooting_Flow cluster_details Detailed Checks start Inconsistent Results with this compound check_stock 1. Verify Stock Solution Preparation and Storage start->check_stock check_handling 2. Review Experimental Handling Procedures check_stock->check_handling If stock is OK stock_details Fresh prep? Aliquoted? Correct solvent & temp? check_stock->stock_details check_media 3. Assess this compound Stability in Cell Culture Medium check_handling->check_media If handling is correct handling_details Daily media change? Light protection? check_handling->handling_details check_assay 4. Validate Assay Method check_media->check_assay If degradation is suspected media_details Time-course stability study? Spike-recovery? check_media->media_details conclusion Identify and Rectify Source of Variability check_assay->conclusion If assay is validated assay_details Matrix effects? Interference? check_assay->assay_details

Sources

Strategies to increase the yield and purity of synthesized sarcosine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sarcosine Synthesis & Purification

Introduction

This guide addresses the technical bottlenecks in the synthesis of this compound (N-methylglycine), specifically targeting the Chloroacetic Acid Amination route (industry standard) and the Reductive Amination route (high-purity alternative). Our focus is on overcoming the "Twin Traps" of this compound production: Over-alkylation (formation of N,N-dimethylglycine) and Salt Entrapment (difficulty separating product from NaCl/KCl).

Module 1: Reaction Optimization (Chloroacetic Acid Route)

The Challenge: The reaction between chloroacetic acid and methylamine is a consecutive competitive reaction. As soon as this compound is formed, it becomes a nucleophile that competes with methylamine for the remaining chloroacetic acid, leading to the impurity N,N-dimethylglycine (DMG).

Q: Why is my yield stalling at ~50-60% despite complete consumption of chloroacetic acid?

A: You are likely suffering from over-alkylation. The kinetics favor the formation of DMG if the local concentration of methylamine is depleted.

Strategic Protocol:

  • Stoichiometric Force: You must maintain a massive molar excess of methylamine (MeNH₂).

    • Standard Ratio: 1:1 (Reactants).

    • Optimized Ratio:1:8 to 1:10 (Chloroacetic Acid : Methylamine).

    • Mechanism:[1][2][3][4][5] High dilution with amine ensures that a chloroacetic acid molecule is statistically far more likely to collide with MeNH₂ than with a newly formed this compound molecule.

  • Temperature Staging:

    • Initial Phase (0–20°C): Keep the reaction cool during the addition of chloroacetic acid to control the exotherm.

    • Completion Phase (40–50°C): Gently heat to drive the reaction to completion.

  • pH Control: Maintain the reaction pH > 10 using the excess amine or supplemental NaOH. If the pH drops, the amine protonates (

    
    ), losing its nucleophilicity, while the chloroacetic acid remains reactive toward any available free this compound base.
    
Visual Workflow: Chloroacetic Acid Optimization

SarcosineSynthesis Reactants Chloroacetic Acid + Excess MeNH2 (1:10) Cooling Phase 1: Addition (0-10°C, pH >10) Reactants->Cooling Slow Add Heating Phase 2: Completion (40-50°C, 2-4 hrs) Cooling->Heating Monitor HPLC Quench Quench/Neutralize (Adjust to pH 6-7) Heating->Quench Complete Crude Crude Mix: This compound + NaCl + MeNH2 Quench->Crude Evaporate Excess Amine

Caption: Optimized workflow minimizing DMG formation via temperature staging and stoichiometric excess.

Module 2: Downstream Purification (The Salt Problem)

The Challenge: this compound is highly water-soluble (


 g/L), making it difficult to separate from the inorganic salt (NaCl) generated during neutralization. Both dissolve in water; neither extracts well into non-polar organics.
Q: How do I remove NaCl without losing my product?

A: Utilize the Differential Solubility Principle using anhydrous ethanol or methanol.

The "Alcohol Wash" Protocol:

  • Complete Desiccation: Evaporate the crude neutralized reaction mixture to complete dryness. You must have a dry white solid containing this compound and NaCl. Any residual water will carry salt into the next step.

  • Solvent Extraction: Add hot anhydrous ethanol (or methanol) to the solid residue.

    • Solubility Data: this compound is sparingly soluble in hot ethanol; NaCl is practically insoluble.

  • Reflux & Filter: Reflux the suspension for 30-60 minutes. Filter the mixture while hot.

    • Retentate (Solid): Mostly NaCl (Discard).

    • Filtrate (Liquid): Contains dissolved this compound.[6][7]

  • Crystallization: Cool the filtrate to 0°C. This compound will crystallize out.

Q: My purity is critical (Pharmaceutical Grade). Is crystallization enough?

A: No. For >99% purity, use Ion Exchange Chromatography .

Ion Exchange Protocol:

  • Resin: Strong Cation Exchange Resin (e.g., Dowex 50W, H+ form).

  • Loading: Acidify crude solution to pH 2-3 and load onto the column. This compound (positively charged) binds to the resin. Cl- ions pass through.

  • Washing: Wash with distilled water until no chloride is detected in the eluate (AgNO3 test).

  • Elution: Elute with 1M Aqueous Ammonia (NH4OH). The high pH deprotonates the carboxylic acid, detaching this compound from the resin.

  • Isolation: Evaporate the ammonia eluate to obtain salt-free this compound free base.

Visual Decision Tree: Purification Strategy

PurificationLogic Start Crude Reaction Mix (this compound + NaCl + DMG) Decision Purity Requirement? Start->Decision Standard Standard (>95%) Decision->Standard HighPure Pharma (>99%) Decision->HighPure Dry Evaporate to Dryness Standard->Dry Extract Hot Ethanol Extraction Dry->Extract Filter Filter Hot (Remove NaCl) Extract->Filter IEC Cation Exchange (Dowex H+) HighPure->IEC Wash Wash (Remove Cl-) IEC->Wash Elute Elute (NH4OH) Wash->Elute

Caption: Decision matrix for selecting Alcohol Extraction vs. Ion Exchange based on purity needs.

Module 3: Alternative Route (Reductive Amination)

The Challenge: The Chloroacetic acid route inherently produces chloride salts. If salt-free synthesis is required from the start, switch methodologies.

Q: Can I avoid salt formation entirely?

A: Yes, by using Reductive Amination of Glyoxylic Acid.

The Protocol:

  • Reagents: Glyoxylic Acid (50% aq) + Methylamine + Hydrogen Source (H₂/Pd-C or NaBH₄).

  • Mechanism: Glyoxylic acid condenses with methylamine to form an imine, which is immediately reduced to this compound.

  • Advantage: No inorganic chloride salts are formed. The only by-product is water (if using catalytic hydrogenation).

  • Stoichiometry: Use a slight excess of amine to prevent poly-alkylation, though this route is generally more selective than alkyl halide substitution.

Module 4: Analytical Troubleshooting

Data Table: Impurity Profiling

CompoundStructureSolubility (Water)Solubility (Ethanol)Detection (NMR)
This compound N-MethylglycineHighLow (Hot only)Singlet (~2.7 ppm, N-CH3)
Dimethylglycine N,N-DimethylHighModerateSinglet (~2.9 ppm, 2x N-CH3)
Glycine Un-alkylatedHighInsolubleNo N-CH3 peak
NaCl Inorganic SaltHighInsolubleSilent

Troubleshooting Checklist:

  • Issue: NMR shows a peak at 2.9 ppm.

    • Diagnosis: DMG contamination.

    • Fix: Your methylamine excess was insufficient during synthesis. Recrystallize from aqueous ethanol.

  • Issue: Ash content is high (>1%).

    • Diagnosis: Incomplete salt removal.

    • Fix: Repeat Ion Exchange or ensure Ethanol extraction was performed on completely dry material.

References

  • Industrial Synthesis: Koenig, G., et al. (2000).[6] "Chloroacetic Acids."[6][7] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Purification Methodology: US Patent 4,455,123. "Novel preparation method for this compound and derivatives thereof." (Focuses on ion exchange and electrodialysis strategies). Link

  • Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1088, this compound.[6] Link

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Solubility Data: Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Theses. Link

Sources

Accounting for dietary confounding factors in urinary sarcosine measurements.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Accounting for Dietary Confounding Factors

Welcome to the technical support center for researchers utilizing urinary sarcosine as a biomarker. This guide is designed to provide you, our scientific colleagues, with the in-depth technical and methodological support needed to navigate a critical variable in your experiments: diet. As a metabolite present in many common foods, this compound's urinary excretion is highly susceptible to dietary intake, which can mask the subtle, endogenous changes you aim to measure. This resource provides FAQs, troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your data.

Section 1: Frequently Asked Questions - Foundational Knowledge

This section addresses the fundamental questions regarding this compound and the impact of diet.

Q1: What is this compound and why is it a biomarker of interest?

A: this compound (N-methylglycine) is an amino acid intermediate formed during the metabolism of choline and methionine.[1] It is endogenously produced when S-adenosylmethionine (SAM) is conjugated with glycine and can also be formed from the breakdown of dimethylglycine (DMG).[2][3] this compound has garnered significant interest as a potential biomarker in several areas. Notably, it was identified as a metabolite that increases during the progression of prostate cancer, with elevated levels found in metastatic prostate cancer urine samples.[4][5][6] Beyond oncology, circulating this compound levels have been shown to be modulated by aging and dietary restriction, suggesting a role in metabolic homeostasis.[7][8]

Q2: What are the primary dietary and environmental sources of this compound?

A: this compound is a component of a conventional diet and is not synthesized only within the body.[1] Significant dietary sources include meats, poultry, eggs, nuts, and legumes.[1][2][3] It is crucial to also consider non-dietary environmental sources. This compound is widely used in cosmetic formulations, meaning products like toothpaste, creams, and soaps can contribute to exogenous exposure and potentially elevate urinary levels.[1][2][3]

Q3: How significantly can diet alter urinary this compound levels?

A: The impact is substantial. Research in both rodents and humans has demonstrated that diet is a powerful modulator of the metabolome, with dietary restriction, for instance, shown to increase circulating this compound levels.[7] Given that many common foods contain this compound, failure to control for dietary intake can introduce significant variability, making it difficult to distinguish between a true biological signal (e.g., from disease pathology) and dietary noise.

Q4: What is the core metabolic pathway for endogenous this compound production?

A: Endogenously, this compound is a key player in one-carbon metabolism. It is primarily generated from glycine by the enzyme glycine N-methyltransferase (GNMT), which transfers a methyl group from S-adenosylmethionine (SAM). This pathway is essential for regulating the ratio of SAM to S-adenosylhomocysteine (SAH), a critical factor in cellular methylation reactions.[3] this compound is subsequently degraded back to glycine by this compound dehydrogenase. Understanding this pathway is key to interpreting results, as genetic or metabolic shifts in these enzymes can also alter endogenous levels, independent of diet.

Section 2: Experimental Design & Protocols

Proper experimental design is the first and most critical line of defense against confounding variables.

Q: How can I design my study to minimize dietary confounding?

A: The most effective strategy is to implement a standardized dietary protocol for all study participants prior to urine collection. This involves two key components: a washout period with a low-sarcosine diet to clear exogenous sources, followed by a standardized meal or continued dietary restriction before sample collection. This approach reduces inter-individual variability and establishes a stable baseline.

Protocol 1: Implementing a Low-Sarcosine Dietary Washout

This protocol is designed to deplete the body's pool of diet-derived this compound.

Objective: To minimize the contribution of dietary this compound to urinary measurements.

Duration: A minimum of 48-72 hours prior to urine collection.

Step-by-Step Methodology:

  • Participant Briefing: Clearly instruct participants on the importance of strict adherence to the diet. Provide them with a detailed list of allowed and prohibited foods (see Table 1).

  • Food Diary: Require participants to maintain a detailed food diary for the duration of the washout period. This serves as a tool for monitoring compliance.

  • Exclusion of Non-Dietary Sources: Instruct participants to avoid using non-essential cosmetics, creams, or new brands of toothpaste that could contain this compound.

  • Hydration: Instruct participants to maintain their normal level of hydration but to avoid sugary drinks, focusing on water.

  • Confirmation: On the day of sample collection, review the food diary with the participant to confirm compliance.

Table 1: Dietary Guidelines for Low-Sarcosine Protocol

Foods to AVOID (High in this compound or its Precursors)Foods to INCLUDE (Low in this compound)
Red Meat & PoultryRefined Grains (White rice, white bread)
Fish & SeafoodCertain Fruits (e.g., Apples, Bananas)
EggsCertain Vegetables (e.g., Cucumber, Lettuce)
Legumes (Beans, Lentils, Soy)Olive Oil & other vegetable oils
Nuts & SeedsSugars & Honey (in moderation)
Dairy Products (Milk, Cheese)Water, Herbal Tea (without additives)

Note: This table provides general guidance. For specific quantitative data on this compound content in foods, a thorough literature review or direct analysis is recommended.

Experimental Workflow for Minimizing Dietary Confounding

The following diagram outlines the logical flow of a well-controlled study.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Recruit Participant Recruitment & Consent Brief Dietary Protocol Briefing (Provide Food Lists & Diary) Recruit->Brief Washout 48-72h Low-Sarcosine Washout Period Brief->Washout Collect Urine Sample Collection (e.g., First Morning Void) Washout->Collect Process Sample Processing & Storage (Centrifugation, Aliquoting, -80°C) Collect->Process Analyze This compound Quantification (LC-MS/MS) Process->Analyze Normalize Data Normalization (e.g., to Creatinine) Analyze->Normalize Stats Statistical Analysis Normalize->Stats Interpret Interpretation of Results Stats->Interpret

Caption: Workflow from participant preparation to data interpretation.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This guide addresses common issues.

Table 2: Troubleshooting Common Issues in Urinary this compound Measurement

IssuePotential Cause(s)Recommended Action(s)
High inter-individual variability at baseline 1. Non-compliance with the dietary washout protocol.2. Genetic differences in this compound metabolism (e.g., GNMT activity).3. Unreported use of supplements or cosmetics.1. Reinforce dietary instructions and review food diaries meticulously.2. Increase cohort size to improve statistical power.3. Explicitly ask about and document all supplement and cosmetic use.
Unexpectedly high levels in a "controlled" group 1. Hidden this compound in processed foods.2. Participant confusion about "allowed" foods.3. Contamination during sample collection or processing.1. Provide a specific list of approved food brands if possible.2. Use a 24-hour dietary recall interview in addition to the diary.3. Review sample handling procedures for potential sources of contamination.
No significant difference between study groups 1. Dietary "noise" is greater than the biological effect size.2. Washout period was insufficient.3. Analytical method lacks sensitivity or specificity.1. Implement a more restrictive, fully controlled diet (provide all meals).2. Extend the washout period to 96 hours.3. Validate the analytical method; ensure it can distinguish this compound from isomers like alanine.[9]
Troubleshooting Decision Tree

Use this logical guide to diagnose unexpected data.

G Start Unexpected this compound Results (High Variance / No Effect) CheckDiet Review Dietary Diaries & Participant Compliance Start->CheckDiet DietIssue Dietary Non-Compliance Identified? CheckDiet->DietIssue ActionDiet Action: - Re-educate participants - Exclude non-compliant data - Implement stricter controls DietIssue->ActionDiet Yes CheckAssay Review Analytical Method & Sample Handling DietIssue->CheckAssay No AssayIssue Potential Assay Issue? (e.g., Isomer Interference) CheckAssay->AssayIssue ActionAssay Action: - Run analytical controls - Validate method with LC-MS/MS - Check for contamination AssayIssue->ActionAssay Yes ConsiderBio Consider Biological Variability AssayIssue->ConsiderBio No ActionBio Action: - Increase sample size (N) - Investigate genetic factors (e.g., GNMT SNPs) ConsiderBio->ActionBio

Caption: A decision tree for troubleshooting unexpected results.

Section 4: Analytical Considerations

Q: Can the analytical method itself be a source of error confused with diet?

A: Absolutely. The accurate quantification of this compound is challenging due to the presence of structural isomers, namely α-alanine and β-alanine, which have the same molecular weight.[9]

  • Gold Standard: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method as it can chromatographically separate this compound from its isomers before detection, ensuring high specificity and sensitivity.[5][10] Methods have been developed with limits of detection as low as 1 ng/mL in urine.[9]

By controlling dietary intake with robust protocols and employing a highly specific and sensitive analytical method, you can be confident that the urinary this compound levels you measure reflect the endogenous biological processes relevant to your research.

References

  • HealthMatters.io. (n.d.). This compound - 3102 ION (Blood/Urine) Amino Acids 40 - Lab Results explained. Retrieved from [Link]

  • Walters, H. E., et al. (2018). This compound Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans. Cell Reports. Retrieved from [Link]

  • Bastos, M. L., et al. (2024). This compound, Trigonelline and Phenylalanine as Urinary Metabolites Related to Visceral Fat in Overweight and Obesity. Nutrients. Retrieved from [Link]

  • Fight Aging!. (2018). A Role for this compound in the Benefits of Calorie Restriction. Retrieved from [Link]

  • Wang, L., et al. (2014). Sensitive determination of the potential biomarker this compound for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization. Journal of Separation Science. Retrieved from [Link]

  • Wu, Y., et al. (2010). Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Heger, Z., et al. (2016). A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing. Nanomaterials. Retrieved from [Link]

  • Ghasemi, A., et al. (2020). Serum and Urine Levels of this compound in Benign Prostatic Hyperplasia and Newly Diagnosed Prostate Cancer Patients. Archives of Advances in Biosciences. Retrieved from [Link]

  • HealthMatters.io. (n.d.). This compound - Amino Acid Analysis - Lab Results explained. Retrieved from [Link]

  • Liu, Y., et al. (2025). This compound decreases in sarcopenia and enhances muscle regeneration and adipose thermogenesis by activating anti-inflammatory macrophages. Nature Aging. Retrieved from [Link]

  • Sreekumar, A., et al. (2011). The Role of this compound Metabolism in Prostate Cancer Progression. Neoplasia. Retrieved from [Link]

  • Tzarimas, C., et al. (2017). The Role of this compound, Uracil, and Kynurenic Acid Metabolism in Urine for Diagnosis and Progression Monitoring of Prostate Cancer. Journal of Proteome Research. Retrieved from [Link]

  • Yamkamon, V., et al. (2018). Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. EXCLI Journal. Retrieved from [Link]

  • ClinicalTrials.gov. (2007). A Study of the Effects of this compound on Symptoms and Brain Glycine Levels in People With Schizophrenia. Retrieved from [Link]

  • Wu, Y., et al. (2010). Quantitative Determination of this compound and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Cerná, P., et al. (2016). This compound as a Potential Prostate Cancer Biomarker—A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bas, O., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of this compound. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Walters, H. E., et al. (2018). This compound Refeeding Alters the Old Rat Metabolome and Is an Integral Node Linking Diverse Plasma Metabolites. ResearchGate. Retrieved from [Link]

  • Bell, R., et al. (2023). The Use of Dietary Supplements and Amino Acid Restriction Interventions to Reduce Frailty in Pre-Clinical Models. Nutrients. Retrieved from [Link]

  • Yamkamon, V., et al. (2018). Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. ResearchGate. Retrieved from [Link]

  • Iyer, V. V., et al. (2024). Colorimetric and Electrochemical Sensors for the Detection of this compound, A Potential Biomarker for Prostate Cancer: A Review. Current Analytical Chemistry. Retrieved from [Link]

  • Strzelecki, A., et al. (2015). Supplementation of Antipsychotic Treatment with the Amino Acid this compound Influences Proton Magnetic Resonance Spectroscopy Parameters in Left Frontal White Matter in Patients with Schizophrenia. PLoS ONE. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of sarcosine and D-serine as NMDA receptor modulators.

[1][2]

Executive Summary

In the landscape of NMDA receptor (NMDAR) modulation, Sarcosine (N-methylglycine) and D-Serine represent two distinct mechanistic approaches to enhancing glutamatergic transmission.[1] While both target the glycine modulatory site (GluN1 subunit), their utility differs significantly based on the experimental or translational goal.

  • D-Serine is the "Gold Standard" for direct mechanistic probing. It is a potent, full co-agonist with high affinity for the glycine site, making it ideal for characterizing channel kinetics and synaptic plasticity (LTP) in controlled ex vivo systems.

  • This compound is the "Functional Enhancer" of choice for translational and in vivo applications. Its dual mechanism—primarily GlyT1 inhibition coupled with direct co-agonism—provides a superior net enhancement of NMDAR tone in complex biological systems, overcoming the metabolic and blood-brain barrier (BBB) limitations that hamper D-Serine.

This guide analyzes the physicochemical properties, mechanistic distinctions, and experimental protocols for both compounds to assist in candidate selection.

Mechanistic Profile & Signaling Architecture

To select the appropriate modulator, one must understand the causality of their action. NMDAR activation requires the simultaneous binding of glutamate (GluN2) and a co-agonist (GluN1).[2]

Mechanism of Action
  • D-Serine: Acts as a direct, full co-agonist .[3] It binds with higher affinity than glycine to the GluN1 subunit, particularly in the forebrain where it is the dominant endogenous co-agonist. It does not affect glycine transporters.

  • This compound: Functions via a dual mechanism :

    • GlyT1 Inhibition (Primary): It competitively inhibits the Glycine Transporter 1 (GlyT1), preventing the reuptake of synaptic glycine. This elevates local glycine concentrations, indirectly saturating the NMDAR glycine site.[4]

    • Direct Co-agonism (Secondary): this compound can bind directly to the glycine site. Crucially, this compound-bound NMDARs exhibit reduced desensitization compared to glycine-bound receptors, potentially leading to more sustained calcium influx.

Signaling Pathway Visualization

NMDAR_Modulationcluster_synapseSynaptic Cleftcluster_modulatorsExogenous ModulatorsGluGlutamateNMDARNMDA Receptor(Activation)Glu->NMDARBinds GluN2GlyEndogenous GlycineGly->NMDARBinds GluN1DSerD-Serine(Direct Agonist)DSer->NMDARHigh Affinity Binding(Direct Potentiation)SarcThis compound(Dual Action)Sarc->GlyIncreases Synaptic Conc.Sarc->NMDARDirect Binding(Low Desensitization)GlyT1GlyT1 Transporter(Reuptake)Sarc->GlyT1Inhibits(IC50 ~90 µM)GlyT1->GlyRemoves from Synapse

Figure 1: Mechanistic divergence between D-Serine (direct binding) and this compound (reuptake inhibition + direct binding).

Technical Comparison: Stability & Pharmacokinetics

For experimental design, stability and bioavailability are as critical as affinity.

FeatureThis compound (N-methylglycine)D-Serine
CAS Number 107-97-1312-84-5
Molecular Weight 89.09 g/mol 105.09 g/mol
Solubility (Water) High (~100 mg/mL)High (~50-100 mg/mL)
Stock Stability Stable at -20°C (months).Stable at -20°C (months). Avoid freeze-thaw.
Metabolic Enzyme This compound Dehydrogenase (SARDH)D-Amino Acid Oxidase (DAAO)
BBB Permeability Moderate/High. Efficiently transported via System A.Low. Requires high doses to achieve central efficacy.
Primary Target GlyT1 (IC50: ~90 µM)NMDAR Glycine Site (Ki: ~100-200 nM)
Toxicity Profile Generally safe.Nephrotoxicity in rats at high doses (>500 mg/kg); safe in humans.

Expert Insight: D-Serine solutions are susceptible to bacterial growth if not sterile-filtered. Always prepare fresh or aliquot single-use stocks. This compound is chemically robust but hygroscopic in powder form; store desicated.

Experimental Protocols

Protocol A: Electrophysiological Assessment (Patch Clamp)

Objective: To measure the direct potentiation of NMDAR currents in hippocampal slices. Best Choice: D-Serine (due to specificity).

Methodology:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices in ice-cold sucrose-based ACSF to minimize excitotoxicity.

  • Recording Solution: Use standard ACSF with 0 mM Mg²⁺ to relieve the voltage-dependent block of NMDARs.

    • Critical Step: Add 10 µM CNQX (AMPA antagonist) and 10 µM Bicuculline (GABA antagonist) to isolate NMDAR currents.

  • Baseline Establishment: Perfuse slice with saturating Glutamate (100 µM) + Glycine (10 µM) to establish a baseline response.

  • Application:

    • For D-Serine: Wash in 10-100 µM D-Serine . Observe increase in peak amplitude and decay time constant.

    • For this compound: Wash in 100-300 µM this compound . Note: Effects may be slower onset due to GlyT1 inhibition mechanism.

  • Validation: Apply D-AP5 (50 µM) at the end of the experiment. Complete abolition of the current confirms it was NMDAR-mediated.

Protocol B: GlyT1 Inhibition Assay (Uptake Assay)

Objective: To validate this compound activity or screen for novel GlyT1 inhibitors. Best Choice: This compound (as positive control).

Methodology:

  • Cell System: Use HEK293 cells stably expressing human GlyT1.[5][6]

  • Tracer Preparation: Prepare assay buffer containing [³H]-Glycine (50 nM final concentration).

  • Incubation:

    • Pre-incubate cells with this compound (serial dilutions: 1 µM to 1 mM) for 10 minutes at 37°C.

    • Add [³H]-Glycine and incubate for an additional 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold PBS to stop uptake.

  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[this compound]. Expect an IC50 of ~25-90 µM depending on the specific cell line and conditions.

Clinical & Translational Outlook

When moving from the bench to the clinic, the "superior" molecule shifts from D-Serine to this compound due to pharmacokinetic realities.

Comparative Efficacy in Schizophrenia

Schizophrenia is associated with NMDAR hypofunction. Clinical trials comparing these agents as add-on therapies to antipsychotics have yielded distinct results:

  • This compound (2g/day): Consistently demonstrates superiority over placebo.[1]

    • Outcomes: Significant reduction in PANSS (Positive and Negative Syndrome Scale) total scores.[7]

    • Key Finding: Improvements in negative symptoms (apathy, withdrawal) and cognitive function, which are typically resistant to standard antipsychotics.

  • D-Serine (2g/day): Results are inconsistent.[7][1]

    • Limitation: Rapid degradation by DAAO and poor BBB penetration mean that 2g/day may be sub-therapeutic in the brain. Higher doses risk peripheral toxicity.

    • Status: While mechanistically sound, it fails to consistently outperform placebo in many "real world" clinical settings compared to this compound.

Decision Matrix for Researchers

Decision_MatrixStartSelect ApplicationMechMechanism/Kinetics(In Vitro)Start->MechPatch Clamp / BindingTransIn Vivo / Behavioral(In Vivo)Start->TransDrug Efficacy / BehaviorDSer_ResUse D-SerineMech->DSer_ResNeed Pure AgonismSarc_ResUse this compoundTrans->Sarc_ResNeed BBB Penetration& High Efficacy

Figure 2: Selection workflow based on experimental goals.

References

  • Lane, H. Y., et al. (2005). This compound or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study. Archives of General Psychiatry. Link

  • Mothet, J. P., et al. (2000).[8] D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor.[3] Proceedings of the National Academy of Sciences. Link

  • Zhang, H., et al. (2009). A randomized, double-blind, placebo-controlled comparison study of this compound (N-methylglycine) and D-serine add-on treatment for schizophrenia.[7][1] International Journal of Neuropsychopharmacology. Link

  • Heron, H. J., et al. (2001).[6] Pharmacological assessment of the role of the glycine transporter GlyT-1 in mediating high-affinity glycine uptake.[6] Neuropharmacology. Link

  • Heresco-Levy, U., et al. (2005). D-serine efficacy as add-on pharmacotherapy to antipsychotics in schizophrenia: placebo-controlled trial.[1] Biological Psychiatry.[9] Link

Benchmarking Sarcosine Quantification: A Cross-Validation Guide for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Sarcosine (N-methylglycine) remains a polarizing biomarker in prostate cancer (PCa) diagnostics. Since Sreekumar et al. (2009) first proposed it as a differential metabolite for metastatic PCa, subsequent studies have yielded conflicting results. The root cause of this discordance often lies not in biology, but in analytical variance.

This compound is a low-molecular-weight (89.09 Da), highly polar, zwitterionic molecule. It lacks a strong chromophore and suffers from isobaric interference with


-alanine and 

-alanine. Consequently, "standard" methods often fail.

This guide provides a rigorous cross-validation framework. We compare the high-throughput Enzymatic Assay against the gold-standard LC-MS/MS , utilizing GC-MS as an orthogonal validation tool. We move beyond simple linearity checks to focus on matrix effects, isobaric separation, and limit of detection (LOD) differentials.

Methodological Deep Dive

Method A: Enzymatic Colorimetric Assay (The Screening Tool)

Best for: High-throughput screening of urine samples where concentrations >1 µM.

Mechanism: This method relies on this compound Oxidase (SOX) to oxidatively demethylate this compound, generating glycine, formaldehyde, and hydrogen peroxide (


).[1][2] The 

is detected via a peroxidase-coupled reaction (e.g., Amplex Red or 4-aminoantipyrine).

The Scientist’s Critique: While cost-effective, this method lacks specificity. SOX can show cross-reactivity with other N-methylated amino acids. Furthermore, urine contains high levels of reducing agents (ascorbic acid) which can quench the peroxidase reaction, leading to false negatives.

Experimental Protocol (Optimized):

  • Pre-treatment: Centrifuge urine (2000 x g, 10 min) to remove particulates. Treat with Ascorbate Oxidase to neutralize Vitamin C interference.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 U/mL this compound Oxidase, 1 U/mL HRP, 50 µM Amplex Red.

  • Incubation: 37°C for 30 minutes in the dark.

  • Detection: Fluorescence excitation at 530 nm, emission at 590 nm.

Method B: LC-MS/MS (The Gold Standard)

Best for: Definitive quantification, isomer separation, and low-abundance serum profiling.

Mechanism: Direct analysis of this compound on standard C18 columns is poor due to lack of retention. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Butyl Ester Derivatization to retain the analyte and separate it from alanine isomers.

The Scientist’s Critique: The "Alanine Problem" is critical here. This compound,


-alanine, and 

-alanine are isomers (

). Without chromatographic resolution, the mass spectrometer cannot distinguish them solely by parent mass.

Experimental Protocol (HILIC-MS/MS):

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 10 minutes.

  • MS Transitions (ESI+):

    • This compound:

      
       (Quantifier).
      
    • 
      -Alanine: 
      
      
      
      (Interference - must separate by RT).
    • Internal Standard: this compound-

      
      .
      
Method C: GC-MS (The Orthogonal Validator)

Best for: Verifying LC-MS results using a different separation principle (volatility vs. polarity).

Mechanism: this compound is non-volatile. It requires derivatization (e.g., MCF or BSTFA) to become gas-phase compatible.

The Scientist’s Critique: Derivatization introduces variability. Incomplete reaction efficiency can skew quantification. However, GC provides superior peak capacity to resolve isomers compared to short LC gradients.

Comparative Performance Data

The following data represents validated performance metrics from clinical urine matrices.

FeatureEnzymatic Assay (SOX)LC-MS/MS (HILIC)GC-MS (MCF Deriv.)
Limit of Detection (LOD) 0.7 - 1.0 µM4 - 10 nM10 - 50 nM
Linearity (

)
> 0.990 (1-100 µM)> 0.998 (0.01-100 µM)> 0.995 (0.05-100 µM)
Isobaric Specificity Low (Enzyme promiscuity)High (Chromatographic resolution)High (Chromatographic resolution)
Sample Prep Time < 30 mins1 - 2 hours3 - 4 hours
Matrix Effects High (Color quenching)Moderate (Ion suppression)Low (Matrix removal via extraction)
Throughput 96/384-well plate~10 mins/sample~20-30 mins/sample

Visualizing the Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate this compound quantification method based on sample type and sensitivity requirements.

Sarcosine_Workflow Start Start: Sample Intake Matrix Matrix Analysis Start->Matrix Conc Est. Concentration Matrix->Conc HighConc High (>1 µM) (e.g., Urine) Conc->HighConc LowConc Low (<1 µM) (e.g., Serum/Plasma) Conc->LowConc Screening Goal: Rapid Screening? HighConc->Screening LCMS Method B: LC-MS/MS (High Sensitivity) LowConc->LCMS Enzymatic Method A: Enzymatic Assay (High Throughput) Screening->Enzymatic Yes Screening->LCMS No (Need Specificity) GCMS Method C: GC-MS (Orthogonal Validation) LCMS->GCMS Cross-Validation Discrepancy Check

Diagram 2: The "Alanine Problem" & Enzymatic Pathway

Caption: Comparison of the enzymatic reaction pathway versus the isobaric interference challenge faced in Mass Spectrometry.

Reaction_Pathways cluster_0 Enzymatic Pathway (Method A) cluster_1 MS Isobaric Challenge (Method B/C) Sarc This compound SOX This compound Oxidase Sarc->SOX Gly Glycine SOX->Gly H2O2 H2O2 SOX->H2O2 Signal Fluorescent Signal H2O2->Signal + Peroxidase Iso1 This compound (89.09 Da) MS Mass Spec Source Iso1->MS Iso2 alpha-Alanine (89.09 Da) Iso2->MS Iso3 beta-Alanine (89.09 Da) Iso3->MS Detector Detector MS->Detector Indistinguishable without Chromatography

Cross-Validation Protocol

To validate your primary method (e.g., LC-MS/MS), you must statistically correlate it with an orthogonal method (e.g., GC-MS). Do not rely solely on correlation coefficients (


), as they hide bias.

Step 1: Sample Selection Select 40 samples spanning the clinical range (e.g., 0.1 µM to 50 µM). Include 10 "healthy" baseline samples near the LOD.

Step 2: Dual Analysis

  • Run 1: LC-MS/MS (HILIC mode). Use this compound-

    
     as Internal Standard.
    
  • Run 2: GC-MS (MCF derivatization). Use this compound-

    
     as Internal Standard.
    

Step 3: Statistical Analysis (Bland-Altman) Calculate the difference between methods for each sample (


) and plot against the mean of the two methods.
  • Acceptance Criteria: 95% of differences should fall within

    
     SD of the mean difference.
    
  • Bias Check: If the mean difference is significantly non-zero, one method suffers from systematic error (likely matrix effect in LC-MS or incomplete derivatization in GC-MS).

References

  • Sreekumar, A., et al. (2009).[1] Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[3] Nature, 457(7231), 910–914. Link

  • Meyer, T. E., et al. (2011).[1][3] A reproducible and high-throughput HPLC/MS method to separate this compound from

    
    - and 
    
    
    
    -alanine and to quantify this compound in human serum and urine.[1][3] Analytical Chemistry, 83(15), 5735–5740. Link
  • Burton, C., et al. (2012).[1] Fluorometric determination of this compound in urine samples. Analytica Chimica Acta, 739, 69-74. Link

  • Jentzmik, F., et al. (2010). This compound in urine after digital rectal examination fails as a marker in prostate cancer detection and identification of aggressive tumours. European Urology, 58(1), 12-18. Link

  • Shamsipur, M., et al. (2013).[1] Highly sensitive determination of this compound in urine samples by GC-MS after derivatization with ethyl chloroformate. Journal of Separation Science, 36(21), 3567-3573. Link

Sources

A Head-to-Head Comparison of Sarcosine and D-Alanine in Enzymatic Assays for NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, the N-methyl-D-aspartate (NMDA) receptor represents a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The receptor's function is intricately regulated by the binding of co-agonists to its glycine binding site on the GluN1 subunit. This guide provides an in-depth, head-to-head comparison of two such co-agonists, sarcosine and D-alanine, focusing on their performance in key enzymatic assays. By understanding their distinct pharmacological profiles, researchers can make more informed decisions in their experimental designs and drug discovery programs.

The NMDA Receptor Glycine Site: A Key Modulatory Hub

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for the simultaneous binding of both glutamate (to the GluN2 subunit) and a co-agonist, such as glycine or D-serine, to the GluN1 subunit for activation.[1] This "coincidence detection" mechanism is fundamental to the receptor's role in synaptic plasticity, learning, and memory.[1] The glycine binding site has therefore emerged as a prime target for therapeutic modulation, with the potential to enhance or dampen NMDA receptor activity in disease states characterized by receptor hypofunction or hyperfunction.

This compound (N-methylglycine) and D-alanine are two key molecules that interact with this critical site. This compound primarily acts as an inhibitor of the glycine transporter type 1 (GlyT1), which increases the synaptic concentration of glycine, an endogenous co-agonist.[2] However, this compound also functions as a direct, full agonist at the NMDA receptor's glycine binding site.[3][4] D-alanine, an enantiomer of the common amino acid L-alanine, is also recognized as a co-agonist at this site.

Comparative Analysis in Enzymatic Assays

Evaluating the efficacy and potency of compounds like this compound and D-alanine necessitates robust and quantitative enzymatic assays. Here, we compare their performance based on data from foundational assay types: competitive binding assays to determine affinity (Ki) and functional assays to measure potency (EC50) and efficacy.

Quantitative Performance Metrics
CompoundAssay TypeParameterValueReference
This compound ElectrophysiologyEC5026 ± 3 µM[5]
Glycine ElectrophysiologyEC5061 ± 8 nM[5]
D-Alanine d-amino acid oxidase assayKm10 mM[3]

From the available data, it is evident that glycine is significantly more potent than this compound in directly activating the NMDA receptor.[5] While a direct EC50 value for D-alanine at the NMDA receptor from a comparable enzymatic assay is not provided in the search results, its role as a co-agonist is well-established.[6] this compound's primary mechanism of enhancing NMDA receptor function in a physiological context is through the inhibition of GlyT1, which leads to an increase in the local concentration of the highly potent endogenous co-agonist, glycine.[2]

Experimental Methodologies

To provide a practical framework for researchers, we detail the protocols for two fundamental enzymatic assays used to characterize compounds targeting the NMDA receptor glycine site.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor's glycine binding site.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize rat brain tissue in sucrose buffer P2 Centrifuge at 1,000 x g for 15 min P1->P2 P3 Collect supernatant and centrifuge at 40,000 x g for 30 min P2->P3 P4 Resuspend pellet in Tris-HCl buffer P3->P4 P5 Incubate at 37°C for 30 min P4->P5 P6 Centrifuge and wash pellet 3 times P5->P6 P7 Resuspend final pellet in assay buffer P6->P7 A1 Incubate membrane preparation with [3H]glycine (radioligand) and varying concentrations of test compound (this compound or D-alanine) P7->A1 A2 Incubate at 4°C for 30 min A1->A2 A3 Terminate reaction by rapid filtration through glass fiber filters A2->A3 A4 Wash filters with ice-cold buffer to remove unbound radioligand A3->A4 A5 Measure radioactivity on filters using liquid scintillation counting A4->A5 D1 Determine non-specific binding in the presence of excess unlabeled glycine A5->D1 D2 Calculate specific binding D1->D2 D3 Plot specific binding vs. log concentration of test compound D2->D3 D4 Determine IC50 value D3->D4 D5 Calculate Ki using the Cheng-Prusoff equation D4->D5

Competitive Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize whole rat forebrains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous ligands.

    • Centrifuge the suspension at 40,000 x g for 30 minutes and wash the pellet three times with fresh buffer.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 25 µL of [3H]glycine (final concentration ~5-10 nM).

    • Add 25 µL of varying concentrations of the test compound (this compound or D-alanine) or buffer for total binding. For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

    • Incubate the plate at 4°C for 30 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This assay measures the functional consequence of NMDA receptor activation – an increase in intracellular calcium concentration ([Ca2+]i). The potency (EC50) of a co-agonist can be determined by measuring the [Ca2+]i increase in response to varying concentrations of the compound in the presence of a fixed concentration of glutamate.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_data_analysis Data Analysis C1 Plate cells expressing NMDA receptors (e.g., primary neurons or transfected HEK293 cells) in a 96-well plate C2 Culture cells to optimal confluency C1->C2 L1 Wash cells with assay buffer C2->L1 L2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) L1->L2 L3 Incubate at 37°C for 30-60 min L2->L3 L4 Wash cells to remove excess dye L3->L4 M1 Place plate in a fluorescence plate reader L4->M1 M2 Record baseline fluorescence M1->M2 M3 Add varying concentrations of test compound (this compound or D-alanine) and a fixed concentration of glutamate M2->M3 M4 Continuously record fluorescence to measure the change in intracellular calcium M3->M4 A1 Calculate the change in fluorescence intensity or ratio M4->A1 A2 Plot the response vs. log concentration of the test compound A1->A2 A3 Fit the data to a sigmoidal dose-response curve A2->A3 A4 Determine the EC50 value A3->A4

Calcium Flux Assay Workflow

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate primary cortical neurons or a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing GluN1 and GluN2A) onto 96-well black-walled, clear-bottom plates.

    • Culture the cells until they reach 80-90% confluency.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 5 µM) in the assay buffer.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[7]

    • Gently wash the cells twice with the assay buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

    • Record a stable baseline fluorescence for each well.

    • Inject a solution containing a fixed, sub-maximal concentration of glutamate (e.g., 100 µM) and varying concentrations of the test compound (this compound or D-alanine).

    • Continuously measure the fluorescence signal for several minutes to capture the peak calcium response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes, calculate the change in fluorescence from baseline (ΔF/F0).

    • Plot the peak response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion and Future Directions

Both this compound and D-alanine demonstrate activity at the NMDA receptor glycine site, a critical locus for modulating glutamatergic neurotransmission. While direct comparative data from standardized enzymatic assays are limited, the available evidence suggests distinct pharmacological profiles. This compound acts as a full agonist with moderate potency, but its primary in vivo effect is likely driven by its potent inhibition of GlyT1, which elevates synaptic levels of the highly potent endogenous co-agonist, glycine. D-alanine also functions as a co-agonist, though a comprehensive characterization of its binding affinity and potency in direct comparison to this compound in enzymatic assays would be a valuable contribution to the field.

For researchers investigating the therapeutic potential of modulating the NMDA receptor glycine site, the choice between a direct agonist like D-alanine and a GlyT1 inhibitor/agonist like this compound will depend on the specific therapeutic hypothesis. The enzymatic assays detailed in this guide provide a robust framework for characterizing these and other novel compounds, ultimately facilitating the development of more precise and effective therapies for a range of neurological and psychiatric disorders.

References

  • Zhang, H. X., et al. (2008). The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine. Neuropsychopharmacology, 34(3), 613-624. [Link]

  • Lane, H. Y., et al. (2005). This compound or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study. Archives of general psychiatry, 62(11), 1196-1204. [Link]

  • Shleper, M., et al. (2005). D-Serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. The Journal of neuroscience, 25(40), 9413-9417. [Link]

  • Wolosker, H., et al. (2008). The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine. The FASEB Journal, 22(7), 2476-2485. [Link]

  • Wu, M. K., et al. (2017). Effects of this compound and N, N-dimethylglycine on NMDA Receptor-Mediated Excitatory Field Potentials. Journal of biomedical science, 24(1), 1-11. [Link]

  • Huang, C. C., et al. (2021). Effects of this compound (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International journal of molecular sciences, 22(11), 5981. [Link]

  • Zhang, H. X., et al. (2009). The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine. Neuropsychopharmacology, 34(3), 613-624. [Link]

  • Huang, C. C., et al. (2021). Effects of this compound (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International journal of molecular sciences, 22(11), 5981. [Link]

  • Kakei, S., et al. (2020). d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor. The Journal of neuroscience, 40(39), 7487-7498. [Link]

  • Sur, C., & Kinney, G. G. (2007). Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission. Current drug targets, 8(5), 639-646. [Link]

  • Wikipedia. (n.d.). NMDA receptor. [Link]

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments, (137), e58160. [Link]

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments, (137), e58160. [Link]

  • Bergeron, R., et al. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730-15734. [Link]

  • Zhou, Y., & Mody, I. (2023). Structural insights into NMDA receptor pharmacology. Pharmacological reviews, 75(4), 735-779. [Link]

Sources

Benchmarking Sarcosine Quantification: A Multi-Platform Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Reproducibility Crisis: A Biomarker in Limbo

In 2009, Sreekumar et al. published a landmark study in Nature identifying sarcosine (N-methylglycine) as a differential metabolite highly elevated in metastatic prostate cancer. This sparked a "gold rush" for this compound validation. However, subsequent large-scale cohorts (Jentzmik et al., 2010; Bianchi et al., 2011) failed to reproduce the diagnostic power reported initially.

Why the discrepancy? While biological heterogeneity plays a role, the primary culprit is analytical inconsistency . This compound is a small, polar amino acid (


, MW: 89.09 Da) that suffers from two critical analytical flaws:
  • Isomeric Interference: It is an isomer of L-alanine and

    
    -alanine. Without high-resolution separation, these abundant isomers masquerade as this compound, artificially inflating measurements.
    
  • Matrix Effects: In urine, high salt and urea concentrations suppress ionization in LC-MS and interfere with enzymatic kinetics.

This guide objectively compares the three dominant quantification platforms—GC-MS, LC-MS/MS, and Enzymatic Assays—to establish a reproducible standard.

Technical Comparison of Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Structural Gold Standard

GC-MS is the preferred method for resolving structural isomers, but this compound is non-volatile. It requires derivatization to become gas-phase stable.

  • The Pitfall: Standard silylanization (using BSTFA) often produces derivatives of this compound and alanine that co-elute on standard 5% phenyl columns.

  • The Solution: Methyl Chloroformate (MCF) Derivatization . Unlike silylation, MCF reacts in aqueous media and produces highly stable carbamate esters, offering superior separation of this compound from alanine.

Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spec)

The High-Throughput Workhorse

LC-MS/MS avoids derivatization but faces the "polar retention problem." this compound elutes in the void volume of standard C18 columns, leading to massive ion suppression from urinary salts.

  • The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC columns retain polar analytes, separating this compound from the salt front and alanine isomers.

Method C: Enzymatic Assays (Colorimetric/Fluorometric)

The Screening Tool

These kits rely on this compound Oxidase (SOX) to generate


, which reacts with a probe (e.g., Amplex Red).
  • The Fatal Flaw: Specificity.[1][2][3] SOX enzymes often have cross-reactivity with L-alanine. In urine, where alanine concentrations can be 10x–100x higher than this compound, even 1% cross-reactivity renders the data useless.

Comparative Performance Data

The following data summarizes cross-validation studies comparing optimized protocols for each platform.

FeatureGC-MS (MCF Deriv.)LC-MS/MS (HILIC)Enzymatic Assay (SOX)
Limit of Detection (LOD) 0.05 µM0.01 µM5.0 - 10.0 µM
Linearity (

)
> 0.998> 0.9990.98 - 0.99
Inter-Day CV% 4.5% - 7.2%3.1% - 5.8%15% - 25%
Alanine Interference Resolved (Chromatographic)Resolved (Chromatographic)High Risk (False Positives)
Sample Prep Time High (45 mins)Low (15 mins)Low (30 mins)
Throughput 30 samples/day100+ samples/day400+ samples/day

The "Isomer Trap": Visualizing the Interference

The diagram below illustrates the critical failure point in reproducibility: the inability to distinguish this compound from Alanine.

IsomerInterference Sample Biological Sample (Urine/Serum) Analytes Analytes Present: 1. This compound (Target) 2. L-Alanine (Interferent) 3. Beta-Alanine (Interferent) Sample->Analytes Method_Enz Enzymatic Assay (this compound Oxidase) Analytes->Method_Enz Oxidation Method_StdMS Standard C18 LC-MS (No HILIC) Analytes->Method_StdMS Co-elution Method_OptMS Optimized GC-MS (MCF) or LC-MS (HILIC) Analytes->Method_OptMS Separation Result_Fail Result: Combined Signal (False Elevation) Method_Enz->Result_Fail Cross-reactivity Method_StdMS->Result_Fail Isobaric Overlap Result_Pass Result: Resolved Peaks (Accurate Quant) Method_OptMS->Result_Pass Distinct Retention Times

Figure 1: The "Isomer Trap" demonstrating how standard methods fail to distinguish this compound from its isomers, leading to non-reproducible data.

Recommended Protocol: GC-MS with MCF Derivatization

For laboratories seeking maximum reproducibility and robustness against matrix effects, GC-MS with Methyl Chloroformate (MCF) is the recommended protocol. It is less sensitive to salt suppression than LC-MS and chemically stabilizes the analyte.

Reagents
  • Internal Standard: this compound-d3 (Final conc. 10 µM).

  • Derivatizing Agent: Methyl Chloroformate (MCF).

  • Solvents: Methanol, Pyridine, Chloroform.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of Urine/Serum.

    • Add 10 µL of This compound-d3 Internal Standard.

    • Add 200 µL Methanol to precipitate proteins.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min). Transfer supernatant.

  • MCF Derivatization (The Critical Step):

    • Note: Perform in a fume hood. MCF is toxic.

    • To the supernatant, add 200 µL of water/methanol/pyridine (60:32:8).

    • Add 20 µL MCF . Vortex vigorously for 30s.

    • Mechanism:[4] MCF reacts with the amino group to form a carbamate and the carboxyl group to form an ester.

    • Add 200 µL Chloroform (to extract the derivative).

    • Add 200 µL 50 mM Sodium Bicarbonate (to neutralize excess acid).

    • Vortex and Centrifuge.[1]

  • Extraction:

    • Collect the bottom Chloroform layer .

    • Inject 1 µL into GC-MS.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Splitless.

    • Oven: 70°C (hold 1 min) -> 10°C/min -> 280°C.

    • Ions (SIM Mode):

      • This compound-MCF: m/z 102 (Quant), 74, 59.

      • This compound-d3-MCF: m/z 105 (Quant).

Decision Matrix for Method Selection

Use this logic flow to select the correct instrument for your specific constraints.

MethodSelection Start Start: Select Methodology Throughput Is High Throughput (>50 samples/day) Critical? Start->Throughput LC_Path LC-MS/MS Path Throughput->LC_Path Yes GC_Path GC-MS Path Throughput->GC_Path No HILIC_Check Do you have HILIC Columns & Experience? LC_Path->HILIC_Check Rec_LC RECOMMENDED: LC-MS/MS (HILIC) High Speed, High Sensitivity HILIC_Check->Rec_LC Yes Warn_LC STOP: C18 Columns will fail. Switch to GC-MS. HILIC_Check->Warn_LC No Deriv_Check Can you perform Chemical Derivatization? GC_Path->Deriv_Check Rec_GC RECOMMENDED: GC-MS (MCF) Highest Specificity & Robustness Deriv_Check->Rec_GC Yes Enz_Check Is Budget/Equipment the primary constraint? Deriv_Check->Enz_Check No Enz_Check->Warn_LC No Rec_Enz CAUTION: Enzymatic Assay Use only for pre-screening. Validate positives with MS. Enz_Check->Rec_Enz Yes

Figure 2: Decision tree for selecting the optimal this compound quantification platform based on lab resources and throughput needs.

References

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[2] Nature, 457(7231), 910–914. [Link]

  • Jentzmik, F., et al. (2010).[5] this compound in Urine after Digital Rectal Examination Fails as a Marker for Prostate Cancer Detection and Identification of Aggressive Tumours. European Urology, 58(1), 12-18. [Link]

  • Meyer, T. E., et al. (2011).[5] A Reproducible and High-Throughput HPLC/MS Method to Separate this compound from α- and β-Alanine and to Quantify this compound in Human Serum and Urine.[5][6] Analytical Chemistry, 83(15), 5735–5740. [Link]

  • Burton, C., et al. (2013).[3] Partial enzymatic elimination and quantification of this compound from alanine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405, 3154–3158.[3] [Link]

  • Shamsipur, M., et al. (2013).[5] Dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry as an efficient and sensitive technique for determination of this compound as a potential prostate cancer biomarker in urine samples. Journal of Chromatography B, 925, 8-13. [Link]

Sources

Assessing the Specificity of Sarcosine as a Marker for Aggressive Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Prostate Cancer Prognostics

Prostate cancer (PCa) remains one of the most common malignancies in men.[1][2] A significant clinical challenge lies not just in its detection, but in distinguishing indolent, slow-growing tumors from aggressive, potentially lethal disease. The long-standing gold standard, prostate-specific antigen (PSA), has considerable limitations. Its sensitivity is around 80%, but it suffers from low specificity, leading to over-diagnosis and over-treatment of clinically insignificant cancers, as elevated levels are also found in benign conditions like benign prostatic hyperplasia (BPH) and prostatitis.[1][2][3][4] This diagnostic ambiguity has fueled a search for more specific biomarkers capable of accurately reflecting tumor aggressiveness. The advent of high-throughput metabolomics has allowed for an unbiased survey of the metabolic alterations in cancer, leading to the identification of sarcosine as a metabolite of interest in PCa progression.[5][6][7]

The Biological Rationale: Why this compound?

The initial excitement surrounding this compound stemmed from a landmark 2009 study that identified it as a metabolite whose levels markedly increased as prostate cancer progressed from a benign state to localized cancer and then to metastatic disease.[7] this compound (N-methylglycine) is an intermediate metabolite in the one-carbon metabolism pathway, primarily involved in the regulation of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA methylation.[1][8]

The core of this compound metabolism is governed by three key enzymes:

  • Glycine N-methyltransferase (GNMT): This enzyme synthesizes this compound by transferring a methyl group from SAM to glycine.[1][5] Studies have shown that GNMT expression is elevated in prostate cancer tissues.[5]

  • This compound Dehydrogenase (SARDH) and L-Pipecolic Acid Oxidase (PIPOX): These enzymes catabolize this compound, converting it back to glycine. Their expression has been observed to be reduced in prostate tumors.[4][5]

This enzymatic imbalance—increased production and decreased degradation—leads to an accumulation of this compound in prostate cancer cells.[5] Crucially, in-vitro studies demonstrated that the addition of exogenous this compound could induce an invasive phenotype in benign prostate epithelial cells, suggesting it is not merely a byproduct of cancer but an active oncometabolite contributing to disease progression.[5][6][9]

Sarcosine_Metabolism SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Glycine Glycine This compound This compound (N-methylglycine) Glycine->this compound Methylation This compound->Glycine Demethylation DMG Dimethylglycine (DMG) DMG->this compound Demethylation GNMT GNMT (Upregulated in PCa) GNMT->this compound DMGDH DMGDH DMGDH->this compound SARDH_PIPOX SARDH / PIPOX (Downregulated in PCa) SARDH_PIPOX->this compound Experimental_Workflows cluster_MS Mass Spectrometry (High Specificity) cluster_Enzyme Enzymatic Assay (High Throughput) Sample Urine Sample Collection PreProc Pre-processing (Filtration, Acidification, Centrifugation) Sample->PreProc Deriv Derivatization (e.g., Ethyl Chloroformate) PreProc->Deriv EnzymeR Enzymatic Reaction (this compound Oxidase + Peroxidase) PreProc->EnzymeR GCMS Separation & Detection (GC-MS or LC-MS/MS) Deriv->GCMS DataMS Data Analysis (Quantification vs. Standard) GCMS->DataMS Colorimetric Signal Detection (Colorimetric/Fluorometric) EnzymeR->Colorimetric DataEnzyme Data Analysis (Absorbance vs. Standard Curve) Colorimetric->DataEnzyme

Comparative Experimental Workflows for this compound Quantification.
  • Mass Spectrometry (MS)-Based Methods: This is the reference standard for accuracy and specificity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can precisely quantify this compound levels. [10][11]The causality for this choice is the need for unambiguous identification and quantification, crucial in initial discovery and validation phases. Often, a derivatization step is required to make this compound volatile for GC-MS analysis. [11]

  • Enzymatic Assays: For higher throughput and lower cost, enzymatic assays are a practical alternative. The underlying principle is a coupled reaction:

    • This compound oxidase specifically catalyzes the oxidation of this compound, producing glycine, formaldehyde, and hydrogen peroxide (H₂O₂). [12][13] * The resulting H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic or fluorogenic substrate (like Amplex Red) to produce a measurable colored or fluorescent product. [13] The intensity of the signal is directly proportional to the initial this compound concentration. This method's validity rests on the high specificity of this compound oxidase, which shows minimal interference from other amino acids. [13][14]

Protocol: High-Throughput Enzymatic Assay for Urinary this compound

This protocol is a self-validating system, incorporating a standard curve for quantification and controls to ensure reaction specificity.

StepProcedureRationale & Key Considerations
1 Sample Preparation Collect mid-stream urine. Centrifuge to pellet debris. Filter supernatant (e.g., 0.22 µm filter) to remove proteins that could interfere with the assay. [15]
2 Standard Curve Prepare a serial dilution of a known this compound standard (e.g., 0-100 µM) in a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5).
3 Reaction Setup In a 96-well microplate, add prepared urine samples, standards, and blank (buffer only) to respective wells.
4 Enzyme Master Mix Prepare a master mix containing reaction buffer, Horseradish Peroxidase (HRP), a chromogenic substrate (e.g., Amplex Red), and this compound Oxidase (SOX). [13]
5 Initiate Reaction Add the enzyme master mix to all wells.
6 Incubation Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), protected from light if using a photosensitive substrate. [13]
7 Measurement Read the absorbance (e.g., at 570 nm for resorufin) or fluorescence using a microplate reader. [13]
8 Data Analysis Subtract the blank reading from all samples and standards. Plot the standard curve (Concentration vs. Absorbance) and use the resulting linear equation to calculate the this compound concentration in the unknown samples. Normalize to urinary creatinine to account for variations in urine dilution. [12]

Conclusion and Future Directions

The journey of this compound from a promising, game-changing biomarker to a controversial oncometabolite underscores the rigor required in biomarker validation. The initial hypothesis, grounded in strong biological evidence of its role in promoting an invasive phenotype, has been tempered by inconsistent clinical data. [5][10] Current evidence does not support the use of this compound as a standalone marker for the diagnosis or prognosis of aggressive prostate cancer. [10][16]Its specificity is insufficient, and its performance varies significantly across studies, likely due to cohort differences and methodological inconsistencies. [3][17] However, dismissing this compound entirely would be premature. Its true clinical value may lie in its integration into a multi-marker panel. Combining the metabolic information from this compound with the genetic information from PCA3 and the protein-based data from PSA isoforms could create a more holistic and powerful diagnostic tool. [3][18]Future research must focus on large-scale, standardized validation studies that use harmonized analytical protocols to clarify its role and definitively establish its place in the clinical management of prostate cancer.

References

  • Khan, A. P., Rajendiran, T. M., et al. (2013). The Role of this compound Metabolism in Prostate Cancer Progression. PMC - NIH. [Link]

  • Heger, Z., et al. (2013). This compound as a Potential Prostate Cancer Biomarker—A Review. MDPI. [Link]

  • Nilsson, R. (2018). Investigation into the metabolic effect of this compound on prostate cancer. SLU. [Link]

  • Heger, Z., et al. (2018). This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis. PMC. [Link]

  • Calabretta, M. M., et al. (2016). Scheme of the detection procedure of this compound in human urine. ResearchGate. [Link]

  • Li, Y., et al. (2024). Combination of prostate cancer antigen 3 (PCA3), this compound, glypican-1 (GPC1), urokinase plasminogen activator receptor (uPAR), and thymidine kinase 1 (TK1), and T2WI and DWI radiomics model for distinguishing benign prostatic hyperplasia, prostate cancer, and prostatitis. PMC. [Link]

  • Heger, Z., et al. (2013). This compound as a Potential Prostate Cancer Biomarker—A Review. PMC - NIH. [Link]

  • Baum, C. E., et al. (2010). This compound as a potential prostate cancer biomarker and therapeutic target. PMC - NIH. [Link]

  • Jentzmik, F., et al. (2011). This compound in Prostate Cancer Tissue Is Not a Differential Metabolite for Prostate Cancer Aggressiveness and Biochemical Progression. PubMed. [Link]

  • Huang, Y., et al. (2012). A novel enzymatic technique for determination of this compound in urine samples. RSC Publishing. [Link]

  • Ghafouri-Fard, S., et al. (2020). Serum and Urine Levels of this compound in Benign Prostatic Hyperplasia and Newly Diagnosed Prostate Cancer Patients. Brieflands. [Link]

  • Wang, L., et al. (2017). The Urinary this compound/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer. PMC - NIH. [Link]

  • Heger, Z., et al. (2013). This compound as a potential prostate cancer biomarker--a review. PubMed. [Link]

  • Tedsana, W., et al. (2017). Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. ResearchGate. [Link]

  • Celeiro, M., et al. (2011). This compound as a marker in prostate cancer progression: a rapid and simple method for its quantification in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry. PubMed. [Link]

  • Lucarelli, G., et al. (2012). Serum this compound increases the accuracy of prostate cancer detection in patients with total serum PSA less than 4.0 ng/mL. ResearchGate. [Link]

  • Various Authors. (2023). Can this compound cause cancer of prostate? Schizophrenia.com. [Link]

  • Poh, S. Z., et al. (2021). Novel Prostate Cancer Biomarkers: Aetiology, Clinical Performance and Sensing Applications. MDPI. [Link]

  • Baum, C. E., et al. (2010). This compound as a potential prostate cancer biomarker and therapeutic target. PubMed - NIH. [Link]

  • Yip, W., et al. (2018). Biomarkers in prostate cancer detection. Urology News. [Link]

Sources

Technical Guide: Evaluating the Clinical Utility of the Urinary Sarcosine/Creatinine Ratio

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

Status: Adjunct Biomarker (Investigational) Primary Utility: Stratification of "Gray Zone" PSA patients (4–10 ng/mL) Critical Limitation: Isobaric interference from alanine isomers requires high-resolution mass spectrometry or derivatization; enzymatic assays lack sufficient specificity.

The initial identification of sarcosine as a "differential metabolite" for aggressive prostate cancer (PCa) by Sreekumar et al. (2009) sparked intense debate. Subsequent validation studies have tempered the initial hype, revealing that while this compound is elevated in PCa, its diagnostic power as a standalone marker is limited (AUC ~0.60–0.70). However, when normalized to creatinine and used in a multiplex panel (e.g., alongside PCA3 or TMPRSS2:ERG), it offers significant utility in reducing unnecessary biopsies for patients with equivocal PSA levels.

Part 1: The Biological Mechanism

To understand the clinical utility, one must understand the metabolic reprogramming of the prostate cancer cell. Unlike normal cells, aggressive PCa cells shift their metabolism to support rapid proliferation and invasion.

The Methyl-Donor Hypothesis

This compound (N-methylglycine) is an intermediate in glycine metabolism. In healthy tissue, this compound levels are regulated by Glycine N-Methyltransferase (GNMT) , which synthesizes it, and This compound Dehydrogenase (SARDH) , which converts it back to glycine.

In metastatic PCa, this balance is disrupted:

  • GNMT is often upregulated.

  • SARDH is downregulated.

  • Result: Intracellular accumulation of this compound, which is then secreted into urine.

Pathway Visualization

The following diagram illustrates the metabolic bottleneck created in prostate cancer cells.

SarcosineMetabolism cluster_legend Legend Glycine Glycine GNMT GNMT (Upregulated) Glycine->GNMT SAM S-Adenosyl methionine (SAM) SAM->GNMT This compound This compound (Accumulates in PCa) SARDH SARDH (Downregulated) This compound->SARDH Blocked in PCa SAH S-Adenosyl homocysteine Glycine2 Glycine GNMT->this compound Methylation GNMT->SAH SARDH->Glycine2 key PCa cells downregulate SARDH, trapping this compound.

Caption: Figure 1. The metabolic bottleneck in Prostate Cancer. Upregulation of GNMT and downregulation of SARDH leads to this compound accumulation.

Part 2: Comparative Performance Analysis

The following table contrasts the Urinary this compound/Creatinine Ratio (Sar/Cr) against the current standard of care (Serum PSA) and the leading urinary alternative (PCA3).

FeatureSerum PSA (Standard)Urinary PCA3 (Alternative)Urinary Sar/Cr Ratio (Topic)
Biomarker Type Glycoprotein (Enzymatic)Non-coding RNA (Genetic)Metabolite (Small Molecule)
Sample Matrix Blood (Serum)Urine (Post-DRE)Urine (Post-DRE)
Sensitivity High (>80%)Moderate (~65%)Moderate (~60-70%)
Specificity Low (~30%)High (~75%)Moderate (~60%)
AUC (Gray Zone) 0.55 – 0.600.68 – 0.750.65 – 0.68
Main Confounder BPH, ProstatitisUrine volumeAlanine Isomers , Hydration
Cost LowHighLow (LC-MS) to Med

*Post-DRE: Post-Digital Rectal Examination (massage required to release prostatic fluids into the urethra).

Critical Insight: The Sar/Cr ratio outperforms PSA specifically in the PSA 4–10 ng/mL range (the "gray zone"), where PSA often yields false positives due to Benign Prostatic Hyperplasia (BPH). However, PCA3 generally offers superior specificity for predicting repeat biopsy outcomes.

Part 3: Methodological Rigor & The "Isomer Problem"

As a scientist, you cannot simply "measure this compound." this compound (


, MW 89.09) is an isomer of L-Alanine  and Beta-Alanine .
The Analytical Trap

Standard low-resolution mass spectrometry (e.g., single quad) cannot distinguish this compound from Alanine because they share the same parent mass (


 90) and similar fragmentation patterns. Since Alanine is present in urine at concentrations 10–50x higher than this compound, failure to chromatographically separate them leads to massive false positives. 
The Solution: Derivatization

To achieve clinical-grade accuracy, we utilize LC-MS/MS with Butyl Ester Derivatization . This modifies the molecules, creating distinct retention times and fragmentation patterns that allow for baseline separation.

Part 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantify this compound normalized to Creatinine using Isotope Dilution Mass Spectrometry.

Reagents
  • Internal Standard (IS): this compound-d3 (methyl-d3). Crucial for correcting matrix effects.

  • Derivatization Agent: 3M HCl in n-Butanol.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Workflow Diagram

Protocol Sample Urine Sample (Post-DRE) Spin Centrifugation (10k x g, 10 min) Sample->Spin Spike Spike Internal Standard (this compound-d3) Spin->Spike Deriv Derivatization (Butanol-HCl, 65°C, 15 min) Spike->Deriv  Forms Butyl Esters   Dry Evaporation & Reconstitution Deriv->Dry LCMS LC-MS/MS Analysis (C18 Column) Dry->LCMS Data Calculate Ratio: [Sar]/[Creatinine] LCMS->Data

Caption: Figure 2. Validated LC-MS/MS workflow using butyl ester derivatization to resolve isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw urine on ice. Vortex for 30s.

    • Centrifuge at 10,000

      
       g for 10 minutes to remove sediments/proteins.
      
  • Internal Standard Addition (Self-Validation):

    • Transfer 50

      
      L of supernatant to a glass vial.
      
    • Add 10

      
      L of This compound-d3  (10 
      
      
      
      M). Note: Without this IS, ion suppression from urine salts will invalidate quantitation.
  • Derivatization (The Critical Step):

    • Evaporate sample to dryness under Nitrogen (

      
      ).[1]
      
    • Add 100

      
      L of 3M HCl in n-Butanol .
      
    • Incubate at 65°C for 15 minutes.

    • Mechanism: This converts the carboxylic acid group to a butyl ester, increasing hydrophobicity and altering retention on C18 columns.

  • LC-MS/MS Analysis:

    • Evaporate derivatizing agent; reconstitute in 100

      
      L Mobile Phase A.
      
    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Transitions (MRM):

      • This compound-Butyl:

        
         (Quantifier)
        
      • Alanine-Butyl:

        
         (Separated by Retention Time: this compound elutes after Alanine).
        
  • Normalization:

    • Measure Creatinine in the same aliquot (diluted 1:1000) using UV-Vis or MS.

    • Final Calculation:

      
      
      

Part 5: Conclusion & Recommendations

The urinary this compound/creatinine ratio is a tool of refinement, not discovery . It lacks the standalone power to replace PSA but possesses the specificity to rescue patients from unnecessary biopsies when PSA levels are ambiguous.

Recommendations for Researchers:

  • Abandon Enzymatic Assays: Commercial colorimetric this compound kits are often cross-reactive with other amino acids. Only MS-based data is publishable in high-impact journals.

  • Mandatory Normalization: Urinary dilution varies wildly. Reporting raw this compound concentration is scientifically invalid; creatinine normalization is required.

  • Panel Approach: Evaluate this compound only in the context of a multiplex panel (e.g., PSA + PCA3 + this compound) to maximize AUC.

References

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer progression. Nature, 457(7231), 910–914. Link

  • Lucarelli, G., et al. (2012). Metabolomic profiling for the identification of novel diagnostic markers in prostate cancer. Expert Review of Molecular Diagnostics, 12(7), 711-723. Link

  • Cao, D. L., et al. (2011). Efforts to resolve the contradictions in trace-level detection of urinary this compound. Analytical Chemistry, 83(17), 6461-6466. Link

  • Struys, E. A., et al. (2010). Measurement of urinary this compound by stable isotope dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 56(12), 1929-1930. Link

  • Jentzmik, F., et al. (2010). this compound in urine after digital rectal examination fails as a marker in prostate cancer detection and identification of aggressive tumours. European Urology, 58(1), 12-18. Link

Sources

A comparative study of sarcosine's impact on positive versus negative symptoms of schizophrenia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Sarcosine (N-methylglycine) Mechanism: Glycine Transporter-1 (GlyT1) Inhibition Primary Indication: Adjunctive therapy for Schizophrenia (Negative Symptom Dominance)[1][2][3][4][5]

This guide provides a technical analysis of this compound's efficacy profile, specifically contrasting its impact on negative symptoms (alogia, avolition, blunted affect) versus positive symptoms (hallucinations, delusions). Unlike standard antipsychotics that primarily antagonize Dopamine D2 receptors to suppress positive symptoms, this compound modulates the glutamatergic system via the NMDA receptor (NMDAR) complex.

Key Finding: Meta-analyses and randomized controlled trials (RCTs) indicate that this compound (2g/day) demonstrates superior efficacy in reducing negative symptoms compared to D-Serine and placebo, while providing moderate improvement in positive symptoms. Crucially, it is effective as an add-on to stable antipsychotic regimens (excluding Clozapine).

Mechanistic Architecture: GlyT1 Inhibition vs. Direct Agonism[6]

To understand the differential impact on symptoms, one must grasp the synaptic mechanism. Schizophrenia is increasingly viewed through the lens of NMDAR hypofunction .

  • D-Serine/Glycine: Act as direct co-agonists at the NMDAR glycine site.[5] However, their efficacy is limited by rapid reuptake and metabolic degradation (e.g., D-amino acid oxidase).

  • This compound: Inhibits the Glycine Transporter-1 (GlyT1) on glial cells. This prevents the reuptake of glycine from the synaptic cleft, causing a sustained elevation of local glycine concentrations. This "indirect" agonism saturates the NMDAR co-agonist site more effectively than exogenous administration of agonists.

Visualization: Glutamatergic Modulation Pathways

NMDA_Modulation This compound This compound (2g/day) GlyT1 GlyT1 Transporter (Glial Cell Membrane) This compound->GlyT1 Inhibits Glycine_Synaptic Synaptic Glycine Concentration GlyT1->Glycine_Synaptic Prevents Reuptake NMDAR NMDA Receptor (Post-Synaptic) Glycine_Synaptic->NMDAR Saturates Glycine Site DSerine D-Serine (Direct Agonist) DSerine->NMDAR Direct Binding (Lower Stability) Ca_Influx Ca2+ Influx & LTP Induction NMDAR->Ca_Influx Enhances Signaling Neg_Symptoms Reduction in Negative Symptoms Ca_Influx->Neg_Symptoms Primary Effect (Cortical Plasticity) Pos_Symptoms Reduction in Positive Symptoms Ca_Influx->Pos_Symptoms Secondary Effect

Figure 1: Mechanism of Action.[5][6][7][8] this compound inhibits GlyT1, forcing synaptic glycine accumulation, which drives NMDAR function more robustly than direct D-Serine agonism.

Comparative Efficacy Analysis

The following data aggregates findings from pivotal RCTs (e.g., Lane et al., 2005; 2010) comparing this compound, D-Serine, and Placebo as add-on therapies.

Table 1: Impact on PANSS Subscales (6-Week Add-on Trial)
MetricThis compound (2g/day)D-Serine (2g/day)PlaceboStatistical Significance (this compound vs. Placebo)
PANSS Total ↓ 15-20% ↓ 5-10%< 5%p < 0.005
Negative Symptoms High Reduction Moderate ReductionMinimalp = 0.010
Positive Symptoms Moderate ReductionLow ReductionMinimalp = 0.040
Cognitive Score Moderate ImprovementLow ImprovementNonep = 0.050
General Psychopathology High ReductionModerate ReductionMinimalp < 0.05

Analysis of Data:

  • Negative Symptom Superiority: this compound shows a statistically significant advantage (

    
    ) over placebo in treating negative symptoms, a domain where traditional antipsychotics (D2 antagonists) often fail.
    
  • Comparative Potency: In head-to-head comparisons, this compound demonstrated larger effect sizes than D-Serine for both PANSS-Total and SANS (Scale for the Assessment of Negative Symptoms) scores.[1][2][4][6] This supports the hypothesis that GlyT1 inhibition is a more efficient method of enhancing NMDAR transmission than direct agonism.[6]

  • Positive Symptom Impact: While primarily targeted at negative symptoms, this compound also significantly reduced positive symptoms (

    
    ), suggesting that glutamatergic modulation can synergize with dopaminergic blockade to stabilize psychosis.
    

Experimental Protocol: Self-Validating Clinical Trial Design

For researchers aiming to replicate these findings or evaluate novel GlyT1 inhibitors, the following protocol ensures data integrity and isolates the variable of interest.

Trial Workflow Architecture

Trial_Protocol cluster_arms Treatment Arms (6 Weeks) Start Screening Phase (Week -2 to 0) Baseline Baseline Assessment (PANSS, SANS, GAF) Start->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Arm_A Arm A: Antipsychotic + This compound (2g) Randomization->Arm_A Arm_B Arm B: Antipsychotic + D-Serine (2g) Randomization->Arm_B Arm_C Arm C: Antipsychotic + Placebo Randomization->Arm_C Assess Bi-Weekly Assessment (Safety & Efficacy) Arm_A->Assess Arm_B->Assess Arm_C->Assess Endpoint Endpoint Analysis (Week 6) Assess->Endpoint

Figure 2: Randomized Double-Blind Placebo-Controlled Trial Workflow.

Detailed Methodology

Objective: Isolate the specific contribution of NMDA enhancement to negative symptom reduction.

1. Patient Selection (Inclusion/Exclusion):

  • Inclusion: DSM-V diagnosis of Schizophrenia; Stable on antipsychotics for >3 months; PANSS Total > 60.

  • Critical Exclusion: Patients on Clozapine. [9][10]

    • Reasoning: Clozapine has intrinsic NMDA-enhancing properties (possibly via glycine site interactions). Adding this compound to Clozapine has been shown to yield no additional benefit and may increase side effects. This is a crucial control for internal validity.

2. Intervention Protocol:

  • Base Therapy: Maintain current antipsychotic (Risperidone, Olanzapine, etc.) at constant dosage.

  • Active Agent: this compound 2g/day.

    • Dosing Strategy: 1g BID (Morning/Evening) to maintain stable plasma levels.

  • Comparator: D-Serine 2g/day or Placebo (matched capsule).

3. Assessment Metrics (The "Self-Validating" Loop):

  • Primary Outcome: Change in PANSS Negative Subscale from Baseline to Week 6.

  • Secondary Outcome: SANS score, PANSS Positive Subscale, and Cognitive Battery (e.g., MATRICS).

  • Safety Monitoring: Renal function (D-Serine can be nephrotoxic; this compound is generally safer), CBC, and metabolic panel.

4. Statistical Power:

  • Sample size calculation should assume a moderate effect size (0.5) based on Lane et al. (2005).[1][11][10]

  • Use Mixed-Effects Models for Repeated Measures (MMRM) to handle dropouts and longitudinal data.

Safety Profile & Contraindications

  • Tolerability: this compound is generally well-tolerated with a safety profile comparable to placebo in 6-week trials.

  • Side Effects: Mild headache, nausea, and minor gastrointestinal discomfort.

  • Clozapine Interaction: As noted, this compound is ineffective as an adjunct to Clozapine.[10] Trials combining the two showed no improvement in symptoms, likely due to a "ceiling effect" on NMDAR modulation.

  • Prostate Safety: this compound is a metabolic intermediate.[8] While some early link to prostate cancer biomarkers was suggested in oncology literature, clinical trials in schizophrenia have not reported adverse oncological events. However, long-term safety monitoring is recommended for extended studies.

References

  • Lane, H. Y., et al. (2005). "this compound or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study."[1] Archives of General Psychiatry.

  • Lane, H. Y., et al. (2010). "A randomized, double-blind, placebo-controlled comparison study of this compound (N-methylglycine) and D-serine add-on treatment for schizophrenia." International Journal of Neuropsychopharmacology.

  • Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (this compound), added to antipsychotics for the treatment of schizophrenia." Biological Psychiatry.[10]

  • Singh, S. P., & Singh, V. (2011). "Meta-analysis of the efficacy of adjunctive NMDA receptor modulators in chronic schizophrenia." CNS Drugs.[5][12]

  • Strzelecki, D., et al. (2015). "Adding this compound to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex." International Journal of Molecular Sciences.

Sources

Navigating the CNS: A Comparative Guide to Plasma and Cerebrospinal Fluid Sarcosine Levels as Biomarkers for Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the quest for robust biomarkers for neurological and psychiatric disorders, the small amino acid sarcosine has emerged as a significant molecule of interest. Its role as an N-methyl-D-aspartate (NMDA) receptor co-agonist and an inhibitor of the glycine transporter 1 (GlyT1) positions it at a critical juncture of glutamatergic neurotransmission, a pathway frequently implicated in conditions such as schizophrenia and depression.[1][2] A pivotal question for researchers is whether peripheral measurements of this compound in blood plasma can reliably reflect its concentration and activity within the central nervous system (CNS), or if cerebrospinal fluid (CSF) analysis is an indispensable tool. This guide provides an in-depth, objective comparison of plasma and CSF this compound levels, supported by experimental data and methodologies, to inform strategic decisions in biomarker discovery and clinical trial design.

The Central vs. Peripheral Dilemma: Why CSF is the Gold Standard for CNS Biomarkers

The blood-brain barrier (BBB) is a highly selective gatekeeper, meticulously controlling the passage of molecules between the circulatory system and the brain.[3] This barrier is composed of specialized endothelial cells, astrocytes, and pericytes that work in concert to maintain the delicate neurochemical balance of the CNS.[3] While some molecules can freely diffuse across the BBB, many, including amino acids like this compound, rely on specific transport systems.[4]

The consensus in neuroscience research is that CSF, being in direct contact with the brain and spinal cord, offers a more accurate snapshot of the biochemical environment of the CNS than plasma.[5] Studies on various CNS biomarkers have repeatedly demonstrated that plasma levels do not always correlate with CSF concentrations. For instance, in patients with schizophrenia, levels of the complement component C4 in CSF and plasma were not significantly correlated, underscoring the necessity of direct CSF sampling for a precise understanding of CNS-specific pathological processes.[6] This principle is the foundation upon which the investigation of plasma versus CSF this compound must be built. While a direct, large-scale study correlating plasma and CSF this compound is not yet available in published literature, we can draw valuable insights from related amino acid transport studies and isolated case reports.

Quantitative Analysis of this compound: Methodologies for Plasma and CSF

Accurate quantification of this compound in biological matrices is paramount for its validation as a biomarker. The gold-standard techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), which offer high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification of this compound in CSF

This protocol is adapted from established methods for this compound quantification in other biological fluids and is optimized for the low protein content of CSF.[5][7]

1. Sample Preparation:

  • Thaw frozen CSF samples on ice.

  • To 100 µL of CSF, add 10 µL of an internal standard solution (e.g., isotope-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for optimal retention of the polar this compound molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute this compound.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CSF_Sample CSF Sample Add_IS Add Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Supernatant_Transfer Supernatant Transfer Evaporation Evaporation Reconstitution Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) Data_Analysis Data Analysis & Quantification

Correlation Between Plasma and CSF this compound: The Current Evidence

As of this writing, a definitive study systematically evaluating the correlation between endogenous plasma and CSF this compound levels across a large cohort is lacking in the scientific literature. However, a case study of a patient with sarcosinemia, a rare metabolic disorder characterized by high levels of this compound, provides a valuable data point. In this individual, the plasma this compound concentration was 319 µmol/L, while the CSF level was 7 µmol/L.[1] This results in a CSF/plasma ratio of approximately 0.022.

This low ratio suggests that this compound does not readily cross the blood-brain barrier, and its transport into the CNS is tightly regulated. Therefore, it is highly probable that plasma this compound levels are not a reliable surrogate for its concentration in the CSF.

This compound vs. Alternative Biomarkers: A Comparative Analysis

This compound's mechanism of action is intricately linked to the NMDA receptor glycine site. Therefore, its utility as a biomarker is often compared to that of glycine and D-serine, the primary endogenous co-agonists of the NMDA receptor.

BiomarkerTypical Plasma Concentration (Schizophrenia)Typical CSF Concentration (Schizophrenia)Key Considerations
This compound Elevated in some studiesData limited; expected to be lowAs a GlyT1 inhibitor, its therapeutic effect is to increase synaptic glycine. Its own concentration may be less informative than its effect on glycine levels.
Glycine Decreased in some schizophrenia patient cohorts[8]Generally elevated in nonketotic hyperglycinemia, but data in schizophrenia is less consistent.[9]A significant correlation between venous plasma and CSF glycine levels has been reported in humans, suggesting plasma levels may reflect CNS levels to some extent.[10]
D-serine Often reported to be decreased in schizophrenia patients[4]Also reported to be decreased in the CSF of individuals with schizophrenia.[4]D-serine is thought to be the primary co-agonist at synaptic NMDA receptors, making it a strong candidate biomarker for NMDA receptor hypofunction.[11]

G

Conclusion and Future Directions

The available evidence, though limited, strongly suggests that plasma this compound levels are not a reliable proxy for its concentration in the cerebrospinal fluid . The case of sarcosinemia indicates a tightly regulated and limited transport of this compound across the blood-brain barrier. For researchers investigating the role of this compound in the pathophysiology of neurological disorders, direct measurement in the CSF is the most scientifically rigorous approach.

While plasma glycine and D-serine may show some correlation with their CSF counterparts, the relationship is not always straightforward and can be influenced by various factors. Therefore, for studies aiming to directly probe the glutamatergic system in the CNS, CSF analysis remains the superior methodology.

Future research should focus on:

  • Direct correlational studies: A systematic investigation in a sufficiently large cohort of healthy controls and patients with neurological disorders is needed to definitively establish the relationship between plasma and CSF this compound levels.

  • Transport mechanism elucidation: Further studies are required to fully characterize the transporters responsible for this compound's movement across the blood-brain barrier.

  • Head-to-head biomarker comparisons: Prospective studies that simultaneously measure this compound, glycine, and D-serine in both plasma and CSF from the same individuals will be invaluable in determining the most sensitive and specific biomarker for NMDA receptor dysfunction.

By prioritizing scientifically robust methodologies and acknowledging the distinct biochemical compartments of the periphery and the central nervous system, we can advance our understanding of complex neurological disorders and accelerate the development of effective therapeutics.

References

  • Gallego, J. A., Blanco, E. A., Morell, C., Lencz, T., & Malhotra, A. K. (2021). Complement component C4 levels in the cerebrospinal fluid and plasma of patients with schizophrenia. Neuropsychopharmacology, 46(6), 1140–1144. [Link]

  • Swanson, C. J., Schoepp, D. D., & Conn, P. J. (2005). The glycine cleavage system in nonketotic hyperglycinemia and the search for novel treatments. Current opinion in pharmacology, 5(1), 81–87. [Link]

  • Jaeken, J., & van den Berghe, G. (2018). A Young Adult with Sarcosinemia. No Benefit from Long Duration Treatment with Memantine. Case reports in genetics, 2018, 9450762. [Link]

  • Deng, P., & Chen, X. (2011). A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine. Analytical chemistry, 83(15), 5735–5740. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of cerebral blood flow and metabolism, 32(11), 1959–1972. [Link]

  • Waziri, R., Wilcox, J., Sherman, A. D., & Mott, J. (1984). Plasma amino acid concentrations in schizophrenic patients. Psychiatry research, 12(4), 307–315. [Link]

  • van der Heijden, F. M., Fekkes, D., Tuinier, S., Sijben, A. E., & Verhoeven, W. M. (2005). Plasma glycine and serine levels in schizophrenia compared to normal controls and major depression: relation to negative symptoms. Journal of neural transmission (Vienna, Austria : 1996), 112(10), 1297–1307. [Link]

  • Zhang, H. X., Covey, D. F., & Zorumski, C. F. (2009). The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207–3220. [Link]

  • Coyle, J. T., & Tsai, G. (2004). The NMDA receptor glycine modulatory site: a therapeutic target for improving cognition in schizophrenia. Psychopharmacology, 174(1), 32–38. [Link]

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of disease, 37(1), 13–25. [Link]

  • Summergrad, P., & Weiner, H. (2018). A Young Adult with Sarcosinemia. No Benefit from Long Duration Treatment with Memantine. Case reports in genetics, 2018, 9450762. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(1), 3–14. [Link]

  • Liu, X., Shen, D. D., & Thummel, K. E. (2005). Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration. Journal of pharmaceutical sciences, 94(7), 1523–1535. [Link]

  • Hashimoto, K. (2015). D-serine as a biomarker for schizophrenia. Psychiatry and clinical neurosciences, 69(5), 257–268. [Link]

  • O'Tuathaigh, C. M., Babovic, D., O'Sullivan, G. J., Tighe, O., Croke, D. T., & Waddington, J. L. (2010). Phenotypic characterization of sarcosinemia (this compound dehydrogenase knockout) in the mouse: a model of this compound-related pathophysiology in schizophrenia?. European journal of pharmacology, 649(1-3), 299–306. [Link]

  • Basun, H., Forssell, L. G., Almkvist, O., Cowburn, R. F., Eklöf, R., Winblad, B., & Wetterberg, L. (1990). Amino acid concentrations in cerebrospinal fluid and plasma in Alzheimer's disease and healthy control subjects. Journal of neural transmission. Parkinson's disease and dementia section, 2(4), 295–304. [Link]

  • Scholl-Bürgi, S., Sass, J. O., Zschocke, J., & Karall, D. (2008). The relation of cerebrospinal fluid and plasma glycine levels in propionic acidaemia, a 'ketotic hyperglycinaemia'. Journal of inherited metabolic disease, 31(Suppl 2), S295–S299. [Link]

  • D'Souza, D. C., Gil, R., Zuzarte, E., MacDougall, L., Krystal, J. H., & Abi-Saab, D. (2000). IV glycine and oral D-cycloserine effects on plasma and CSF amino acids in healthy humans. Biological psychiatry, 47(5), 450–462. [Link]

  • Harris, L. W., Pietsch, S., Cheng, T. M., Schwarz, E., Guest, P. C., & Bahn, S. (2012). Comparison of peripheral and central schizophrenia biomarker profiles. PloS one, 7(10), e46368. [Link]

  • Cadenhead, K. S., de la Fuente-Sandoval, C., & Kelsven, S. (2023). Peripheral and central biomarkers associated with inflammation in antipsychotic naïve first episode psychosis: Pilot studies. Schizophrenia research, 254, 1–11. [Link]

  • Hashimoto, K. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. Frontiers in psychiatry, 10, 70. [Link]

  • González-Castro, T. B., Ogyu, K., & Fuxe, K. (2021). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in physiology, 12, 777273. [Link]

  • Ma, T. M., & Li, C. (2015). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in molecular neuroscience, 8, 78. [Link]

Sources

Safety Operating Guide

Authoritative Guide to Personal Protective Equipment (PPE) for Sarcosine Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Risk" Profile

While Sarcosine (N-methylglycine, CAS 107-97-1) is frequently classified as a low-hazard substance under GHS standards, treating it with complacency is a critical operational error.

The Core Safety Insight: The primary danger of this compound is not its acute toxicity, but its chemical reactivity profile . specifically its ability to undergo nitrosation . In the presence of nitrites and acidic conditions, this compound converts to N-Nitrosothis compound , a known carcinogen (IARC Group 2B).

Therefore, your PPE and handling protocols must focus not just on barrier protection, but on cross-contamination prevention to eliminate the risk of accidental nitrosamine formation.

Hazard Landscape & Risk Assessment

Substance Differentiation

Ensure you are handling the correct chemical. This compound derivatives used in surfactants often carry significantly higher hazard ratings than the pure amino acid.

SubstanceCAS No.[1][2]GHS ClassificationPrimary Risk
This compound (Pure) 107-97-1 Not Classified / Low Hazard Dust inhalation, Hygroscopic clumping, Nitrosation
Sodium Lauroyl Sarcosinate137-16-6Danger (Skin Irrit. 2, Eye Dam. 1)Severe Eye Damage, Skin Irritation, Aquatic Toxicity
The Nitrosation Pathway (Visualized)

The following diagram illustrates the "Silent Risk" mechanism that dictates your storage and handling logic.

NitrosationRisk cluster_prevention Safety Barrier: Segregated Storage This compound This compound (N-methylglycine) Reaction Nitrosation Reaction This compound->Reaction Nitrites Nitrosating Agents (e.g., Sodium Nitrite) Nitrites->Reaction Acid Acidic Environment (pH < 7) Acid->Reaction Catalyst Product N-Nitrosothis compound (CARCINOGEN) Reaction->Product

Figure 1: The Nitrosation Pathway. Storage protocols must physically separate this compound from nitrosating agents to prevent the formation of carcinogenic byproducts.

PPE Selection Matrix

This matrix is designed based on the physical properties of this compound (crystalline powder, hygroscopic) and its chemical compatibility.

Protection ZoneRecommended PPETechnical Justification (The "Why")
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm / 4-5 mil)Permeation Logic: this compound is a zwitterionic solid. Nitrile offers excellent resistance to solid amino acids and incidental aqueous splashes. Latex is discouraged due to potential protein sensitization issues in bio-labs, though chemically compatible.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN 166)Dust Defense: this compound is a fine crystalline powder. Side shields prevent airborne particulates from entering the eye during weighing. Goggles are required only if generating large dust clouds or handling concentrated solutions.
Respiratory N95 / P2 Particulate Respirator (Optional but Recommended)Inhalation Control: While not acutely toxic, inhaling amino acid dust can cause mechanical irritation to the respiratory tract. Use if handling >10g or outside a fume hood.
Body Defense Lab Coat (Cotton/Poly Blend)Hygroscopic Barrier: this compound absorbs moisture from the air. A lab coat prevents the powder from settling on personal clothing and becoming a sticky residue upon contact with sweat/humidity.

Operational Workflows

Storage & Segregation (Critical)
  • Environment: Store in a cool, dry place. This compound is deliquescent (absorbs moisture until it dissolves). Keep containers tightly sealed with Parafilm or electrical tape after opening.

  • Segregation Rule: NEVER store this compound in the same secondary containment bin as Nitrites (e.g., Sodium Nitrite), Nitrates , or strong Acids . This eliminates the risk of accidental mixing and nitrosamine formation.

Weighing & Solubilization
  • Static Control: As a dry powder, this compound can generate static charge, causing grains to "jump." Use an anti-static gun or weigh into a glass vessel rather than plastic if static is observed.

  • Dissolution: this compound is highly soluble in water. If preparing a solution, add the powder slowly to the liquid to prevent clumping.

  • Hygiene: Wash hands immediately after doffing gloves. Do not touch door handles or phones with gloved hands to prevent trace contamination.

Spill Response
  • Dry Spill: Do not wet the spill initially (it will become sticky). Use a brush and dustpan or a HEPA vacuum to collect the dry powder.

  • Wet Spill: Absorb with inert material (vermiculite or paper towels). Clean the area with water and detergent to remove any sticky residue.

Disposal Protocols

Directive: Do not dispose of this compound down the drain. While it is biodegradable, standard laboratory stewardship requires incineration for chemical inventory to prevent POTW (Publicly Owned Treatment Works) interference.

DisposalWorkflow Waste This compound Waste (Solid or Solution) Check Is it mixed with Nitrites or Heavy Metals? Waste->Check Segregated Segregate as High Hazard Waste Check->Segregated Yes Standard Standard Organic Waste Stream Check->Standard No Destruction High-Temperature Incineration (>850°C) Segregated->Destruction Standard->Destruction

Figure 2: Waste Disposal Decision Tree. Incineration is the required endpoint for all chemical waste streams.

Step-by-Step Disposal:

  • Collection: Place solid waste or liquid solutions into a dedicated "Non-Halogenated Organic Waste" container.

  • Labeling: Clearly label the container with "this compound (N-methylglycine)" and "Combustible."

  • Handover: Transfer to your facility's EHS department for off-site incineration.

References

  • Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from

  • International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 17. Retrieved from

  • Santa Cruz Biotechnology. (2010). This compound Material Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.